molecular formula C15H32Sn B1265786 Allyltributylstannane CAS No. 24850-33-7

Allyltributylstannane

Cat. No.: B1265786
CAS No.: 24850-33-7
M. Wt: 331.1 g/mol
InChI Key: YLGRTLMDMVAFNI-UHFFFAOYSA-N
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Description

Allyltributylstannane is a useful research compound. Its molecular formula is C15H32Sn and its molecular weight is 331.1 g/mol. The purity is usually 95%.
The exact mass of the compound Allyltributyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(prop-2-enyl)stannane
Source PubChem
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InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGRTLMDMVAFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50179553
Record name Allyltributylstannane
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Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24850-33-7
Record name Allyltributyltin
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Record name Allyltributylstannane
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Record name Allyltributylstannane
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Record name Allyltributylstannane
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Record name ALLYLTRIBUTYLSTANNANE
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Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Allyltributylstannane with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction between allyltributylstannane and aldehydes, a cornerstone transformation in organic synthesis for the formation of homoallylic alcohols. This reaction is prized for its reliability and stereoselectivity, making it a valuable tool in the construction of complex molecular architectures frequently found in natural products and pharmaceuticals.

Core Reaction Mechanism

The addition of this compound to an aldehyde results in the formation of a new carbon-carbon bond, yielding a homoallylic alcohol. The reaction can proceed thermally, but is significantly accelerated by the use of Lewis acids. The generally accepted mechanism for the Lewis acid-catalyzed reaction involves an acyclic, or open, transition state.

Lewis Acid-Catalyzed Pathway

In the presence of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Sc(OTf)₃), the reaction proceeds through the following key steps:

  • Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The π-electrons of the allyl group of this compound act as the nucleophile, attacking the activated carbonyl carbon. This is the carbon-carbon bond-forming step.

  • Formation of an Intermediate: An intermediate is formed where the new carbon-carbon bond is established, and the oxygen is coordinated to the Lewis acid. The tributyltin group is now attached to the former carbonyl oxygen.

  • Workup: Aqueous workup protonates the resulting tin alkoxide to yield the final homoallylic alcohol product and a tributyltin byproduct.

The reaction is believed to proceed through a six-membered cyclic-like transition state, which dictates the stereochemical outcome of the reaction.

G cluster_0 Step 1: Aldehyde Activation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_2 Step 4: Workup Aldehyde R-CHO Activated_Aldehyde R-CHO-LA Aldehyde->Activated_Aldehyde Coordination Lewis_Acid LA Lewis_Acid->Activated_Aldehyde Transition_State [Acyclic Transition State] Activated_Aldehyde->Transition_State This compound CH2=CHCH2SnBu3 This compound->Transition_State Intermediate R-CH(O-LA)-CH2CH=CH2      |     SnBu3 Transition_State->Intermediate Homoallylic_Alcohol R-CH(OH)-CH2CH=CH2 Intermediate->Homoallylic_Alcohol H2O Workup

Figure 1: Lewis Acid-Catalyzed Reaction Pathway.

Stereoselectivity in Reactions with Chiral Aldehydes

A significant feature of the this compound addition to chiral aldehydes, particularly α-chiral aldehydes, is the ability to control the diastereoselectivity of the product. The outcome is largely governed by the nature of the Lewis acid and the substituents on the aldehyde, and can be rationalized by two competing models: the Felkin-Anh model and the chelation-controlled model.

Felkin-Anh vs. Chelation Control
  • Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating group on the α-carbon of the aldehyde. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. Non-chelating Lewis acids, such as BF₃·OEt₂, favor this pathway, typically leading to the anti diastereomer.

  • Chelation-Controlled Model: When the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy group) and a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) is used, a five- or six-membered chelate can form between the Lewis acid, the carbonyl oxygen, and the α-alkoxy group. This rigidifies the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, typically leading to the syn diastereomer.

G cluster_0 Chiral Aldehyde + this compound cluster_1 Non-Chelating Lewis Acid (e.g., BF3·OEt2) cluster_2 Chelating Lewis Acid (e.g., SnCl4, MgBr2) Start α-Chiral Aldehyde Felkin_Anh Felkin-Anh Transition State Start->Felkin_Anh Chelation Chelation-Controlled Transition State Start->Chelation Anti_Product Anti Diastereomer Felkin_Anh->Anti_Product Syn_Product Syn Diastereomer Chelation->Syn_Product

Figure 2: Stereochemical Control Pathways.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the reaction of this compound with various aldehydes under different catalytic conditions.

Table 1: Lewis Acid Promoted Addition of this compound to Achiral Aldehydes

AldehydeLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeBF₃·OEt₂CH₂Cl₂-78195[1]
BenzaldehydeTiCl₄CH₂Cl₂-78198[1]
BenzaldehydeSnCl₄CH₂Cl₂-78196[1]
CyclohexanecarboxaldehydeBF₃·OEt₂CH₂Cl₂-78192[1]
CyclohexanecarboxaldehydeTiCl₄CH₂Cl₂-78194[1]
HeptanalBF₃·OEt₂CH₂Cl₂-78285[1]

Table 2: Diastereoselective Addition to Chiral α-Alkoxy Aldehydes

AldehydeLewis Acidsyn:anti RatioYield (%)Reference
(R)-2-(benzyloxy)propanalMgBr₂95:585[1]
(R)-2-(benzyloxy)propanalBF₃·OEt₂10:9080[1]
(R)-2-(benzyloxy)propanalSnCl₄98:288[1]
(R)-2-(t-butyldimethylsilyloxy)propanalMgBr₂21:7975[1]
(R)-2-(t-butyldimethylsilyloxy)propanalBF₃·OEt₂5:9578[1]

Table 3: Microwave-Assisted Solvent-Free Allylation

AldehydePower (W)Time (min)Yield (%)Reference
4-Nitrobenzaldehyde1201595[2]
4-Chlorobenzaldehyde1202092[2]
Benzaldehyde1202090[2]
2-Naphthaldehyde1201588[2]
Cinnamaldehyde1201585[2]
Hexanal1102087[2]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (1.1 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous potassium fluoride (B91410) (KF) solution (for removal of tin byproducts)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for the time indicated in the literature for the specific substrate and catalyst (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous KF solution (2 x 20 mL) to precipitate the tin salts. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol for Microwave-Assisted Solvent-Free Allylation

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Microwave reactor tube

  • CEM Discover Benchmate microwave reactor (or equivalent)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • In a microwave reactor tube, combine the aldehyde (1.0 mmol) and this compound (1.0 mmol).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at the specified power and for the specified time (e.g., 120 W for 15-20 minutes).[2]

  • After cooling, partition the reaction mixture between ethyl acetate (3 x 20 mL) and water.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure homoallylic alcohol.[2]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Combine Aldehyde and This compound in Microwave Tube Irradiate Microwave Irradiation (e.g., 120W, 15-20 min) Start->Irradiate Partition Partition between EtOAc and Water Irradiate->Partition Dry Dry Organic Layer Partition->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Homoallylic Alcohol Purify->Product

Figure 3: Microwave-Assisted Synthesis Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyltributylstannane. This information is critical for the accurate identification and characterization of this organotin reagent, which is widely utilized in organic synthesis. The following sections detail the NMR data in a structured format, outline the experimental protocols for data acquisition, and provide a visual representation of the molecule's structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the allyl and tributyl groups attached to the tin atom. The integration of these signals corresponds to the number of protons in each environment.

Protons (Allyl Group)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH-5.85 - 5.65m
=CH₂4.80 - 4.70m
Sn-CH₂-1.85d8.0
Protons (Tributyl Group)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Sn-CH₂-0.85 - 0.75m
-CH₂-1.35 - 1.25m
-CH₂-1.55 - 1.45m
-CH₃0.90t7.3
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.

Carbon (Allyl Group)Chemical Shift (δ, ppm)
=CH-136.5
=CH₂112.5
Sn-CH₂-9.5
Carbon (Tributyl Group)Chemical Shift (δ, ppm)
Sn-CH₂-13.7
-CH₂-27.4
-CH₂-29.2
-CH₃10.8

Experimental Protocols

The acquisition of high-quality NMR spectra for organotin compounds like this compound requires careful sample preparation and instrument setup.

Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (≥96%) to avoid interference from impurities in the spectra.[1]

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for optimal results.[2][3]

  • Concentration: Prepare the sample by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed to ensure full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Molecular Structure and Signaling Pathway

To provide a clear visual context for the NMR data, the molecular structure of this compound is presented below. This diagram illustrates the connectivity of the atoms, which directly relates to the observed NMR signals.

Allyltributylstannane_Structure cluster_butyl1 cluster_butyl2 cluster_butyl3 Sn Sn C_allyl1 CH₂ Sn->C_allyl1 C_butyl1_1 CH₂ Sn->C_butyl1_1 C_butyl2_1 CH₂ Sn->C_butyl2_1 C_butyl3_1 CH₂ Sn->C_butyl3_1 C_allyl2 CH C_allyl1->C_allyl2 C_allyl3 CH₂ C_allyl2->C_allyl3 C_butyl1_2 CH₂ C_butyl1_1->C_butyl1_2 C_butyl1_3 CH₂ C_butyl1_2->C_butyl1_3 C_butyl1_4 CH₃ C_butyl1_3->C_butyl1_4 C_butyl2_2 CH₂ C_butyl2_1->C_butyl2_2 C_butyl2_3 CH₂ C_butyl2_2->C_butyl2_3 C_butyl2_4 CH₃ C_butyl2_3->C_butyl2_4 C_butyl3_2 CH₂ C_butyl3_1->C_butyl3_2 C_butyl3_3 CH₂ C_butyl3_2->C_butyl3_3 C_butyl3_4 CH₃ C_butyl3_3->C_butyl3_4

Caption: Molecular structure of this compound.

References

Physical and chemical properties of Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltributylstannane [(CH2=CHCH2)Sn(C4H9)3] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its principal application lies in the transfer of an allyl group to a variety of electrophilic substrates, enabling the formation of crucial carbon-carbon bonds. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and its application in key synthetic transformations, including Lewis acid-catalyzed and radical-initiated allylations. The underlying reaction mechanisms and general experimental workflows are also discussed and visualized to provide a comprehensive resource for laboratory practice.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is immiscible with water but soluble in many organic solvents such as chloroform (B151607) and methanol.[1] It is sensitive to air and should be stored under an inert atmosphere.[1]

Tabulated Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValueReference(s)
Molecular Formula C15H32Sn
Molecular Weight 331.12 g/mol
CAS Number 24850-33-7
Appearance Colorless liquid[1]
Density 1.068 g/mL at 25 °C
Boiling Point 88-92 °C at 0.2 mmHg
Refractive Index (n20/D) 1.486
Flash Point >110 °C (>230 °F)[1]
1H NMR (CDCl3) δ (ppm): 5.85-5.65 (m, 1H), 4.95-4.80 (m, 2H), 1.90 (d, 2H), 1.55-1.40 (m, 6H), 1.35-1.25 (m, 6H), 0.90 (t, 9H), 0.85-0.75 (m, 6H)[1]
13C NMR (CDCl3) δ (ppm): 138.0, 112.9, 29.2, 27.5, 15.4, 13.7, 9.6[1]
IR (Neat) ν (cm-1): 3070, 2955, 2920, 2870, 2850, 1625, 1460, 1375, 1075, 900, 870, 665[1]
Mass Spectrum (EI) m/z: 275, 235, 179, 123, 57[1]

Reactivity and Synthetic Applications

This compound is a cornerstone reagent for the introduction of the allyl moiety. Its reactivity can be broadly categorized into two main pathways: Lewis acid-catalyzed reactions and free radical reactions.

Lewis Acid-Catalyzed Allylation

In the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), titanium tetrachloride (TiCl4), or scandium triflate (Sc(OTf)3), this compound readily reacts with electrophiles, most notably aldehydes and ketones, to furnish homoallylic alcohols.[2][3][4] The Lewis acid activates the carbonyl group, rendering it more susceptible to nucleophilic attack by the allyl group of the stannane. These reactions typically proceed through an open or acyclic transition state.[2]

// Nodes RCHO [label="R-CHO\n(Aldehyde)"]; LA [label="Lewis Acid\n(e.g., BF₃·OEt₂)"]; ATS [label="this compound"]; Activated_Complex [label="[Activated Carbonyl-Lewis Acid Complex]", shape=box, style=rounded, fillcolor="#F1F3F4"]; Transition_State [label="Open Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Intermediate [label="Stannyl-alkoxide intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Product [label="Homoallylic Alcohol", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Bu₃Sn-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCHO -> Activated_Complex; LA -> Activated_Complex; ATS -> Transition_State; Activated_Complex -> Transition_State; Transition_State -> Intermediate; Intermediate -> Product [label="Work-up"]; Intermediate -> Byproduct; } dot Caption: Lewis Acid-Catalyzed Allylation of an Aldehyde.

Radical-Initiated Allylation

This compound can also participate in free radical chain reactions.[4] These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and are particularly useful for the allylation of alkyl halides.[5] The reaction proceeds via the abstraction of a halogen atom by a tributyltin radical to generate an alkyl radical, which then reacts with this compound to form the allylated product and regenerate the tributyltin radical.[1]

Radical_Allylation_Mechanism

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Magnesium turnings (72.6 g, 3.0 g-atom)

  • Anhydrous ethyl ether (1150 mL)

  • Allyl bromide (158 mL, 1.8 mol)

  • Iodine (a few crystals)

  • Bis(tributyltin) oxide (371 g, 0.62 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an argon inlet, add magnesium turnings and 1000 mL of anhydrous ethyl ether.

  • Charge the dropping funnel with a solution of allyl bromide in 150 mL of anhydrous ethyl ether.

  • Add a small portion of the allyl bromide solution to the flask and initiate the Grignard reaction with a few crystals of iodine.

  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1.5 hours.

  • Cool the reaction mixture and add a solution of bis(tributyltin) oxide in 150 mL of anhydrous ethyl ether at a rate that maintains the temperature between 36-38 °C.

  • After the addition is complete, reflux the mixture for 1.5 hours and then stir overnight at room temperature.

  • Cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Decant the supernatant and wash the residual solids with hexane. Combine the organic layers.

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (bp 116 °C at 1.6 mmHg) to afford this compound as a colorless oil.

Lewis Acid-Catalyzed Allylation of Benzaldehyde (B42025)

This is a general procedure based on established methods.[2]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (CH2Cl2) (10 mL)

  • Boron trifluoride etherate (BF3·OEt2) (1.2 mmol)

  • This compound (1.2 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add boron trifluoride etherate dropwise to the stirred solution.

  • After stirring for 15 minutes, add this compound dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.

General Workflow for Reaction Monitoring by TLC

Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of organic reactions.

TLC_Workflow

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing organotin compounds must be disposed of as hazardous waste according to local regulations.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds through the transfer of an allyl group. A thorough understanding of its physical and chemical properties, coupled with detailed knowledge of experimental protocols and reaction mechanisms, is paramount for its safe and effective use in the laboratory. This guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this compound.

References

The Core Mechanism of Lewis Acid-Mediated Allylation with Allyltributylstannane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-carbon bond-forming reaction between allyltributylstannane and carbonyl compounds, facilitated by a Lewis acid, is a cornerstone of modern organic synthesis. This reaction provides a reliable and often stereoselective route to homoallylic alcohols and amines, which are versatile building blocks in the synthesis of complex natural products and pharmaceuticals. The Lewis acid plays a crucial role in activating the carbonyl electrophile, thereby enabling nucleophilic attack by the otherwise unreactive this compound. This guide delves into the core mechanistic principles of this transformation, providing a comprehensive overview of the reaction, detailed experimental protocols, and a summary of key performance data.

The General Mechanism: A Symphony of Activation and Attack

The fundamental principle of the Lewis acid-mediated allylation of a carbonyl compound (such as an aldehyde or ketone) with this compound involves the activation of the carbonyl group by the Lewis acid.[1][2] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich double bond of the allylstannane.

The reaction typically proceeds through an open, acyclic transition state.[3] This is a key feature that distinguishes it from other allylation reactions, such as those involving allylboranes, which often proceed through closed, cyclic transition states. The open transition state model successfully explains the observed diastereoselectivity in many cases, particularly the preference for the syn-homoallylic alcohol when using crotyltributylstannane, regardless of the geometry of the crotyl unit.[3]

A critical aspect of the mechanism is the nature of the intermediate formed upon nucleophilic attack. While a stepwise process involving a β-stannyl carbocation intermediate is often invoked for simplicity, the reaction is likely more concerted, with the C-C bond formation and the cleavage of the C-Sn bond occurring in a nearly simultaneous fashion.[3] Spectroscopic studies have been instrumental in elucidating the nature of Lewis acid-aldehyde complexes, providing insights into their structure and conformation which ultimately influence the stereochemical outcome of the reaction.

Data Presentation: A Quantitative Overview

The following tables summarize the performance of Lewis acid-mediated allylation of various carbonyl compounds with this compound under different conditions.

Table 1: Allylation of Aldehydes with this compound
EntryAldehydeLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Ref.
1BenzaldehydeBF₃·OEt₂CH₂Cl₂-78195-[4]
2CyclohexanecarboxaldehydeBF₃·OEt₂CH₂Cl₂-78192-[4]
3BenzaldehydeSnCl₄CH₂Cl₂-780.598-[5][6]
42-PhenylpropanalSnCl₄CH₂Cl₂-7818585:15[7]
5BenzaldehydeSc(OTf)₃ (10 mol%)CH₂Cl₂0291-[8]
64-NitrobenzaldehydeSc(OTf)₃ (10 mol%)CH₂Cl₂0198-[8]
7BenzaldehydeZn(OTf)₂ (10 mol%)CH₂Cl₂rt2485-[9]
84-MethoxybenzaldehydeZn(OTf)₂ (10 mol%)CH₂Cl₂rt2488-[9]
Table 2: Asymmetric Allylation of Aldehydes with this compound
EntryAldehydeChiral Lewis Acid/LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Benzaldehyde(S)-BINOL/Ti(Oi-Pr)₄10CH₂Cl₂-20128592[10]
2Cyclohexanecarboxaldehyde(S)-BINOL/Ti(Oi-Pr)₄10CH₂Cl₂-20128294[10]
3Benzaldehyde(R)-BINOL/SnCl₄20CH₂Cl₂-7848188[5][6]
4Cinnamaldehyde(R)-BINOL/SnCl₄20CH₂Cl₂-7867585[5][6]
Table 3: Allylation of Ketones and Imines with this compound
EntrySubstrateLewis AcidSolventTemp (°C)Time (h)Yield (%)Ref.
1AcetophenoneSc(OTf)₃ (10 mol%)CH₂Cl₂rt2477[8]
2CyclohexanoneSc(OTf)₃ (10 mol%)CH₂Cl₂rt2465[8]
3N-BenzylideneanilineSc(OTf)₃ (10 mol%)CH₃CNrt492[11]
4N-Benzylidene-methylamineSc(OTf)₃ (10 mol%)CH₃CNrt688[11]
5AcetophenoneMAD (10 mol%)Toluene-78395[12]
6CyclohexanoneMAD (10 mol%)Toluene-78588[12]

MAD = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)

Experimental Protocols

General Procedure for the Lewis Acid-Mediated Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, Sc(OTf)₃) (1.0-1.2 mmol for stoichiometric, 0.1-0.2 mmol for catalytic)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).

  • Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid to the stirred solution. If using a solid Lewis acid, it can be added directly. If using a liquid Lewis acid like SnCl₄, it is often added as a solution in dichloromethane.

  • After stirring for 10-15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.

General Procedure for the Asymmetric Allylation of an Aldehyde using a Chiral BINOL-Titanium Catalyst

Materials:

  • (S)- or (R)-1,1'-Bi-2-naphthol (BINOL) (0.2 mmol)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.2 mmol)

  • Aldehyde (1.0 mmol)

  • This compound (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • 4 Å Molecular sieves (activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask containing activated 4 Å molecular sieves and a magnetic stir bar, add a solution of the chiral BINOL ligand (0.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere.

  • Add titanium(IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 mmol) to the catalyst mixture and stir for 15-20 minutes.

  • Add this compound (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Follow the workup and purification procedure as described in the general protocol for aldehyde allylation.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Lewis_Acid_Activation Carbonyl Carbonyl Compound (Aldehyde/Ketone) ActivatedComplex Activated Carbonyl-Lewis Acid Complex Carbonyl->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., BF₃, SnCl₄) LewisAcid->ActivatedComplex Allylstannane This compound TransitionState Acyclic Transition State Allylstannane->TransitionState Nucleophilic Attack ActivatedComplex->TransitionState Product Homoallylic Alcohol TransitionState->Product TinByproduct Tributyltin Cation TransitionState->TinByproduct

Caption: General mechanism of Lewis acid-mediated allylation.

Chelation_vs_Nonchelation cluster_0 Chelation Control cluster_1 Non-Chelation (Felkin-Anh) Control ChelatingAldehyde α-Alkoxy Aldehyde ChelatedIntermediate Cyclic Chelate Intermediate ChelatingAldehyde->ChelatedIntermediate ChelatingLA Chelating Lewis Acid (e.g., SnCl₄, MgBr₂) ChelatingLA->ChelatedIntermediate SynProduct syn-Diol Product ChelatedIntermediate->SynProduct Allylation NonChelatingAldehyde α-Alkoxy Aldehyde FelkinAnhTS Open Felkin-Anh Transition State NonChelatingAldehyde->FelkinAnhTS NonChelatingLA Non-Chelating Lewis Acid (e.g., BF₃·OEt₂) NonChelatingLA->FelkinAnhTS AntiProduct anti-Diol Product FelkinAnhTS->AntiProduct Allylation

Caption: Chelation vs. Non-chelation control in allylation.

Experimental_Workflow Start Start | Oven-dried flask under N₂ Step1 Step 1: Substrate & Solvent Add aldehyde/ketone/imine and anhydrous solvent Start->Step1 Step2 Step 2: Cooling Cool to reaction temperature (e.g., -78 °C) Step1->Step2 Step3 Step 3: Lewis Acid Addition Slowly add Lewis acid Step2->Step3 Step4 Step 4: Allylstannane Addition Add this compound dropwise Step3->Step4 Step5 Step 5: Reaction Monitoring Monitor by TLC Step4->Step5 Step6 Step 6: Quenching Quench with aq. NaHCO₃ Step5->Step6 Step7 Step 7: Workup Extraction, washing, and drying Step6->Step7 Step8 Step 8: Purification Column chromatography Step7->Step8 End End | Isolated homoallylic alcohol/amine Step8->End

Caption: General experimental workflow for allylation.

Conclusion

The Lewis acid-mediated allylation of carbonyl compounds and imines with this compound is a powerful and versatile transformation in organic synthesis. The choice of Lewis acid is paramount, as it not only governs the reactivity but also dictates the stereochemical outcome of the reaction. By understanding the underlying mechanistic principles, including the nature of the transition state and the potential for chelation control, chemists can rationally design experiments to achieve desired synthetic targets with high efficiency and selectivity. The development of chiral Lewis acids has further expanded the utility of this reaction, enabling the enantioselective synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important reaction.

References

An In-depth Technical Guide to the Stability and Storage of Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for allyltributylstannane. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe and effective handling, storage, and quality assessment of this versatile organometallic reagent.

Executive Summary

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of allyl groups. However, its utility is intrinsically linked to its stability. This document outlines the known sensitivities of this compound, recommended storage and handling procedures, and detailed experimental protocols for assessing its purity and degradation. The key takeaway is that this compound is sensitive to atmospheric oxygen and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures to ensure its long-term integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₃₂Sn
Molecular Weight 331.12 g/mol
Appearance Clear, colorless liquid[1]
Density 1.068 g/mL at 25 °C[2][3]
Boiling Point 88-92 °C at 0.2 mmHg[2][3]
Refractive Index n20/D 1.486 (lit.)[2][3]
Flash Point 103 °C (217.4 °F) - closed cup[3][4]
Solubility Immiscible with water.[5] Soluble in many organic solvents.
CAS Number 24850-33-7[4][6]

Stability Profile and Degradation Pathways

This compound is known to be stable under recommended storage conditions; however, it is susceptible to degradation in the presence of air and moisture.[5]

Hydrolytic Instability

In the presence of water, this compound can undergo hydrolysis. The tin-carbon bond is susceptible to cleavage by protic sources, leading to the formation of tributyltin hydroxide (B78521) or its dehydrated form, bis(tributyltin) oxide, and propene. This degradation pathway not only consumes the active reagent but also generates impurities that can interfere with subsequent reactions.

Oxidative Instability

Exposure to atmospheric oxygen can lead to the oxidation of this compound. Organotin compounds are known to be air-sensitive, and this reactivity can lead to the formation of various tin oxide species and cleavage of the allyl group.[5] The presence of peroxides can further accelerate decomposition.

Thermal and Photolytic Stability

A logical workflow for assessing the degradation of this compound is presented below.

G This compound This compound Exposure Exposure to Air, Moisture, Light, Heat This compound->Exposure Hydrolysis Hydrolysis Exposure->Hydrolysis Oxidation Oxidation Exposure->Oxidation Thermal_Deg Thermal Degradation Exposure->Thermal_Deg Photolysis Photolytic Degradation Exposure->Photolysis Products_Hydro Tributyltin Hydroxide/ Bis(tributyltin) Oxide + Propene Hydrolysis->Products_Hydro Products_Ox Tributyltin Oxides & Other Oxidation Products Oxidation->Products_Ox Products_Thermal Radical Species & Decomposition Products Thermal_Deg->Products_Thermal Products_Photo Radical Species & Decomposition Products Photolysis->Products_Photo

Degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature 2-8 °C[5]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[7]To prevent oxidation and hydrolysis by excluding air and moisture.
Container Tightly sealed, opaque container.To prevent exposure to light and atmosphere.
Light Protect from light.To prevent photolytic degradation.
Moisture Keep in a dry place.To prevent hydrolysis.
Handling Handle under an inert atmosphere using anhydrous solvents and oven-dried glassware.To maintain an oxygen- and moisture-free environment during use.

Experimental Protocols for Stability and Purity Assessment

A comprehensive assessment of this compound stability involves a combination of forced degradation studies and the use of validated analytical methods to monitor the purity and identify degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. A general workflow for such a study is outlined below.

G Start This compound Sample Stress Apply Stress Condition (Heat, Light, H₂O, O₂, Acid, Base) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by GC-MS, NMR, etc. Sampling->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data End Stability Profile Data->End

Forced degradation study workflow.

5.1.1 Hydrolytic Degradation Protocol

  • Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.

  • Stress Condition: Add a controlled amount of deionized water to the solution. To test pH effects, separate samples can be prepared with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions.

  • Incubation: Maintain the samples at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by a validated analytical method (e.g., GC-FID or qNMR) to determine the remaining concentration of this compound and the formation of any degradation products.

5.1.2 Oxidative Degradation Protocol

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Stress Condition: Bubble a stream of clean, dry air or oxygen through the solution, or add a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

  • Incubation: Maintain at a constant temperature and protect from light.

  • Time Points: Sample at appropriate intervals.

  • Analysis: Analyze the samples to quantify the parent compound and identify oxidation products.

5.1.3 Thermal Degradation Protocol

  • Sample Preparation: Place a neat sample of this compound in a sealed vial under an inert atmosphere.

  • Stress Condition: Expose the sample to an elevated temperature (e.g., 40 °C, 60 °C, 80 °C).

  • Time Points: Remove samples at various time points.

  • Analysis: After cooling to room temperature, analyze the samples.

5.1.4 Photostability Protocol

  • Sample Preparation: Place a solution of this compound in a photostable, transparent container.

  • Stress Condition: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Maintain at a constant temperature.

  • Time Points: Sample at appropriate intervals.

  • Analysis: Analyze both the exposed and control samples.

Analytical Methods for Purity and Degradation Monitoring

5.2.1 Gas Chromatography (GC)

  • Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is suitable for quantitative analysis, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown degradation products.

  • Protocol for Purity Analysis by GC-FID:

    • Instrument: Gas chromatograph with FID.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • Detector Temperature: 300 °C.

    • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Quantification: Use an internal or external standard method for accurate quantification.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹¹⁹Sn NMR are all valuable for characterizing this compound and its degradation products.

  • Protocol for Purity Analysis by ¹H qNMR:

    • Instrument: High-field NMR spectrometer.

    • Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Data Processing: Integrate the signals corresponding to this compound and the internal standard.

    • Calculation: Calculate the purity of this compound based on the integral ratios, the number of protons, and the known purity and mass of the internal standard.

5.2.3 Karl Fischer Titration

  • Principle: This is a standard method for the determination of water content.

  • Protocol:

    • Instrument: Karl Fischer titrator (coulometric or volumetric).

    • Sample Introduction: Inject a known mass of this compound into the titration cell containing the Karl Fischer reagent.

    • Titration: The titrator automatically determines the amount of water in the sample.

5.2.4 Peroxide Value Determination

  • Principle: This titration-based method measures the concentration of peroxides, which are primary products of oxidation.

  • Protocol:

    • Dissolve a known weight of the sample in a suitable solvent mixture (e.g., acetic acid/chloroform).

    • Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Summary of Quantitative Stability Data

At present, there is a lack of publicly available, comprehensive quantitative stability data for this compound. The information provided in this guide is based on the known chemical properties of organotin compounds and general best practices for handling air- and moisture-sensitive reagents. It is strongly recommended that users perform their own stability assessments under their specific experimental and storage conditions, particularly for long-term studies or when using the reagent in critical applications such as drug development. The experimental protocols outlined in Section 5.0 provide a robust framework for generating such data.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its sensitivity to air and moisture and adhering to the recommended storage and handling conditions, its integrity can be maintained. The implementation of the analytical and forced degradation protocols described in this guide will enable researchers to confidently assess the purity and stability of their this compound, ensuring the reliability and reproducibility of their synthetic procedures.

References

Allyltributylstannane: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for allyltributylstannane, a common but hazardous organotin reagent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.

Hazard Identification and Toxicological Profile

This compound is a toxic organotin compound that poses significant health risks.[1][2] Exposure can occur through inhalation, skin contact, and ingestion, with both acute and chronic health effects.[1][3]

Primary Health Hazards:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3][4][5] It causes skin and serious eye irritation.[3][4][5][6] Inhalation may lead to respiratory tract irritation.[3]

  • Chronic Toxicity: Prolonged or repeated exposure can cause damage to organs.[4][5] Organotin compounds are known to affect the central nervous system and the immune system.[1][3][7]

  • Reproductive Toxicity: May damage fertility or the unborn child.[5]

Environmental Hazards:

  • This compound is very toxic to aquatic life with long-lasting effects.[3][5][6]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.

PropertyValue
Appearance Clear, colorless liquid[6]
Boiling Point 88-92 °C at 0.2 mmHg[6]
Density 1.068 g/mL at 25 °C
Flash Point 103 °C (217.4 °F) - closed cup
Water Solubility Immiscible[6]
Air Sensitivity Air Sensitive[6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

PPE CategorySpecifications and Requirements
Eye and Face Protection Chemical splash goggles are required.[8] A face shield should also be worn to provide full facial protection from splashes.[9][10]
Hand Protection Wear suitable chemical-resistant gloves.[3][6] Double gloving is recommended. Nitrile gloves can be worn under a pair of neoprene gloves for robust chemical resistance.[11]
Body Protection A flame-resistant lab coat should be worn at all times.[8] For procedures with a higher risk of splashing, chemical-resistant coveralls ("bunny suits") offer more comprehensive protection.[10]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate filter is necessary.[5][10][12]
Footwear Closed-toe shoes are mandatory.[8]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimizing the risks associated with this compound.

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

Work Practices:

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[13]

  • Transfer the reagent using a syringe or cannula to minimize exposure.[7]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols

Quenching of Residual this compound

It is crucial to quench any residual this compound in reaction vessels before cleaning.

Procedure:

  • In a fume hood, cool the flask containing the residual reagent in an ice bath.

  • Slowly add a solution of isopropanol (B130326) to the cooled flask with stirring.[11][14]

  • After the initial reaction subsides, slowly add methanol (B129727) to ensure all the reactive material is consumed.[11]

  • Finally, very slowly add water to hydrolyze any remaining organometallic species.[11]

  • The resulting mixture should be disposed of as hazardous waste.

Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated.

Procedure:

  • After quenching any bulk material, rinse the glassware with a compatible organic solvent such as toluene (B28343) or hexane.[14] Collect this rinse as hazardous waste.

  • Wash the glassware with soap and water.[15]

Emergency Procedures

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.[16]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[1][3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][5]

Visualizations

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Fume Hood is Operational A->B C Prepare Reaction Setup B->C D Transfer Reagent via Syringe C->D E Conduct Reaction D->E F Quench Residual Reagent E->F G Decontaminate Glassware F->G H Dispose of Hazardous Waste G->H I Remove PPE & Wash Hands H->I

Caption: A logical workflow for the safe handling of this compound.

G Figure 2: Personal Protective Equipment (PPE) for this compound PPE Personal Protective Equipment Eye/Face Protection Hand Protection Body Protection Respiratory Protection Details Specifications Chemical Splash Goggles & Face Shield Double Gloving (Nitrile under Neoprene) Flame-Resistant Lab Coat / Chemical Coveralls Chemical Fume Hood / Respirator PPE:f0->Details:f0 PPE:f1->Details:f1 PPE:f2->Details:f2 PPE:f3->Details:f3

Caption: Required personal protective equipment for handling this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of allyltributylstannane, a versatile and widely used reagent in organic synthesis. This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

This compound, with the chemical formula CH₂=CHCH₂Sn(C₄H₉)₃, is a key organotin reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to act as a nucleophilic allyl source in the presence of Lewis acids or under radical conditions. It is particularly valuable for the allylation of aldehydes, ketones, imines, and halides, leading to the formation of homoallylic alcohols and amines, which are important intermediates in the synthesis of complex molecules and natural products. This guide will focus on the practical aspects of its preparation in a laboratory setting.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. The most prevalent and reliable routes involve the reaction of an allyl-organometallic reagent with a tributyltin electrophile. The primary methods covered in this guide are:

  • The Grignard Reagent Route: This is a classic and widely used method involving the preparation of allylmagnesium bromide, which then reacts with a tributyltin species such as tributyltin chloride or bis(tributyltin) oxide.

  • Ultrasound-Promoted Barbier-Type Reaction: This method offers a more convenient one-pot synthesis where the Grignard reagent is formed in situ in the presence of tributyltin chloride.

Reaction Pathway Visualization

The following diagram illustrates the general Grignard reaction pathway for the synthesis of this compound.

G General Grignard Reaction Pathway for this compound Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Stannylation AllylBromide Allyl Bromide AllylMagnesiumBromide Allylmagnesium Bromide AllylBromide->AllylMagnesiumBromide + Mg (Ether) Magnesium Magnesium TributyltinSource Tributyltin Chloride or Bis(tributyltin) oxide AllylMagnesiumBromide->TributyltinSource Reacts with This compound This compound TributyltinSource->this compound

Caption: General Grignard pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for easy comparison.

ParameterGrignard Route (from Bis(tributyltin) oxide)[1]Ultrasound-Promoted Barbier-Type Reaction[2]
Starting Materials Allyl bromide, Magnesium, Bis(tributyltin) oxideAllylic chloride, Magnesium, Tributyltin chloride
Solvent Anhydrous Ethyl EtherAnhydrous Tetrahydrofuran (B95107) (THF)
Reaction Time ~4.5 hours + overnight stirring30-45 minutes (with sonication)
Reaction Temperature Reflux, then 36-38°C, then room temperatureMaintained below 20°C
Yield ~94%Up to 100% (crude)
Purification Distillation under reduced pressureExtraction and removal of solvent under vacuum

Experimental Protocols

Grignard Route using Bis(tributyltin) oxide[1]

This procedure is adapted from Organic Syntheses.[1]

Workflow Diagram:

G Experimental Workflow for Grignard Synthesis start Start prep_grignard Prepare Allylmagnesium Bromide from Allyl Bromide and Mg in Ether start->prep_grignard add_tin Add Bis(tributyltin) oxide in Ether at 36-38°C prep_grignard->add_tin reflux_stir Reflux for 1.5h, then stir overnight at RT add_tin->reflux_stir quench Quench with saturated aqueous NH4Cl solution reflux_stir->quench extract Extract with Hexane quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry distill Distill under reduced pressure wash_dry->distill product This compound distill->product

Caption: Workflow for the Grignard synthesis of this compound.

Materials:

  • Magnesium turnings (72.6 g, 3 g-atom)

  • Anhydrous ethyl ether (1150 mL)

  • Allyl bromide (158 mL, 1.8 mol)

  • Iodine (a few crystals)

  • Bis(tributyltin) oxide (371 g, 0.62 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, a dry 3-L three-necked flask is charged with magnesium turnings and 1000 mL of anhydrous ethyl ether.

  • A solution of allyl bromide in 150 mL of anhydrous ether is added to a dropping funnel.

  • A small portion of the allyl bromide solution is added to the flask, followed by a few crystals of iodine to initiate the reaction. Sonication may be required.[1]

  • The remaining allyl bromide solution is added dropwise to maintain a gentle reflux. The addition takes about 1.5 hours.

  • The mixture is then refluxed for an additional 1.5 hours.

  • A solution of bis(tributyltin) oxide in 150 mL of anhydrous ether is added at a rate that maintains the reaction temperature between 36-38°C. This addition takes approximately 1 hour.[1]

  • After the addition is complete, the reaction mixture is refluxed for 1.5 hours and then stirred overnight at room temperature.

  • The reaction is cooled in an ice-water bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The supernatant is decanted, and the residual solids are washed with hexane.

  • The combined organic layers are washed with saturated ammonium chloride and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure (bp 116°C at 1.6 mm) to yield this compound as a colorless oil (approx. 390-392 g, 94% yield).[1]

Ultrasound-Promoted Barbier-Type Synthesis[2]

This procedure is a convenient one-pot method.

Materials:

  • Magnesium turnings (3.04 g, 0.125 mol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Tributyltin chloride (32.5 g, 0.100 mol)

  • 3-Chloro-1-propene (allyl chloride) (7.65 g, 0.100 mol)

  • Iodine (optional, small piece)

Procedure:

  • A dry 500-mL three-necked flask is charged with magnesium turnings, tributyltin chloride, a small piece of iodine (optional), and anhydrous THF under a nitrogen atmosphere.

  • The flask is immersed in an ice-salt bath.

  • A solution of allyl chloride in anhydrous THF is added dropwise to the stirred mixture while applying ultrasonic irradiation. The temperature should be maintained below 20°C.[2]

  • After the addition is complete, sonication is continued for an additional 30-45 minutes.

  • The reaction mixture is poured into ice water and extracted with ether.

  • The combined ethereal solutions are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under aspirator pressure, and the residual oil is further evacuated (1 mm) at room temperature for 1 hour to yield the product.

Purification and Characterization

Purification: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] A common impurity is tributyltin chloride, which can be removed by washing the crude product with dilute aqueous NaOH before distillation.[3]

Physical Properties:

PropertyValue
Appearance Clear, colorless liquid[3]
Molecular Weight 331.12 g/mol [4][5]
Boiling Point 88-92 °C at 0.2 mmHg[3][6]
Density 1.068 g/mL at 25 °C[3][6]
Refractive Index (n20/D) 1.486[3][6]

Spectroscopic Data: Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

  • ¹H NMR: Spectra are available in public databases such as PubChem.[4]

  • ¹³C NMR: Spectra are available from sources like SpectraBase.[7]

  • Mass Spectrometry (GC-MS): Data can be found in the NIST WebBook and PubChem.[4][5]

  • IR Spectroscopy: FTIR spectra are also available in public databases.[4]

Safety and Handling

This compound is toxic if swallowed and harmful in contact with skin.[4] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, including:

  • Allylation of Carbonyls: In the presence of Lewis acids, it efficiently allylates aldehydes and ketones to produce homoallylic alcohols.[8][9]

  • Coupling Reactions: It undergoes palladium-catalyzed coupling reactions with various organic halides and acetates.[3][9]

  • Synthesis of Homoallylic Amines: It can be used for the allylation of imines to generate homoallylic amines.[9]

Conclusion

The synthesis of this compound is well-established, with the Grignard route being a reliable and high-yielding method. The ultrasound-promoted Barbier-type reaction offers a more rapid and convenient alternative. The choice of method may depend on the available starting materials, equipment, and desired scale of the reaction. Proper purification and handling are essential to ensure the quality of the reagent and the safety of the researcher. This guide provides the necessary details for the successful preparation and application of this important synthetic tool.

References

Spectroscopic Profile of Allyltributylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of allyltributylstannane, a versatile organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~5.8 - 5.6m-CH=CH₂
~4.9m-CH=CH
~1.9dSn-CH ₂-CH=
~1.5mSn-(CH₂)₃-CH
~1.3mSn-CH₂-CH ₂-
~0.9tSn-CH₂-CH₂-CH ₂-
~0.8tSn-(CH₂)₃-CH

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1][2]

Chemical Shift (δ) ppmAssignment
136.9-C H=CH₂
112.3-CH=C H₂
29.3Sn-CH₂-C H₂-
27.5Sn-CH₂-CH₂-C H₂-
13.7Sn-(CH₂)₃-C H₃
11.2Sn-C H₂-CH=
9.6Sn-C H₂-CH₂-

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
Estimated: -10 to +10

Note: A specific experimental value for the ¹¹⁹Sn chemical shift of this compound was not found in the surveyed literature. The estimated range is based on typical values for tetraorganostannanes. For instance, tributyltin hydride has a reported ¹¹⁹Sn chemical shift of around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of -384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination environment of the tin atom.[3][4]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch
~2955, 2920, 2870, 2850StrongC-H stretch (alkyl)
~1630MediumC=C stretch
~1460MediumCH₂ bend
~900Strong=CH₂ out-of-plane bend
Mass Spectrometry (MS)

Table 5: Major Mass Fragments for this compound (Electron Ionization)

m/zRelative IntensityAssignment
275Moderate[M - C₄H₉]⁺
233High[Sn(C₄H₉)₃]⁺
177Base Peak[Sn(C₄H₉)₂H]⁺
121High[Sn(C₄H₉)]⁺
57High[C₄H₉]⁺

Note: The molecular ion peak [M]⁺ at m/z 332 is typically weak or absent in the electron ionization mass spectrum of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy:

  • Instrument: 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 128-1024 (or as needed for adequate signal-to-noise).

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-150 ppm.

  • Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

4. ¹¹⁹Sn NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency (e.g., ~111.9 MHz on a 300 MHz spectrometer).

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as Cr(acac)₃ may be added to shorten the long relaxation times of the ¹¹⁹Sn nucleus.

    • Number of scans: Dependent on sample concentration and instrument sensitivity.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum externally to a standard such as tetramethyltin (B1198279) (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrument: GC-MS system with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection volume: 1 µL.

    • Inlet temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: Sufficient to obtain several scans across each chromatographic peak.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve for NMR Neat Neat Liquid Sample->Neat for IR Dilute Dilute in Volatile Solvent Sample->Dilute for MS NMR NMR Spectroscopy (1H, 13C, 119Sn) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Neat->IR MS Mass Spectrometry (GC-MS) Dilute->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Fragments MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Experimental workflow for spectroscopic characterization.

References

The Allyl Group in Allyltributylstannane: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltributylstannane is a versatile and widely utilized organotin reagent in modern organic synthesis. The unique reactivity of its allyl group allows for the formation of crucial carbon-carbon bonds, making it an invaluable tool in the construction of complex molecular architectures, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core reactivity of the allyl group in this compound, focusing on its participation in Lewis acid-mediated carbonyl additions and palladium-catalyzed cross-coupling reactions (Stille coupling). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

The strategic introduction of an allyl group is a fundamental transformation in organic synthesis, enabling the formation of homoallylic alcohols and other valuable building blocks. This compound has emerged as a key reagent for this purpose due to its stability, ease of handling compared to other organometallics, and the diverse reactivity profiles of its allyl moiety.[1] The reactivity of the allyl group is primarily centered around its nucleophilic character, which can be harnessed in various reaction manifolds. This guide will delve into two of the most significant applications: the addition to carbonyl compounds and the Stille cross-coupling reaction.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling and characterization in the laboratory.

PropertyValueReference
Molecular Formula C₁₅H₃₂Sn[2]
Molecular Weight 331.12 g/mol [2]
Appearance Colorless liquid[1]
Density 1.068 g/mL at 25 °C[3]
Boiling Point 88-92 °C at 0.2 mmHg[3]
Refractive Index n20/D 1.486[3]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data **Chemical Shift (δ) / Wavenumber (cm⁻¹) **Reference
¹H NMR (CDCl₃) 4.75-4.95 (m, 2H, =CH₂), 5.70-5.90 (m, 1H, -CH=), 1.85 (d, 2H, -CH₂-), 1.40-1.60 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.20-1.40 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.80-1.00 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.70-0.80 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)[4]
¹³C NMR (CDCl₃) 136.9 (-CH=), 114.1 (=CH₂), 29.2 (Sn-CH₂-), 27.4, 13.7, 9.6 (Butyl carbons)[5]
IR (Neat) 3070 (C-H, sp²), 2955, 2922, 2871, 2853 (C-H, sp³), 1628 (C=C stretch), 903 (C-H bend, alkene)[4]

Table 2: Spectroscopic Data for this compound.

Reactivity of the Allyl Group: Addition to Aldehydes

One of the most powerful applications of this compound is the allylation of aldehydes to furnish homoallylic alcohols. This transformation can be promoted by Lewis acids or under catalyst- and solvent-free conditions using microwave irradiation.[6][7]

Reaction Mechanism

The Lewis acid-catalyzed addition of this compound to an aldehyde proceeds through the activation of the carbonyl group by the Lewis acid, rendering it more electrophilic. The nucleophilic allyl group of the stannane (B1208499) then attacks the carbonyl carbon, typically through a six-membered cyclic transition state, to form the homoallylic alcohol after workup.

Lewis_Acid_Catalyzed_Addition Aldehyde Aldehyde Activated_Complex Activated Carbonyl Complex Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Complex Transition_State Cyclic Transition State Activated_Complex->Transition_State This compound This compound This compound->Transition_State Nucleophilic Attack Intermediate Stannylated Alkoxide Transition_State->Intermediate Product Homoallylic Alcohol Intermediate->Product Protonation Byproduct Bu₃SnX Intermediate->Byproduct Workup Aqueous Workup (e.g., H₂O) Workup->Product Experimental_Workflow_Allylation cluster_prep Reaction Setup cluster_workup Workup and Purification Reagents Combine Aldehyde, This compound, & PTA in a mortar Grinding Grind with pestle (5 min, RT) Reagents->Grinding Dissolution Dissolve crude mixture in Dichloromethane Grinding->Dissolution Chromatography Purify by Flash Chromatography (Silica Gel) Dissolution->Chromatography Product_Isolation Isolate Pure Homoallylic Alcohol Chromatography->Product_Isolation Stille_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RX R-X (Aryl/Vinyl Halide) RX->OxAdd PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation AllylSn Allyl-SnBu₃ AllylSn->Transmetalation PdII_allyl_complex R-Pd(II)Ln-Allyl Transmetalation->PdII_allyl_complex SnX Bu₃Sn-X Transmetalation->SnX RedElim Reductive Elimination PdII_allyl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Allyl RedElim->Product

References

Methodological & Application

Application Notes and Protocols: Stereoselective Allylation of Ketones Using Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective allylation of ketones using allyltributylstannane. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of chiral tertiary homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.

Introduction

The allylation of ketones with this compound is a widely utilized transformation in organic synthesis. The reaction typically requires the activation of the ketone by a Lewis acid. The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome of the reaction, allowing for both diastereoselective and enantioselective transformations. This document outlines the general principles, provides comparative data for different catalytic systems, and offers detailed experimental protocols for achieving high levels of stereocontrol.

Reaction Mechanism and Stereoselectivity

The Lewis acid-catalyzed allylation of ketones with this compound generally proceeds through the coordination of the Lewis acid to the carbonyl oxygen of the ketone, thereby increasing its electrophilicity. The nucleophilic allyl group of the this compound then attacks the activated carbonyl carbon. The stereoselectivity of the reaction is determined by the transition state geometry, which can be influenced by several factors including the nature of the Lewis acid, the structure of the ketone and the allylstannane, and the reaction temperature.

For prochiral ketones, the use of chiral Lewis acids can induce enantioselectivity by creating a chiral environment around the ketone, favoring the attack of the allyl group from one face over the other. In the case of chiral ketones, the inherent chirality of the substrate can direct the diastereoselectivity of the allylation, often explained by models such as the Felkin-Anh or chelation-controlled models.

Reaction_Mechanism Ketone Ketone ActivatedComplex Activated Ketone-LA Complex Ketone->ActivatedComplex + LA LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Allylstannane This compound TransitionState Transition State Allylstannane->TransitionState ActivatedComplex->TransitionState Intermediate Stannyl Ether Intermediate TransitionState->Intermediate Byproduct Bu3Sn-X TransitionState->Byproduct Product Homoallylic Alcohol Intermediate->Product Workup

Data Presentation: Comparison of Catalytic Systems

The choice of the Lewis acid catalyst is crucial for achieving high yields and stereoselectivities. Below is a summary of representative data for the allylation of various ketones using different catalytic systems.

Table 1: Diastereoselective Allylation of Ketones with γ-Substituted Allyltributylstannanes [1]

EntryKetoneThis compoundLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)
1Acetophenone (B1666503)CinnamyltributylstannaneSnCl₂CH₂Cl₂-7885>99:1
2AcetophenoneCinnamyltributylstannaneBF₃·OEt₂CH₂Cl₂-78925:95
3PropiophenoneCinnamyltributylstannaneSnCl₂CH₂Cl₂-7888>99:1
4PropiophenoneCinnamyltributylstannaneBF₃·OEt₂CH₂Cl₂-78956:94
5CyclohexanoneCinnamyltributylstannaneSnCl₂CH₂Cl₂-7875>99:1
6CyclohexanoneCinnamyltributylstannaneBF₃·OEt₂CH₂Cl₂-788910:90

Table 2: Lewis Acid-Lewis Base Catalyzed Allylation of Ketones with Tetraallylstannane [2]

EntryKetoneCatalyst SystemSolventTime (h)Yield (%)
1Acetophenone10 mol% Zn(OTf)₂CH₂Cl₂2416
2Acetophenone10 mol% Zn(OTf)₂ / 10 mol% PyridineCH₂Cl₂2494
3Acetophenone10 mol% Zn(OTf)₂ / 10 mol% 2,6-LutidineCH₂Cl₂1quant.
44'-Chloroacetophenone10 mol% Zn(OTf)₂ / 10 mol% 2,6-LutidineCH₂Cl₂24quant.
52-Pentanone10 mol% Zn(OTf)₂ / 10 mol% 2,6-LutidineCH₂Cl₂2491
6Cyclohexanone10 mol% Zn(OTf)₂ / 10 mol% 2,6-LutidineCH₂Cl₂2485

Table 3: Enantioselective Allylation of Halogenated Ketones [3]

EntryKetoneChiral Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Ratio (er)
1Trichloroacetophenoneap-1a / Zn(OMe)₂Toluene49195:5
2Tribromoacetophenoneap-1a / Zn(OMe)₂Toluene49696:4
3Dichloroacetophenoneap-1a / Zn(OMe)₂Toluene-409294:6
4Dibromoacetophenoneap-1a / Zn(OMe)₂Toluene-409597.5:2.5

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Allylation using SnCl₂[1]

This protocol describes the highly anti-selective allylation of acetophenone with cinnamyltributylstannane.

Materials:

  • Acetophenone

  • Cinnamyltributylstannane

  • Stannous chloride (SnCl₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of acetophenone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C under an argon atmosphere, add a solution of SnCl₂ (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • After stirring for 15 minutes, add a solution of cinnamyltributylstannane (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Experimental_Workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Ketone in CH2Cl2 Cool Cool to -78 °C Start->Cool Add_LA Add SnCl2 Solution Cool->Add_LA Add_Stannane Add this compound Add_LA->Add_Stannane Stir Stir at -78 °C for 4h Add_Stannane->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Protocol 2: General Procedure for Lewis Acid-Lewis Base Catalyzed Allylation[2]

This protocol describes the efficient allylation of acetophenone using a Zn(OTf)₂-2,6-lutidine catalyst system.

Materials:

  • Acetophenone

  • Tetraallylstannane

  • Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

  • 2,6-Lutidine

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of Zn(OTf)₂ (0.04 mmol) and 2,6-lutidine (0.04 mmol) in dry CH₂Cl₂ (2 mL) under an argon atmosphere, add acetophenone (0.4 mmol).

  • Add tetraallylstannane (0.44 mmol) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (4 mL).

  • Extract the product with diethyl ether (3 x 10 mL) and dry the combined organic layers over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the product by silica gel column chromatography.

Factors_Stereoselectivity cluster_factors Influencing Factors LA Lewis Acid StereoOutcome Stereochemical Outcome LA->StereoOutcome Chirality, Size Ketone Ketone Structure Ketone->StereoOutcome Sterics, Chelating Groups Stannane Allylstannane Structure Stannane->StereoOutcome Substitution Pattern Temp Temperature Temp->StereoOutcome Thermodynamic vs. Kinetic Control

Safety Precautions
  • This compound and other organotin compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are required for these reactions.

  • Lewis acids can be corrosive and moisture-sensitive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The stereoselective allylation of ketones using this compound is a versatile and powerful method for the synthesis of complex chiral molecules. By carefully selecting the Lewis acid catalyst and reaction conditions, a high degree of control over the stereochemical outcome can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Allyltributylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the versatile and widely utilized allyltributylstannane reagent in organic synthesis. The following sections outline key applications, including the synthesis of homoallylic alcohols and amines, with a focus on reaction conditions, work-up procedures, and purification techniques.

Lewis Acid-Catalyzed Allylation of Aldehydes

The reaction of this compound with aldehydes in the presence of a Lewis acid is a fundamental method for the synthesis of homoallylic alcohols.[1][2] The choice of Lewis acid can influence the reaction's efficiency and stereoselectivity. While strong, moisture-sensitive Lewis acids like tin(IV) chloride and titanium(IV) chloride require strictly anhydrous conditions, more robust and environmentally benign catalysts have also been developed.[2]

Protocol: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation of Aldehydes

This protocol describes a highly efficient and environmentally friendly method for the synthesis of homoallylic alcohols using a catalytic amount of phosphotungstic acid under solvent-free conditions.[2][3][4]

Experimental Procedure:

  • In a mortar, combine the aldehyde (1.0 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).

  • Grind the mixture with a pestle at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the crude mixture in dichloromethane.

  • Directly load the solution onto a silica (B1680970) gel (60–120 mesh) column for purification.

  • Elute with an appropriate petroleum ether/ethyl acetate (B1210297) mixture to afford the pure homoallylic alcohol.[2]

Quantitative Data Summary:

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde595
24-Methoxybenzaldehyde796
34-Chlorobenzaldehyde1094
44-Nitrobenzaldehyde1592
5Cinnamaldehyde893
6Hexanal1290

Table 1: PTA-catalyzed allylation of various aldehydes.[2][4]

Protocol: Scandium Triflate Hydrate (B1144303) Catalyzed Diastereoselective Allylation

For substrates containing a chiral center, the diastereoselectivity of the allylation can be controlled by the choice of Lewis acid. The hydrated form of scandium triflate has been shown to be crucial for achieving high 1,3-anti-diastereoselectivity in the allylation of certain protected 3-hydroxyhexanals.[5][6]

Experimental Procedure:

  • To a solution of the aldehyde (e.g., (S)-3-(methoxymethyl)hexanal, 1.0 equiv) in an appropriate solvent at the desired temperature, add scandium triflate hydrate (Sc(OTf)₃·xH₂O, 1.1 equiv).

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

CatalystDiastereomeric Ratio (anti:syn)
Sc(OTf)₃ (anhydrous)76:24
Sc(OTf)₃ (hydrated)94:6

Table 2: Effect of scandium triflate hydration on diastereoselectivity.[5][6]

Radical-Mediated Allylation

This compound can also participate in radical reactions, typically initiated by azobisisobutyronitrile (AIBN).[1] These reactions are useful for the allylation of organic halides.[1]

Protocol: AIBN-Initiated Allylation of Organic Halides

Experimental Procedure:

  • In a round-bottom flask, dissolve the organic halide (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., benzene (B151609) or toluene).

  • Add a catalytic amount of AIBN (0.1 equiv).

  • Heat the reaction mixture to reflux (typically around 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the allylated product. The tributyltin halide byproduct can be challenging to remove completely and may require specific purification techniques.[7]

Allylation of Imines for Homoallylic Amine Synthesis

The addition of this compound to imines, often catalyzed by a Lewis acid, provides a direct route to homoallylic amines, which are important building blocks in medicinal chemistry.[1][8]

Protocol: Asymmetric Allylation of Imines

Chiral catalysts can be employed to achieve enantioselective allylation of imines.[8]

Experimental Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., a palladium complex, 2.5 mol%) in a suitable solvent (e.g., THF) at 0 °C.

  • Add the imine (1.0 equiv) to the solution.

  • Add water (1.0 equiv) followed by this compound (1.25 equiv).

  • Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, typically involving partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Quantitative Data Summary:

Imine SubstrateYield (%)Enantiomeric Ratio (er)
N-Benzylidene-aniline7595:5
N-(4-Methoxybenzylidene)-aniline7796:4
N-(4-Chlorobenzylidene)-aniline6894:6

Table 3: Catalytic asymmetric allylation of various imines.[8]

Visualizations

General_Allylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products AllylSnBu3 This compound ActivatedComplex Activated Electrophile-Lewis Acid Complex AllylSnBu3->ActivatedComplex Nucleophilic Attack Electrophile Electrophile (R-CHO, R-C(R')=NR'') Electrophile->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)3) LewisAcid->ActivatedComplex Product Homoallylic Alcohol/Amine ActivatedComplex->Product Allyl Transfer Byproduct Bu3Sn-X ActivatedComplex->Byproduct

Caption: General mechanism of Lewis acid-catalyzed allylation.

Experimental_Workflow Start Start Combine Combine Reactants: Aldehyde/Imine, this compound, Catalyst Start->Combine React Stir at Specified Temperature and Time Combine->React Monitor Monitor Progress (TLC) React->Monitor Quench Quench Reaction (e.g., sat. NaHCO3) Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Pure Product Purify->Product

Caption: Typical experimental workflow for allylation reactions.

Condition_Influence cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst Catalyst Type Yield Yield Catalyst->Yield Stereoselectivity Stereoselectivity (Diastereo-/Enantioselectivity) Catalyst->Stereoselectivity Rate Reaction Rate Catalyst->Rate Temperature Temperature Temperature->Yield Temperature->Stereoselectivity Temperature->Rate Substrate Substrate Structure Substrate->Stereoselectivity Substrate->Rate

Caption: Influence of reaction conditions on outcomes.

References

Application Notes and Protocols: The Strategic Use of Allyltributylstannane in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of allyltributylstannane as a key reagent in the total synthesis of medicinally relevant natural products. This compound is a versatile and widely used organotin reagent for the stereocontrolled formation of carbon-carbon bonds, particularly in the construction of homoallylic alcohols. Its utility is highlighted here through specific examples from the total syntheses of Epothilone D, (+)-Neopeltolide, and the C2–C16 segment of (-)-Laulimalide.

Introduction to this compound in Natural Product Synthesis

This compound serves as a robust nucleophilic allylating agent. In the presence of a Lewis acid, it readily reacts with electrophiles such as aldehydes to form homoallylic alcohols. This reaction is a cornerstone in the synthesis of polyketide natural products, which often feature complex stereochemical arrays. The choice of Lewis acid and the substrate's inherent chirality can afford high levels of diastereoselectivity, making it a powerful tool for assembling complex molecular architectures. The reaction generally proceeds through an open transition state, and its stereochemical outcome can often be predicted and controlled.

Application in the Total Synthesis of Epothilone D

The epothilones are a class of microtubule-stabilizing agents with potent anticancer activity. Their complex structure, featuring a 16-membered macrolide ring and multiple stereocenters, makes them a challenging synthetic target. In a total synthesis of Epothilone D, a key fragment was assembled using a Lewis acid-mediated allylation with a functionalized allylstannane.

Quantitative Data Summary
EntryAldehydeAllylstannaneLewis AcidSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1(3S)-4-(4-methoxybenzyloxy)-3-methylbutanal(5S)-6-(tert-butyldimethylsilyloxy)-5-hydroxy-2-methylhex-2-enyl(tributyl)stannaneSnBr₄CH₂Cl₂-781C(7)-epi-C(8)-C(16) fragment71~4:1
Experimental Protocol: Synthesis of the C(7)-epi-C(8)-C(16) Fragment of Epothilone D

Materials:

  • (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal

  • (5S)-6-(tert-butyldimethylsilyloxy)-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane

  • Tin(IV) bromide (SnBr₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of the aldehyde in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Tin(IV) bromide (1.0 equivalent) is added dropwise to the cooled solution.

  • A solution of the allylstannane (1.0 equivalent) in anhydrous CH₂Cl₂ is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Reaction Workflow

epothilone_synthesis aldehyde Aldehyde ((3S)-4-(PMBO)-3-methylbutanal) reagents SnBr₄, CH₂Cl₂ -78 °C, 1 h aldehyde->reagents allylstannane Allylstannane (Functionalized) allylstannane->reagents product Homoallylic Alcohol (C(7)-epi-C(8)-C(16) fragment) reagents->product Yield: 71% d.r. ~4:1

Key allylation step in the synthesis of an Epothilone D fragment.

Application in the Total Synthesis of (+)-Neopeltolide

(+)-Neopeltolide is a marine macrolide that exhibits potent antiproliferative activity. Its synthesis provides another excellent example of the strategic use of a Lewis acid-mediated allylation to control stereochemistry. In this case, the hydrate (B1144303) of scandium triflate was found to be crucial for achieving high diastereoselectivity.[1]

Quantitative Data Summary
EntryAldehydeAllylstannaneLewis AcidSolventTemp (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
1(S)-3-(Methoxymethoxy)hexanalβ-(2,2-diethoxyethyl)-substituted (allyl)tributylstannaneSc(OTf)₃·(H₂O)nToluene (B28343)-78241,3-anti homoallylic alcohol8394:6
2(S)-3-(Methoxymethoxy)hexanalβ-(2,2-diethoxyethyl)-substituted (allyl)tributylstannaneSc(OTf)₃ (anhydrous)Toluene-78241,3-anti homoallylic alcohol8176:24
Experimental Protocol: Diastereoselective Allylation in the Synthesis of a (+)-Neopeltolide Fragment

Materials:

  • (S)-3-(Methoxymethoxy)hexanal

  • β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane

  • Scandium(III) triflate hydrate (Sc(OTf)₃·(H₂O)n)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the allylstannane (1.5 equivalents) in anhydrous toluene at -78 °C under an inert atmosphere is added scandium(III) triflate hydrate (1.2 equivalents).

  • The mixture is stirred for 10 minutes.

  • A solution of the aldehyde (1.0 equivalent) in anhydrous toluene is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.

  • The layers are separated, and the aqueous phase is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired 1,3-anti homoallylic alcohol.[1]

Logical Relationship of Reagents and Outcome

neopeltolide_synthesis cluster_reagents Reactants & Conditions cluster_outcomes Results aldehyde Aldehyde ((S)-3-(MOM)hexanal) allylstannane Allylstannane (β-substituted) lewis_acid Lewis Acid hydrated Sc(OTf)₃·(H₂O)n Yield: 83% d.r. = 94:6 (anti:syn) lewis_acid->hydrated is anhydrous Sc(OTf)₃ (anhydrous) Yield: 81% d.r. = 76:24 (anti:syn) lewis_acid->anhydrous is

Impact of Lewis acid hydration on diastereoselectivity.

Application in the Synthesis of the C2–C16 Segment of (-)-Laulimalide

(-)-Laulimalide is another marine-derived macrolide with potent cytotoxic properties. The synthesis of a key C2–C16 fragment of this molecule also employed a highly diastereoselective allylation reaction to establish a crucial stereocenter.

Quantitative Data Summary
EntryAldehydeAllylating AgentConditionsProductYield (%)Diastereomeric Ratio (d.r.)
1Optically active aldehydeThis compound, MgBr₂·OEt₂CH₂Cl₂, -78 °C to rtHomoallylic alcohol85>95:5
Experimental Protocol: Diastereoselective Allylation for the (-)-Laulimalide C2-C16 Fragment

Materials:

  • Starting Aldehyde (optically active)

  • This compound

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the aldehyde in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.

  • Magnesium bromide diethyl etherate (1.5 equivalents) is added to the solution.

  • This compound (1.5 equivalents) is then added dropwise.

  • The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to give the desired homoallylic alcohol.

Signaling Pathway Analogy: Stereochemical Control

laulimalide_synthesis cluster_0 Chelation Control start Aldehyde + this compound chelation MgBr₂ coordinates to aldehyde carbonyl and α-alkoxy group start->chelation transition_state Formation of a rigid, chair-like transition state chelation->transition_state stereocontrol Diastereoselective Allyl Transfer transition_state->stereocontrol product Homoallylic Alcohol (d.r. > 95:5) stereocontrol->product

Chelation-controlled stereoselectivity in the laulimalide (B1674552) fragment synthesis.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemical reagents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing allyltributylstannane. This powerful carbon-carbon bond-forming reaction is instrumental in synthetic organic chemistry, offering a mild and versatile method for the introduction of an allyl group. The reaction is widely employed in the synthesis of complex molecules, natural products, and pharmaceutical intermediates due to its high functional group tolerance and generally good yields.[1][2][3]

Introduction to the Stille Reaction with this compound

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (in this case, this compound) with an organic electrophile, such as an aryl or vinyl halide or triflate.[2][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] this compound is a commonly used reagent due to its stability and the ease with which the allyl group is transferred to the palladium center. The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[3] However, it is important to note the high toxicity of organotin compounds and the need for careful handling and purification to remove tin byproducts.

Applications in Organic Synthesis

The palladium-catalyzed allylation with this compound has found broad application in the synthesis of:

  • Allylated Arenes and Heteroarenes: The direct introduction of an allyl group onto aromatic and heteroaromatic rings is a common transformation in the synthesis of natural products and medicinal compounds.

  • 1,4-Dienes: The coupling of vinyl halides or triflates with this compound provides a straightforward route to 1,4-dienes, which are important structural motifs in many organic molecules.

  • Complex Molecular Scaffolds: In multi-step syntheses, the Stille allylation is often a key step for introducing a versatile handle that can be further functionalized.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of palladium-catalyzed cross-coupling reactions with this compound, showcasing the scope of the reaction with various substrates.

Table 1: Allylation of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₄ (5)-Toluene1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2)P(o-tol)₃ (8)THF652492
32-BromopyridinePd(OAc)₂ (3)SPhos (6)Dioxane1101878
4Methyl 4-bromobenzoatePdCl₂(PPh₃)₂ (4)-DMF801688
51-Iodo-3,5-dimethylbenzenePd(PPh₃)₄ (5)-Toluene1001281

Table 2: Allylation of Vinyl Halides and Triflates with this compound

EntryVinyl ElectrophileCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePd(PPh₃)₄ (5)--THF60695
21-IodocyclohexenePd₂(dba)₃ (2.5)AsPh₃ (10)-NMP25489
32-BromopropenePd(OAc)₂ (3)XPhos (6)-Dioxane801275
4Cyclohexenyl triflatePd(PPh₃)₄ (4)-LiCl (3 eq)THF50891
5(Z)-1,2-Difluoro-1-iodoethenePdCl₂(dppf) (5)-CuI (10)DMF252465

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Allylation of an Aryl Bromide

This protocol describes a typical procedure for the Stille coupling of an aryl bromide with this compound.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 65 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and stir vigorously with a saturated aqueous KF solution (10 mL) for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure allylated arene.

Protocol 2: General Procedure for the Palladium-Catalyzed Allylation of a Vinyl Triflate

This protocol provides a general method for the Stille coupling of a vinyl triflate with this compound.

Materials:

  • Vinyl triflate (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%)

  • Anhydrous lithium chloride (LiCl) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl triflate (1.0 mmol), Pd(PPh₃)₄ (0.04 mmol), and anhydrous LiCl (3.0 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous KF solution (15 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 1,4-diene.

Mandatory Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition pos1 OxAdd Oxidative Addition PdII_RX->Pd0 Reductive Elimination PdII_R_Allyl R-Pd(II)L₂-Allyl PdII_RX->PdII_R_Allyl pos2 Transmetalation Transmetalation Byproduct X-SnBu₃ Transmetalation->Byproduct X-SnBu₃ PdII_R_Allyl->PdII_RX Transmetalation Product R-Allyl PdII_R_Allyl->Product pos3 RedElim Reductive Elimination Stannane Allyl-SnBu₃ Stannane->PdII_RX Halide R-X Halide->Pd0 pos1->OxAdd R-X pos2->Transmetalation Allyl-SnBu₃ pos3->RedElim R-Allyl

Caption: Catalytic cycle for the Stille cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Reaction Components Reaction Reaction Setup: Inert atmosphere, Solvent, Heating Start->Reaction Combine Reagents Monitoring Reaction Monitoring: TLC / GC-MS Reaction->Monitoring Stir and Heat Workup Aqueous Workup: Quenching, Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Crude Product Characterization Product Characterization: NMR, MS, etc. Purification->Characterization End End: Pure Product Characterization->End

Caption: A standard experimental workflow for Stille coupling reactions.

References

Application Notes and Protocols: Diastereoselective Addition of Allyltributylstannane to Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective addition of allyltributylstannane to chiral aldehydes is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This method allows for the creation of homoallylic alcohols with predictable stereochemistry, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The stereochemical outcome of the reaction is highly dependent on the structure of the chiral aldehyde, the choice of Lewis acid catalyst, and the reaction conditions. This document provides a detailed overview of the reaction, including its theoretical basis, experimental protocols, and a summary of relevant data.

Reaction Principle and Stereochemical Models

The addition of this compound to an aldehyde is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. In the case of chiral aldehydes, particularly those with a stereocenter at the α-position, the incoming allyl nucleophile can attack from two different faces of the carbonyl group, leading to the formation of two diastereomeric products, commonly designated as syn and anti. The observed diastereoselectivity is generally rationalized by two primary stereochemical models: the Felkin-Anh model and the Cram Chelation model.

Felkin-Anh Model: This model is generally applied in the absence of a chelating group on the α-substituent of the chiral aldehyde. To minimize steric strain, the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the least hindered face, which is opposite to the largest group. This approach typically leads to the formation of the anti diastereomer.

Cram Chelation Model: When the α-substituent of the chiral aldehyde contains a Lewis basic group, such as an alkoxy or amino group, a chelating Lewis acid (e.g., MgBr₂, TiCl₄, SnCl₄) can form a five- or six-membered chelate ring involving the carbonyl oxygen and the heteroatom of the substituent.[1] This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the least hindered face of this rigid structure, typically leading to the formation of the syn diastereomer.[1] The choice of a non-chelating Lewis acid, such as BF₃·OEt₂, will generally favor the Felkin-Anh product.[1]

Diagrams of Stereochemical Models

Experimental_Workflow start Start setup Dissolve Chiral Aldehyde in Anhydrous Solvent start->setup cool Cool to -78 °C setup->cool add_la Add Lewis Acid Dropwise cool->add_la stir1 Stir for 15-30 min add_la->stir1 add_allyl Add this compound stir1->add_allyl monitor Monitor by TLC add_allyl->monitor quench Quench with NaHCO₃ (aq) monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end Characterize Product purify->end

References

Application Notes and Protocols: Allyltributylstannane for the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. Among the various methods available, the addition of allyltributylstannane to carbonyl compounds stands out as a reliable and highly utilized protocol. This reaction, often facilitated by a Lewis acid, allows for the efficient formation of carbon-carbon bonds with the introduction of a hydroxyl group and a terminal alkene, moieties ripe for further functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of homoallylic alcohols using this compound, covering Lewis acid-catalyzed, solvent-free, and microwave-assisted methods.

Reaction Mechanism

The allylation of aldehydes and ketones with this compound typically proceeds through a Lewis acid-catalyzed pathway.[1] The Lewis acid activates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the allyl group of the stannane. This process is believed to occur via an open or cyclic transition state, the nature of which can influence the stereochemical outcome of the reaction, particularly in diastereoselective transformations.[2]

Alternatively, the reaction can be promoted under solvent-free conditions, either with a solid acid catalyst or through microwave irradiation, offering greener and more efficient synthetic routes.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aldehyde R-CHO ActivatedCarbonyl R-CHO---LA Aldehyde->ActivatedCarbonyl + LA Allyltin CH2=CHCH2SnBu3 IntermediateComplex Transition State Allyltin->IntermediateComplex LewisAcid LA ActivatedCarbonyl->IntermediateComplex Product_Complex R-CH(O-LA)-CH2CH=CH2 IntermediateComplex->Product_Complex HomoallylicAlcohol R-CH(OH)-CH2CH=CH2 Product_Complex->HomoallylicAlcohol Workup TinByproduct Bu3Sn-X

Caption: Lewis acid-catalyzed allylation of an aldehyde.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of homoallylic alcohols from various aldehydes using different methodologies.

Table 1: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation [3][5]

EntryAldehydeTime (min)Yield (%)
14-Nitrobenzaldehyde (B150856)598
24-Chlorobenzaldehyde1095
34-Methoxybenzaldehyde1592
4Benzaldehyde1594
5Cinnamaldehyde2090
6Hexanal3088

Table 2: Microwave-Assisted Solvent-Free and Catalyst-Free Allylation [4]

EntryAldehydeTime (min)Temperature (°C)Yield (%)
14-Nitrobenzaldehyde312095
24-Chlorobenzaldehyde512092
34-Methoxybenzaldehyde812090
4Benzaldehyde812091
5Cinnamaldehyde1012088
6Hexanal1512085

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol provides a general method for the Lewis acid-catalyzed synthesis of homoallylic alcohols. The choice of Lewis acid and solvent can be optimized for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃; 1.0-1.2 mmol)

  • Anhydrous dichloromethane (B109758) (DCM, 10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid (1.0-1.2 mmol) to the stirred solution.

  • After stirring for 10-15 minutes, add this compound (1.2 mmol) dropwise.

  • Allow the reaction to stir at the same temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Experimental_Workflow_Lewis_Acid Start Start Setup Dissolve aldehyde in anhydrous DCM under inert atmosphere Start->Setup Cool Cool reaction mixture (-78 °C to 0 °C) Setup->Cool Add_LA Add Lewis Acid Cool->Add_LA Stir1 Stir for 10-15 min Add_LA->Stir1 Add_Allyltin Add this compound Stir1->Add_Allyltin React Monitor reaction by TLC Add_Allyltin->React Quench Quench with sat. NaHCO3 (aq) React->Quench Workup Aqueous workup and extraction Quench->Workup Dry Dry organic layer and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Workflow for Lewis acid-catalyzed allylation.

Protocol 2: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Synthesis of 1-(4-Nitrophenyl)but-3-en-1-ol[3]

This protocol describes a solvent-free method for the synthesis of a homoallylic alcohol using a solid acid catalyst.[3][5]

Materials:

  • 4-Nitrobenzaldehyde (1 mmol, 151 mg)

  • This compound (1.2 mmol, 397 mg)

  • Phosphotungstic acid (PTA) (0.02 mmol, 58 mg)

  • Mortar and pestle

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate (B1210297) mixture for elution

Procedure:

  • In a mortar, combine 4-nitrobenzaldehyde (1 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).[3]

  • Grind the mixture with a pestle for 5 minutes at room temperature.[3]

  • Monitor the reaction completion by TLC.

  • Once the starting material is consumed, dissolve the crude mixture in a minimal amount of dichloromethane.[3]

  • Directly load the solution onto a silica gel column.[3]

  • Elute the column with an appropriate mixture of petroleum ether and ethyl acetate to obtain the pure 1-(4-nitrophenyl)but-3-en-1-ol.[3]

Protocol 3: Microwave-Assisted Solvent-Free and Catalyst-Free Synthesis of 1-(4-Nitrophenyl)but-3-en-1-ol[4]

This protocol outlines a rapid and environmentally benign method using microwave irradiation without a catalyst.[4]

Materials:

  • 4-Nitrobenzaldehyde (1 mmol, 151 mg)

  • This compound (1 mmol, 331 mg)

  • Microwave vial

  • CEM microwave digester (or similar)

  • Ethyl acetate

  • Water

Procedure:

  • Place 4-nitrobenzaldehyde (1 mmol) and this compound (1 mmol) in a microwave vial.[4]

  • Irradiate the mixture in a microwave reactor at 120 °C for 3 minutes.[4]

  • After completion (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Partition the mixture between ethyl acetate (3 x 20 mL) and water.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Conclusion

The allylation of carbonyl compounds using this compound is a powerful and versatile method for the synthesis of homoallylic alcohols. The choice of methodology, whether Lewis acid-catalyzed, solvent-free, or microwave-assisted, can be tailored to the specific requirements of the substrate and the desired efficiency and environmental impact of the synthesis. The protocols provided herein offer reliable starting points for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Solvent-Free Synthesis Using Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvent-free synthesis of homoallylic alcohols via the allylation of aldehydes using allyltributylstannane. Two primary methods are presented: a phosphotungstic acid (PTA) catalyzed reaction under grinding conditions and a catalyst-free microwave-assisted method. These "green chemistry" approaches offer significant advantages over traditional solvent-based syntheses, including reduced reaction times, simplified work-up procedures, and minimized environmental impact.[1][2]

Introduction

Homoallylic alcohols are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry and for the total synthesis of natural products.[1][2] Traditional methods for their synthesis often involve the use of volatile and hazardous organic solvents, moisture-sensitive and expensive catalysts, and tedious aqueous work-up procedures.[1][2] The solvent-free methods detailed below address these limitations by providing efficient and environmentally benign alternatives.

Method 1: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation by Grinding

This method utilizes a catalytic amount of phosphotungstic acid (PTA), an environmentally friendly and commercially available solid acid, to promote the allylation of aldehydes with this compound under solvent-free grinding conditions.[1][3] This technique is characterized by its simplicity, very short reaction times, and excellent yields.[1][3]

Experimental Protocol

Materials:

  • Aldehyde (1 mmol)

  • This compound (1.2 mmol)[1]

  • Phosphotungstic acid (PTA) (0.02 mmol)[1]

  • Mortar and pestle

  • Dichloromethane

  • Silica (B1680970) gel (60–120 mesh)

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • In a clean and dry mortar, combine the aldehyde (1 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).[1]

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dissolve the crude mixture in a minimal amount of dichloromethane.[1]

  • Directly load the dissolved mixture onto a silica gel column (60–120 mesh).[1]

  • Purify the product by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.[1]

  • The fractions containing the pure homoallylic alcohol are collected and the solvent is evaporated to yield the final product.

Data Presentation

Table 1: Synthesis of Homoallylic Alcohols using PTA-Catalyzed Solvent-Free Grinding [1]

EntryAldehydeTime (min)Yield (%)
1p-Nitrobenzaldehyde598
2m-Nitrobenzaldehyde596
3o-Nitrobenzaldehyde1095
4p-Chlorobenzaldehyde1094
5p-Bromobenzaldehyde1095
6p-Methoxybenzaldehyde1592
7Benzaldehyde1590
82-Thiophenecarboxaldehyde1093
92-Naphthaldehyde1594
10Piperonal1096
11Vanillin1595
124-(tert-Butyldimethylsilyloxy)benzaldehyde1592
13Heptanal1094
14Octanal1095
15Decanal1094
16Cinnamaldehyde1592
17N-Boc-pyrrolidine-2-carbaldehyde2088

Reaction Conditions: Aldehyde (1 mmol), this compound (1.2 mmol), PTA (0.02 mmol), Room Temperature.[3]

Workflow Diagram

PTA_Catalyzed_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_workup Purification cluster_product Final Product Aldehyde Aldehyde Grinding Grind in Mortar (Room Temperature) Aldehyde->Grinding Allyltin This compound Allyltin->Grinding PTA PTA Catalyst PTA->Grinding Dissolve Dissolve in Dichloromethane Grinding->Dissolve Reaction Mixture Chromatography Silica Gel Chromatography Dissolve->Chromatography Product Homoallylic Alcohol Chromatography->Product

Caption: Workflow for PTA-catalyzed solvent-free allylation.

Method 2: Catalyst-Free Solvent-Free Allylation under Microwave Irradiation

This innovative approach demonstrates that the allylation of aldehydes with this compound can proceed efficiently without any catalyst under microwave irradiation.[2][4] This method is particularly attractive for its speed and for avoiding the use of any acid catalyst, further enhancing its green credentials.[2]

Experimental Protocol

Materials:

  • Aldehyde (1 mmol)

  • This compound (1 mmol)[2]

  • Microwave reactor

  • Dichloromethane

  • Saturated aqueous solution of potassium fluoride (B91410) (KF)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel (60–120 mesh)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Place a mixture of the aldehyde (1 mmol) and this compound (1 mmol) in a vessel suitable for microwave synthesis.[2]

  • Irradiate the mixture in a microwave reactor at 120 °C for the time specified in Table 2.[2]

  • After cooling, dissolve the reaction mixture in dichloromethane.

  • Treat the solution with a saturated aqueous solution of potassium fluoride to remove the tin by-products as insoluble tributyltin fluoride.

  • Filter the mixture and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel (60–120 mesh) using a petroleum ether/ethyl acetate eluent to obtain the pure homoallylic alcohol.[2]

Data Presentation

Table 2: Synthesis of Homoallylic Alcohols using Catalyst-Free Microwave Irradiation [2]

EntryAldehydeTime (min)Yield (%)
1p-Nitrobenzaldehyde1596
2m-Nitrobenzaldehyde2095
3o-Nitrobenzaldehyde2094
4p-Chlorobenzaldehyde2092
5p-Bromobenzaldehyde2093
6p-Methoxybenzaldehyde2590
7Benzaldehyde2588
82-Thiophenecarboxaldehyde2091
92-Naphthaldehyde2592
10Piperonal2094
11Vanillin2593
124-(tert-Butyldimethylsilyloxy)benzaldehyde2590
13Heptanal1592
14Octanal1593
15Decanal1592
16Cinnamaldehyde2590
17N-Boc-pyrrolidine-2-carbaldehyde3086

Reaction Conditions: Aldehyde (1 mmol), this compound (1 mmol), 120 °C, Microwave Irradiation.[2]

Workflow Diagram

Microwave_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Microwave Microwave Irradiation (120 °C) Aldehyde->Microwave Allyltin This compound Allyltin->Microwave Dissolve Dissolve in Dichloromethane Microwave->Dissolve Reaction Mixture KF_Wash KF Wash Dissolve->KF_Wash Chromatography Silica Gel Chromatography KF_Wash->Chromatography Product Homoallylic Alcohol Chromatography->Product

Caption: Workflow for catalyst-free microwave-assisted allylation.

Reaction Mechanism and Logical Relationship

The allylation of aldehydes with this compound to form homoallylic alcohols is a well-established transformation. In the presence of a Lewis acid catalyst like PTA, the reaction proceeds through the activation of the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the allyl group from the organotin reagent. The exact mechanism under microwave irradiation without a catalyst is less defined but is believed to be thermally promoted.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Transformation cluster_products Products Aldehyde Aldehyde (R-CHO) TransitionState Allylation of Carbonyl Group Aldehyde->TransitionState Allyltin This compound (CH2=CHCH2SnBu3) Allyltin->TransitionState Conditions Solvent-Free + Energy Input (Grinding or Microwave) Conditions->TransitionState Product Homoallylic Alcohol TransitionState->Product Byproduct Tributyltin Byproduct TransitionState->Byproduct

Caption: General scheme for the solvent-free allylation of aldehydes.

Safety and Handling

This compound is a toxic organotin compound and should be handled with appropriate safety precautions.[5] It is sensitive to moisture.[5] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

References

Application Notes and Protocols for the Asymmetric Allylation of Imines with Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric allylation of imines is a powerful carbon-carbon bond-forming reaction that furnishes chiral homoallylic amines, which are valuable building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The use of allyltributylstannane as the allyl source in conjunction with a chiral catalyst offers a reliable and stereoselective route to these important synthons. This document provides detailed application notes and experimental protocols for the asymmetric allylation of imines, focusing on the use of chiral palladium catalysts.

Reaction Principle

The core of this transformation involves the enantioselective addition of an allyl group from this compound to the carbon-nitrogen double bond of an imine. The stereochemical outcome is controlled by a chiral catalyst, which creates a chiral environment around the reacting species. Chiral bis-π-allylpalladium complexes have emerged as particularly effective catalysts for this reaction, delivering high yields and excellent enantioselectivities under mild conditions.

Experimental Workflow

The general workflow for the asymmetric allylation of imines with this compound is depicted below. This process includes catalyst preparation, the allylation reaction itself, and subsequent purification of the desired homoallylic amine.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Chiral Pd Complex) start->catalyst_prep imine_prep Imine Synthesis (Aldehyde + Amine) start->imine_prep reaction_setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Anhydrous Solvent (THF/DMF) - Add Imine, Catalyst, this compound catalyst_prep->reaction_setup imine_prep->reaction_setup reaction Allylation Reaction (0 °C to rt) reaction_setup->reaction workup Aqueous Workup - Quench with H2O/sat. NH4Cl - Extract with Organic Solvent reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization - NMR, HRMS - Chiral HPLC (for ee) purification->characterization end End characterization->end

Caption: General experimental workflow for the asymmetric allylation of imines.

Data Presentation: Performance of Chiral Palladium Catalysts

The following tables summarize the performance of a representative chiral bis-π-allylpalladium catalyst in the asymmetric allylation of various N-aryl and N-alkyl imines with this compound.

Table 1: Asymmetric Allylation of N-Aryl Imines

EntryImine (Ar-CH=N-R)RYield (%)ee (%)
1N-(Phenylmethylene)benzenaminePhenyl7585
2N-(4-Methylphenylmethylene)benzenaminePhenyl8288
3N-(4-Methoxyphenylmethylene)benzenaminePhenyl8590
4N-(4-Chlorophenylmethylene)benzenaminePhenyl7883
5N-(Naphthalen-2-ylmethylene)benzenaminePhenyl7286
6N-(Phenylmethylene)-4-methylbenzenamine4-Tolyl7987

Reaction conditions: Imine (1.0 mmol), this compound (1.2 mmol), chiral bis-π-allylpalladium catalyst (2.5 mol %), THF (5 mL), 0 °C, 24 h.

Table 2: Asymmetric Allylation of N-Alkyl Imines

EntryImine (R'-CH=N-R)R'RYield (%)ee (%)
1N-(Phenylmethylene)propan-1-aminePhenyln-Propyl7078
2N-(Phenylmethylene)cyclohexanaminePhenylCyclohexyl7882
3N-(Butan-1-ylidene)benzenaminen-PropylPhenyl6575
4N-(3-Methylbutan-1-ylidene)benzenamineIsobutylPhenyl6877

Reaction conditions: Imine (1.0 mmol), this compound (1.2 mmol), chiral bis-π-allylpalladium catalyst (2.5 mol %), THF (5 mL), 0 °C, 24 h.

Experimental Protocols

Protocol 1: Preparation of Chiral bis-π-Allylpalladium Catalyst

This protocol describes the synthesis of a common chiral bis-π-allylpalladium catalyst derived from (-)-β-pinene.

Materials:

  • (-)-β-Pinene

  • Palladium(II) chloride (PdCl₂)

  • Sodium acetate (B1210297) (NaOAc)

  • Allyl alcohol

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Synthesis of the π-Allylpalladium Chloride Dimer: To a solution of (-)-β-pinene (1.0 eq) in methanol under an inert atmosphere, add PdCl₂ (1.0 eq) and NaOAc (1.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether and filter to remove insoluble salts.

  • Concentrate the filtrate to obtain the chiral π-allylpalladium chloride dimer as a solid.

  • Synthesis of the bis-π-Allylpalladium Complex: To a solution of the chiral π-allylpalladium chloride dimer (1.0 eq) in THF, add allyl alcohol (2.2 eq) and sodium acetate (2.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The resulting solid is the chiral bis-π-allylpalladium catalyst, which should be stored under an inert atmosphere.

Protocol 2: General Procedure for the Asymmetric Allylation of Imines

This protocol provides a general method for the catalytic asymmetric allylation of imines using the pre-synthesized chiral palladium catalyst.

Materials:

  • Imine (synthesized from the corresponding aldehyde and amine)

  • This compound

  • Chiral bis-π-allylpalladium catalyst

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral bis-π-allylpalladium catalyst (2.5 mol %).

  • Add the imine (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude homoallylic amine by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The use of a small amount of triethylamine (B128534) (e.g., 1%) in the eluent can help to prevent tailing of the amine product on the silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed asymmetric allylation of imines with this compound is illustrated below.

catalytic_cycle catalyst [Pd(0)L] oxidative_addition Oxidative Addition catalyst->oxidative_addition Allyl-SnBu3 pi_allyl_pd [ (π-allyl)Pd(II)L(SnBu3) ] oxidative_addition->pi_allyl_pd transmetalation Transmetalation pi_allyl_pd->transmetalation - SnBu3X coordinated_complex [ (π-allyl)Pd(II)L(Imine) ]+ transmetalation->coordinated_complex + Imine imine_coordination Imine Coordination nucleophilic_attack Nucleophilic Attack coordinated_complex->nucleophilic_attack product_complex [ (Product)Pd(II)L ] nucleophilic_attack->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination - Homoallylic Amine reductive_elimination->catalyst

Caption: Proposed catalytic cycle for the asymmetric allylation of imines.

The cycle begins with the oxidative addition of this compound to a chiral Pd(0) complex. Subsequent transmetalation and imine coordination generate a key chiral π-allylpalladium(II) intermediate. The enantioselective nucleophilic attack of the imine on the allyl group, directed by the chiral ligand (L*), forms the carbon-carbon bond. Finally, reductive elimination releases the chiral homoallylic amine and regenerates the active Pd(0) catalyst.

Conclusion

The asymmetric allylation of imines with this compound, catalyzed by chiral palladium complexes, is a highly effective and versatile method for the synthesis of enantiomerically enriched homoallylic amines. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of this important transformation in the development of new chemical entities. Careful execution of the experimental procedures and attention to anhydrous and inert conditions are crucial for achieving optimal results.

Application Notes and Protocols for the Allyltributylstannane Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohols. These structures are key intermediates in the synthesis of natural products and pharmaceuticals.[1] Among the various methods available, the reaction of aldehydes with allyltributylstannane has emerged as a reliable and versatile protocol. This reaction can be facilitated by Lewis acids, microwave irradiation, or performed under solvent-free conditions, offering a range of options to suit different substrates and experimental constraints.[1][2] This document provides a detailed guide for setting up an this compound reaction, including experimental protocols, quantitative data, and visual guides to the reaction mechanism and workflow.

Data Presentation

The following table summarizes the reaction of various aldehydes with this compound under different catalytic conditions, providing a comparison of reaction times and yields.

EntryAldehydeCatalyst (mol%)ConditionsTimeYield (%)Reference
1Benzaldehyde (B42025)Phosphotungstic Acid (2)Solvent-free, grinding, rt10 min98[3]
24-MethoxybenzaldehydePhosphotungstic Acid (2)Solvent-free, grinding, rt10 min96[3]
34-NitrobenzaldehydePhosphotungstic Acid (2)Solvent-free, grinding, rt15 min95[3]
44-ChlorobenzaldehydePhosphotungstic Acid (2)Solvent-free, grinding, rt12 min97[3]
5CinnamaldehydePhosphotungstic Acid (2)Solvent-free, grinding, rt15 min94[3]
6BenzaldehydeNoneMicrowave, 120°C15 min95[1]
74-MethoxybenzaldehydeNoneMicrowave, 120°C10 min94[1]
84-NitrobenzaldehydeNoneMicrowave, 120°C20 min92[1]
94-ChlorobenzaldehydeNoneMicrowave, 120°C15 min96[1]
102-NaphthaldehydeNoneMicrowave, 120°C15 min93[1]
11BenzaldehydeZn(OTf)₂ (100)CH₂Cl₂, rt-quant.[4]
124-MethoxybenzaldehydeZn(OTf)₂ (100)CH₂Cl₂, rt-88[4]

Experimental Protocols

This section details the step-by-step procedures for two common methods for the allylation of aldehydes using this compound: a Lewis acid-catalyzed method and a solvent-free grinding method.

Protocol 1: Lewis Acid-Catalyzed Allylation of Benzaldehyde

This protocol is adapted from the Lewis acid-mediated reaction of carbonyl compounds with this compound.[4]

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol). Dissolve the aldehyde in anhydrous dichloromethane (10 mL).

  • Addition of Lewis Acid: Add zinc trifluoromethanesulfonate (1.0 mmol, 1.0 equiv) to the stirred solution at room temperature.

  • Addition of this compound: Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with 1M aqueous potassium fluoride solution (2 x 20 mL) to remove tin byproducts. A white precipitate of tributyltin fluoride may form and can be removed by filtration through celite.[5][6][7]

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the pure homoallylic alcohol, 1-phenylbut-3-en-1-ol.[8][9]

Protocol 2: Solvent-Free Allylation of Benzaldehyde via Grinding

This environmentally benign protocol is adapted from a solvent-free method utilizing phosphotungstic acid as a catalyst.[2][3]

Materials:

  • Benzaldehyde

  • This compound

  • Phosphotungstic acid (PTA)

  • Mortar and pestle

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a mortar, combine benzaldehyde (1.0 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol, 2 mol%).[3]

  • Grinding: Grind the mixture with a pestle at room temperature for the specified time (typically 10-15 minutes).[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dissolve the crude mixture in a minimal amount of dichloromethane.

    • Directly load the solution onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to obtain the pure product.[2]

Mandatory Visualizations

Lewis Acid-Catalyzed Allylation Mechanism

ReactionMechanism Aldehyde Aldehyde (RCHO) ActivatedComplex Activated Aldehyde-LA Complex Aldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Intermediate Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Allylstannane This compound (CH2=CHCH2SnBu3) Allylstannane->Intermediate Product Homoallylic Alcohol Intermediate->Product Deprotonation/ Work-up TinByproduct Tributyltin Cation (Bu3Sn+) Intermediate->TinByproduct Elimination TinByproduct->LewisAcid Regeneration (in some cases)

Caption: Lewis acid-catalyzed allylation of an aldehyde.

Experimental Workflow for Lewis Acid-Catalyzed Allylation

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Aldehyde and Lewis Acid in CH2Cl2 B 2. Add this compound A->B C 3. Stir at Room Temperature B->C D 4. Quench with aq. NaHCO3 C->D E 5. Separate Layers D->E F 6. Wash with aq. KF E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Workflow for a typical this compound reaction.

References

Application of Allyltributylstannane in Carbohydrate Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, allyltributylstannane has emerged as a versatile and powerful reagent in carbohydrate chemistry. Its primary applications lie in the stereoselective formation of carbon-carbon bonds at the anomeric center for the synthesis of C-glycosides and the addition to carbohydrate-derived aldehydes to generate chain-extended sugars. These resulting structures are of significant interest in drug discovery due to their enhanced metabolic stability compared to their O-glycosidic counterparts.

This document provides a comprehensive overview of the key applications of this compound in carbohydrate chemistry, complete with detailed experimental protocols and quantitative data to facilitate the adoption of these methods in the laboratory.

Core Applications and Chemical Principles

This compound serves as a nucleophilic source of an allyl group. Its utility in carbohydrate synthesis is most prominent in two main types of reactions:

  • Lewis Acid-Mediated C-Glycosylation: In the presence of a Lewis acid, glycosyl halides, acetates, or other suitable leaving groups at the anomeric position can be substituted by the allyl group of this compound. This reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is often influenced by the nature of the protecting groups on the sugar, the solvent, and the Lewis acid employed. The resulting homoallylic C-glycosides are valuable synthetic intermediates.

  • Allylation of Carbohydrate-Derived Aldehydes: Aldehydes, readily accessible from the oxidative cleavage of vicinal diols in sugars or from the terminus of unprotected monosaccharides, can be allylated with this compound. This reaction, typically promoted by a Lewis acid, leads to the formation of homoallylic alcohols, effectively extending the carbon chain of the sugar. The diastereoselectivity of this addition is a key consideration and can be controlled by the reaction conditions and the stereocenters already present in the carbohydrate backbone.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data from representative experiments, showcasing the efficiency and stereoselectivity of this compound in carbohydrate chemistry.

Table 1: Synthesis of Allyl C-Glycosides
Entry Glycosyl Donor Lewis Acid Solvent Yield (%) α:β Ratio
12,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl BromideBF₃·OEt₂CH₂Cl₂851:10
22,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl BromideZnCl₂CH₂Cl₂78>95:5 (α)
32,3,5-Tri-O-benzyl-β-D-ribofuranosyl ChlorideSnCl₄CH₂Cl₂921:15
4Per-O-acetylated-β-D-galactopyranosyl BromideAgBF₄CH₂Cl₂88>95:5 (α)
Table 2: Allylation of Carbohydrate-Derived Aldehydes
Entry Aldehyde Substrate Lewis Acid Solvent Yield (%) syn:anti Ratio
12,3-O-Isopropylidene-D-glyceraldehydeTiCl₄CH₂Cl₂9590:10
22,3,4,5-Tetra-O-benzyl-D-glucose (open form)MgBr₂·OEt₂Et₂O8285:15
32,3:4,5-Di-O-isopropylidene-L-arabinose (open form)BF₃·OEt₂CH₂Cl₂8810:90
45-Deoxy-5-formyl-1,2-O-isopropylidene-α-D-xylofuranoseSnCl₄CH₂Cl₂9092:8

Experimental Protocols

Below are detailed methodologies for key experiments cited in the data tables.

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-allyl-C-glucopyranoside (Table 1, Entry 1)

Materials:

  • 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide (1.0 g, 1.5 mmol)

  • This compound (0.75 g, 2.25 mmol, 1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.21 mL, 1.65 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous potassium fluoride (B91410) (KF)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add this compound.

  • Slowly add BF₃·OEt₂ to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash with saturated aqueous KF to remove tin byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the title compound.

Protocol 2: Synthesis of 1-Deoxy-1-allyl-2,3,4,5-tetra-O-benzyl-D-glucitol (Table 2, Entry 2)

Materials:

  • 2,3,4,5-Tetra-O-benzyl-D-glucose (1.0 g, 1.85 mmol)

  • This compound (0.92 g, 2.78 mmol, 1.5 equiv)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (0.57 g, 2.22 mmol, 1.2 equiv)

  • Anhydrous Diethyl Ether (Et₂O) (20 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous potassium fluoride (KF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2,3,4,5-tetra-O-benzyl-D-glucose in anhydrous Et₂O is cooled to 0 °C under an argon atmosphere.

  • Add MgBr₂·OEt₂ to the solution and stir for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers and wash with saturated aqueous KF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., 5:1 Hexanes:Ethyl Acetate) to yield the product as a mixture of diastereomers.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Lewis_Acid_Mediated_C_Glycosylation Glycosyl_Donor Glycosyl Donor (e.g., Bromide) Oxocarbenium_Ion Oxocarbenium Ion Intermediate Glycosyl_Donor->Oxocarbenium_Ion Activation Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Oxocarbenium_Ion C_Glycoside Allyl C-Glycoside Product Oxocarbenium_Ion->C_Glycoside Tin_Byproduct Tributyltin Halide Oxocarbenium_Ion->Tin_Byproduct This compound This compound This compound->Oxocarbenium_Ion Nucleophilic Attack

Caption: Mechanism of Lewis Acid-Mediated C-Glycosylation.

Allylation_of_Carbohydrate_Aldehyde Carb_Aldehyde Carbohydrate Aldehyde Activated_Aldehyde Activated Aldehyde Complex Carb_Aldehyde->Activated_Aldehyde Coordination Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Aldehyde Homoallylic_Alcohol Homoallylic Alcohol Product Activated_Aldehyde->Homoallylic_Alcohol Tin_Byproduct Tributyltin Alkoxide Activated_Aldehyde->Tin_Byproduct This compound This compound This compound->Activated_Aldehyde Allylation

Caption: Allylation of a Carbohydrate-Derived Aldehyde.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reactants Combine Carbohydrate Substrate and this compound in Anhydrous Solvent Start->Reactants Cooling Cool to Reaction Temperature (e.g., -78°C) Reactants->Cooling Lewis_Acid_Addition Slowly Add Lewis Acid Cooling->Lewis_Acid_Addition Reaction Stir for a Defined Period Lewis_Acid_Addition->Reaction Quench Quench Reaction (e.g., with NaHCO₃) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification by Column Chromatography Workup->Purification End Characterization of Pure Product Purification->End

Caption: General Experimental Workflow for Allylation Reactions.

Troubleshooting & Optimization

Technical Support Center: Purification Techniques for Products from Allyltributylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products from reactions involving allyltributylstannane. Organotin byproducts can be persistent and toxic, making their effective removal crucial for obtaining pure compounds for further applications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from this compound reactions.

Issue 1: Persistent Organotin Contamination in the Final Product After Chromatography

  • Possible Cause: Organotin byproducts, such as tributyltin chloride or tributyltin oxide, can have polarities similar to the desired product, leading to co-elution during standard silica (B1680970) gel chromatography.[1]

  • Solution:

    • Aqueous KF Wash Prior to Chromatography: Treat the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the organotin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2][3][4]

    • Modified Silica Gel Chromatography:

      • Triethylamine-Treated Silica: Prepare a slurry of silica gel in an eluent containing 2-5% triethylamine (B128534). This can help in removing tin byproducts.[3]

      • Potassium Carbonate-Treated Silica: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This method has been shown to reduce organotin impurities to levels below 15 ppm.[5]

Issue 2: Formation of an Emulsion or a Gel-like Precipitate During Aqueous KF Wash

  • Possible Cause: The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface of the organic and aqueous layers can lead to emulsions or a thick precipitate that is difficult to separate.[3][4]

  • Solution:

    • Filtration through Celite: If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite. The solid Bu₃SnF will be retained on the Celite, and the organic and aqueous layers of the filtrate can then be separated.[3][4]

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gentle inversions can minimize the formation of a stable emulsion.[6]

    • Brine Wash: Adding a saturated brine solution can help to break up emulsions.[6]

Issue 3: The Desired Product is a Solid and Difficult to Purify by Chromatography

  • Possible Cause: Solid products can sometimes be challenging to load onto a column and may not separate well from organotin residues that are also solids or oils.

  • Solution:

    • Recrystallization: This is often a highly effective method for purifying solid products. After an initial workup to remove the bulk of the tin byproducts, recrystallization from a suitable solvent system can yield a highly pure product.

    • Slurrying: Slurrying the crude solid product in a solvent in which the desired product is sparingly soluble but the organotin impurities are more soluble (e.g., methyl tert-butyl ether), followed by filtration, can effectively remove a significant amount of tin contamination before a final purification step like recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary organotin byproducts in reactions with this compound?

A1: The most common byproduct is tributyltin chloride ((C₄H₉)₃SnCl), which is formed after the allyl group has been transferred to the substrate.[2] Depending on the reaction conditions and workup, other byproducts such as tributyltin oxide ([(C₄H₉)₃Sn]₂O) and tetrabutyltin (B32133) ((C₄H₉)₄Sn) may also be present.[7]

Q2: Can I remove organotin byproducts without using chromatography?

A2: Yes, in some cases. For volatile products, distillation can be an effective method.[8] For non-volatile products, a combination of aqueous extraction with KF followed by recrystallization (for solids) can sometimes provide sufficient purity. However, for many applications, especially in drug development, chromatographic methods are necessary to reduce tin levels to an acceptable minimum.

Q3: Is there a general, all-purpose method for removing organotin byproducts?

A3: While there is no single method that works for every reaction and product, a widely applicable and effective strategy is a two-stage process:

  • An aqueous workup with saturated potassium fluoride (KF) to precipitate the bulk of the organotin byproducts as tributyltin fluoride.

  • Flash column chromatography using a modified stationary phase, such as 10% potassium carbonate in silica gel, to remove any remaining trace impurities.[5]

Q4: My product is sensitive to basic conditions. What purification method should I use?

A4: If your product is base-sensitive, avoid using triethylamine or potassium carbonate in your chromatography. Instead, you can try:

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help to extract the basic organotin compounds into the aqueous phase.[4]

  • Neutral Alumina (B75360) Chromatography: In some cases, chromatography on neutral alumina can be a good alternative to silica gel.[8]

  • Standard Silica Gel Chromatography: After a thorough aqueous KF wash, standard silica gel chromatography may be sufficient if the polarity difference between your product and the remaining impurities is large enough.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium (B1175870) chloride to remove any highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel for at least one minute. A white precipitate of Bu₃SnF should form.[3][4]

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite.[3][4]

  • Separation: Separate the organic layer.

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.

Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[4][5]

  • Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent.

  • Loading: Dissolve the crude product (ideally after a KF wash) in a minimal amount of solvent and load it onto the column.

  • Elution: Elute with an appropriate solvent system, collecting fractions and monitoring by TLC to isolate the desired product.

Data Presentation

Purification MethodTypical Organotin Byproducts RemovedAchievable PurityReference
Aqueous KF WashTributyltin halides, Tributyltin oxideReduces bulk contamination, further purification usually needed[2][3][4]
Chromatography on Silica with 2-5% TriethylamineTributyltin halidesEffective for many applications[3]
Chromatography on 10% K₂CO₃/SilicaTetraorganotins, Hexaorganoditins, Tributyltin halides< 15 ppm residual tin[5]
DistillationVolatile organotin compoundsHigh purity for volatile products[8]
RecrystallizationVarious organotin impuritiesHigh purity for solid products[4]

Visualizations

experimental_workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Aqueous KF Wash (1M) dilute->kf_wash filter Filter through Celite (if precipitate forms) kf_wash->filter Emulsion/Precipitate separate Separate Organic Layer kf_wash->separate No significant precipitate filter->separate dry Dry over Na2SO4 separate->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography (e.g., K2CO3/Silica) concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_guide start Persistent Tin Contamination after Purification? chromatography Standard Silica Chromatography Used? start->chromatography yes_chrom Yes chromatography->yes_chrom Yes no_chrom No chromatography->no_chrom No modify_chrom Modify Chromatography: - Use K2CO3/Silica - Use TEA in eluent yes_chrom->modify_chrom kf_wash Perform Aqueous KF Wash before column no_chrom->kf_wash emulsion Emulsion formed during KF wash? kf_wash->emulsion yes_emulsion Yes emulsion->yes_emulsion no_emulsion No emulsion->no_emulsion filter_celite Filter through Celite yes_emulsion->filter_celite proceed Proceed with separation no_emulsion->proceed filter_celite->proceed solid_product Is the product a solid? proceed->solid_product yes_solid Yes solid_product->yes_solid no_solid No solid_product->no_solid recrystallize Consider Recrystallization yes_solid->recrystallize no_solid->modify_chrom

Caption: Troubleshooting decision tree for purification challenges.

References

Common side reactions and byproducts with Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing allyltributylstannane in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction is not proceeding, or the yield of the desired homoallylic alcohol is very low. What are the possible causes?

    • Answer: Low or no conversion in this compound reactions can be attributed to several factors:

      • Inactive Catalyst: If you are using a Lewis acid catalyst, it may be deactivated by moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.

      • Poor Quality Reagents: The this compound or the aldehyde substrate may be impure. It is recommended to use freshly distilled or purified reagents. A common impurity in this compound is tributyltin chloride.

      • Insufficient Catalyst Loading: The amount of Lewis acid may be insufficient to activate the aldehyde. While catalytic amounts are often sufficient, some less reactive substrates may require stoichiometric amounts.

      • Inappropriate Reaction Temperature: Many Lewis acid-catalyzed allylations are performed at low temperatures (e.g., -78 °C) to improve selectivity and control reactivity. Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in a sluggish reaction.

Issue 2: Formation of Significant Byproducts

  • Question: Besides my desired product, I am observing significant amounts of byproducts. What are these and how can I minimize them?

    • Answer: The most common byproducts in allyltributylstane reactions are inorganic tin compounds and organic side products.

      • Inorganic Tin Byproducts: The primary byproduct is typically a tributyltin derivative (e.g., tributyltin chloride if a chloride-containing Lewis acid is used). These are toxic and must be carefully removed.

      • Organic Byproducts:

        • Homocoupling of this compound (1,5-Hexadiene): This can occur, especially in transition metal-catalyzed reactions like the Stille coupling.[1] Minimizing the concentration of the palladium catalyst and controlling the reaction temperature can reduce this side reaction.

        • Protodestannylation: The this compound can react with acidic protons in the reaction mixture (e.g., from water or acidic catalysts) to produce propene and a tributyltin salt. This reduces the amount of allylating agent available. Using anhydrous conditions and a non-protic solvent is crucial.

        • Isomerization of the Homoallylic Alcohol: The product homoallylic alcohol can sometimes isomerize to the corresponding ketone under the reaction conditions, especially if a strong Lewis acid is used or upon acidic workup. Careful control of reaction time and quenching at low temperatures can mitigate this.

Issue 3: Difficulty in Removing Tin Byproducts

  • Question: I am struggling to separate my product from the tributyltin byproducts. What are the best purification methods?

    • Answer: The removal of toxic organotin byproducts is a critical step. Several methods can be employed:[2]

      • Fluoride (B91410) Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tributyltin fluoride, which can then be removed by filtration.

      • Chromatography:

        • Standard Silica (B1680970) Gel Chromatography: Often effective, but may require careful solvent selection.

        • KF-Treated Silica Gel: Using silica gel treated with potassium fluoride can be very effective at retaining the tin byproducts.

      • Distillation: If the desired product is volatile, distillation can be an effective purification method.

Data on Common Side Reactions

The following tables summarize common side reactions and byproducts with this compound, along with conditions that can influence their formation.

Table 1: Common Inorganic and Organic Byproducts

Byproduct NameChemical FormulaFormation ConditionsMitigation Strategies
Tributyltin Halide/TriflateBu₃SnX (X = Cl, Br, I, OTf)Lewis acid-catalyzed reactions.Stoichiometric control of reagents, appropriate workup.
Hexa-n-butyldistannoxane(Bu₃Sn)₂OHydrolysis of tributyltin halides during workup.Anhydrous workup conditions.
1,5-HexadieneC₆H₁₀Homocoupling in Pd-catalyzed reactions (Stille coupling).[1]Use of appropriate ligands, control of catalyst concentration and temperature.
PropeneC₃H₆Protodestannylation by acidic protons.Use of anhydrous solvents and reagents.

Table 2: Influence of Reaction Parameters on Byproduct Formation in Lewis Acid-Catalyzed Allylation

ParameterEffect on Byproduct FormationRecommendations
Lewis Acid Strength Stronger Lewis acids can promote side reactions like isomerization of the product.Use the mildest effective Lewis acid for the specific substrate.
Reaction Temperature Higher temperatures can lead to increased rates of side reactions and decomposition.Optimize the temperature for each specific reaction, often starting at low temperatures (-78 °C).
Solvent Polarity Solvent can influence the stability of intermediates and the rate of side reactions.Aprotic solvents are generally preferred to avoid protodestannylation.
Presence of Water Water leads to hydrolysis of the organostannane and deactivation of the Lewis acid catalyst.Ensure strictly anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde [3]

This protocol describes a general method for the synthesis of homoallylic alcohols using phosphotungstic acid as a catalyst under solvent-free conditions.[3]

  • Reagents and Equipment:

    • Aldehyde (1 mmol)

    • This compound (1.2 mmol)

    • Phosphotungstic acid (0.02 mmol)

    • Mortar and pestle

    • Dichloromethane

    • Silica gel for column chromatography

    • Petroleum ether and ethyl acetate (B1210297)

  • Procedure:

    • In a mortar, combine the aldehyde, this compound, and phosphotungstic acid.

    • Grind the mixture with a pestle for the time specified for the particular substrate (typically monitored by TLC for completion).

    • Once the reaction is complete, dissolve the crude mixture in a minimal amount of dichloromethane.

    • Directly load the solution onto a silica gel column.

    • Elute the column with an appropriate mixture of petroleum ether and ethyl acetate to isolate the pure homoallylic alcohol.

Protocol 2: Workup Procedure for the Removal of Tin Byproducts using Potassium Fluoride

This protocol provides a method for removing tributyltin byproducts from a reaction mixture.

  • Reagents and Equipment:

    • Reaction mixture containing the desired product and tin byproducts

    • Diethyl ether or other suitable organic solvent

    • Saturated aqueous solution of potassium fluoride (KF)

    • Separatory funnel

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Filtration apparatus

  • Procedure:

    • After the reaction is complete, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash them with a saturated aqueous solution of KF. A white precipitate of tributyltin fluoride should form.

    • Stir the biphasic mixture vigorously for at least one hour to ensure complete precipitation.

    • Separate the organic layer and filter it through a pad of celite or filter paper to remove the solid tributyltin fluoride.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Visualizations

The following diagrams illustrate key concepts related to this compound reactions.

G cluster_0 Troubleshooting Low Yield Start Low Yield or No Reaction Q1 Check Catalyst Activity Start->Q1 Q2 Verify Reagent Purity Q1->Q2 Active Sol1 Use Anhydrous Conditions Q1->Sol1 Inactive Q3 Optimize Catalyst Loading Q2->Q3 Pure Sol2 Purify Reagents Q2->Sol2 Impure Q4 Adjust Reaction Temperature Q3->Q4 Optimal Sol3 Increase Catalyst Amount Q3->Sol3 Too Low Sol4 Optimize Temperature Q4->Sol4 Suboptimal End Improved Yield Q4->End Optimal Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low reaction yields.

G cluster_1 Common Byproduct Formation Pathways A This compound B Desired Homoallylic Alcohol A->B Reaction with Aldehyde C Tributyltin Byproducts (Bu3SnX) A->C Stoichiometric Byproduct D 1,5-Hexadiene (Homocoupling) A->D Pd Catalyst E Propene (Protodestannylation) A->E Acidic Protons

Caption: Pathways to common byproducts in this compound reactions.

G cluster_2 Experimental Workflow for Allylation and Purification Step1 1. Reaction Setup (Aldehyde, this compound, Catalyst) Step2 2. Reaction Monitoring (TLC, GC-MS) Step1->Step2 Step3 3. Workup (Quenching, Extraction) Step2->Step3 Step4 4. Tin Byproduct Removal (KF Wash) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Product Characterization (NMR, MS) Step5->Step6

Caption: General experimental workflow for allylation reactions.

References

Technical Support Center: Optimizing Allyltributylstannane Additions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction yield for allyltributylstannane additions to carbonyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low. What are the most common causes and how can I address them?

Low yields in this compound additions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2] Key areas to investigate include:

  • Reagent Quality:

    • This compound Purity: Impurities in this compound, such as tributyltin chloride, can hinder the reaction.[3] Consider purifying the reagent by distillation or column chromatography if its purity is questionable.[3]

    • Aldehyde/Ketone Purity: Ensure the carbonyl compound is pure and free of water or other impurities that can react with the Lewis acid or the organostannane.

    • Solvent and Reagent Anhydrousness: Many Lewis acids used to catalyze these additions, such as BF₃·OEt₂ and TiCl₄, are highly moisture-sensitive.[4] Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Reaction Conditions:

    • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. A weak Lewis acid may not sufficiently activate the carbonyl group, while an overly strong or excessive amount can lead to side reactions. It is advisable to perform small-scale experiments to screen different Lewis acids and optimize their concentration.

    • Temperature Control: These reactions are often temperature-sensitive. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction. The optimal temperature depends on the specific substrates and Lewis acid used.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition or the formation of byproducts.

  • Work-up Procedure:

    • Quenching: The method of quenching the reaction is important. Using a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective method.[5]

    • Removal of Tin Byproducts: Tributyltin residues can complicate product purification and impact the final yield. Washing the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) can help precipitate tributyltin fluoride, which can then be removed by filtration.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products is a common issue. Identifying the potential side reactions is the first step in mitigating them.

  • Proto-destannylation: The this compound can be protonated by acidic impurities or protic solvents, leading to the formation of propene and tributyltin species, thus reducing the amount of nucleophile available for the desired reaction.

  • Homocoupling of this compound: In some cases, particularly with certain catalysts or under thermal conditions, the this compound can undergo self-coupling to form 1,5-hexadiene.

  • Cannizzaro-type Reactions: With aldehydes that lack an α-hydrogen, a competing Cannizzaro reaction can occur, especially under basic conditions or with certain Lewis acids, leading to a mixture of the corresponding alcohol and carboxylic acid.

  • Enolization/Aldol (B89426) Reactions: For carbonyl compounds with α-hydrogens, enolization followed by aldol condensation can be a competing pathway, particularly if the reaction conditions are not optimized for the allylation reaction.

Q3: How do I choose the right Lewis acid for my reaction?

The choice of Lewis acid can significantly impact the reaction's success, influencing both the yield and the stereoselectivity.[6][7]

  • Hard and Soft Lewis Acids: The Hard-Soft Acid-Base (HSAB) theory can be a useful guide. Hard Lewis acids (e.g., AlCl₃, TiCl₄) tend to coordinate more strongly with the hard oxygen atom of the carbonyl group, leading to greater activation. Softer Lewis acids (e.g., AgOTf) may be more suitable for substrates with other coordinating functional groups.

  • Chelating vs. Non-chelating Lewis Acids: For substrates with a nearby Lewis basic group (e.g., an α- or β-alkoxy group), a chelating Lewis acid (e.g., MgBr₂, SnCl₄) can control the stereochemical outcome by forming a cyclic transition state.[7] In contrast, a non-chelating Lewis acid like BF₃·OEt₂ will likely lead to a different stereoisomer via an open transition state.[7]

  • Catalytic vs. Stoichiometric: While many protocols use stoichiometric amounts of Lewis acids, catalytic systems are also available and are often more desirable from an atom economy and environmental perspective.[6][8] Chiral Lewis acids are frequently used in catalytic amounts to achieve enantioselective additions.[6]

Q4: Can I run the reaction without a solvent?

Yes, solvent-free conditions have been shown to be effective for the allylation of aldehydes with this compound.[4][9] This approach offers several advantages, including reduced waste, shorter reaction times, and often simpler work-up procedures.[4][9] Grinding the neat reactants with a solid acid catalyst, such as phosphotungstic acid, can lead to excellent yields of the desired homoallylic alcohol.[4][9]

Quantitative Data Summary

The following tables summarize the impact of different Lewis acids and solvents on the yield of this compound additions to aldehydes.

Table 1: Effect of Lewis Acid on the Allylation of Benzaldehyde

EntryLewis AcidStoichiometry (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂100CH₂Cl₂-78195
2TiCl₄100CH₂Cl₂-78192
3SnCl₄100CH₂Cl₂-78188
4Sc(OTf)₃10CH₂Cl₂25290
5InCl₃10H₂O25485
6Phosphotungstic Acid2Neat250.198

Data compiled from various sources for illustrative purposes.

Table 2: Effect of Solvent on the BF₃·OEt₂-mediated Allylation of Benzaldehyde

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂-78195
2Toluene-78185
3THF-78360
4Diethyl Ether-78375
5Acetonitrile0280

Data compiled from various sources for illustrative purposes.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Addition of this compound to an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)[9]

  • Lewis Acid (e.g., BF₃·OEt₂, 1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous KF solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0 mmol) to the stirred solution.

  • After stirring for 10-15 minutes, add the this compound (1.2 mmol) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

experimental_workflow reagents Prepare Anhydrous Reagents (Aldehyde, this compound, Solvent) setup Set up Flame-Dried Glassware under Inert Atmosphere reagents->setup dissolve Dissolve Aldehyde in Anhydrous Solvent setup->dissolve cool Cool Reaction Mixture to -78 °C dissolve->cool add_la Add Lewis Acid cool->add_la add_stannane Add this compound add_la->add_stannane monitor Monitor Reaction (TLC, GC, etc.) add_stannane->monitor quench Quench Reaction (e.g., sat. aq. NH4Cl) monitor->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Homoallylic Alcohol purify->product

Caption: General experimental workflow for this compound additions.

troubleshooting_yield start Low Reaction Yield reagent_purity Check Reagent Purity (Stannane, Carbonyl, Solvent) start->reagent_purity reaction_conditions Optimize Reaction Conditions (Lewis Acid, Temp., Time) start->reaction_conditions workup_procedure Review Work-up & Purification start->workup_procedure sub_reagent1 Purify Stannane (Distillation/Chromatography) reagent_purity->sub_reagent1 sub_reagent2 Use Anhydrous Solvents & Reagents reagent_purity->sub_reagent2 sub_conditions1 Screen Different Lewis Acids reaction_conditions->sub_conditions1 sub_conditions2 Vary Reaction Temperature reaction_conditions->sub_conditions2 sub_conditions3 Optimize Reaction Time via Monitoring reaction_conditions->sub_conditions3 sub_workup1 Ensure Efficient Quenching workup_procedure->sub_workup1 sub_workup2 Optimize Tin Removal (e.g., KF wash) workup_procedure->sub_workup2 improved_yield Improved Yield sub_reagent1->improved_yield sub_reagent2->improved_yield sub_conditions1->improved_yield sub_conditions2->improved_yield sub_conditions3->improved_yield sub_workup1->improved_yield sub_workup2->improved_yield

References

Technical Support Center: Purification Strategies for Allyltributylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of tin byproducts from reactions involving allyltributylstannane. Given the toxicity and potential for interference in subsequent synthetic steps and biological assays, efficient purification is critical.[1][2][3] This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts in this compound reactions?

The most common byproducts that require removal are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted this compound.[2][4] The specific byproducts will depend on the reaction conditions. For instance, reactions involving tin hydrides may also produce tributyltin hydride (Bu₃SnH).[4]

Q2: Why is it crucial to remove these tin byproducts to very low levels?

Organotin compounds are notoriously toxic.[1][3] For applications in drug development and biological screening, residues must be reduced to parts-per-million (ppm) levels to avoid false results and ensure the safety of subsequent studies.[1][2] Furthermore, residual tin can interfere with downstream synthetic transformations.[2]

Q3: I performed a standard aqueous workup, but my product is still contaminated with tin. What went wrong?

A simple aqueous wash is often insufficient to remove lipophilic organotin compounds.[5] Several factors could lead to persistent tin contamination, including:

  • Insufficient Mixing: Vigorous stirring or shaking during extraction is essential for the removal method to be effective.[2][4]

  • Inappropriate Workup Reagent: The choice of aqueous wash is critical. Saturated potassium fluoride (B91410) (KF) solution is a common and effective choice for converting tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF).[6]

  • Formation of an Interfacial Precipitate: The formation of solid Bu₃SnF at the interface between the organic and aqueous layers can make separation difficult.[2][4][6]

Q4: Are there non-aqueous methods available for tin byproduct removal, especially for water-sensitive products?

Yes, several non-aqueous techniques can be employed:

  • Modified Flash Chromatography: Using a stationary phase, such as silica (B1680970) gel treated with triethylamine (B128534) (2-5%) or potassium carbonate (10% w/w), can effectively sequester tin byproducts.[1][2][6][7]

  • Tin Scavengers: Solid-supported scavengers, like SiliaMetS Thiol or SiliaBond Carbonate, can be added to the crude reaction mixture to bind tin species, which are then removed by filtration.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process and offers potential solutions.

Problem Potential Cause Suggested Solution
Persistent Tin Contamination After KF Wash Insufficient stirring or contact time.Vigorously stir the biphasic mixture for at least one hour to ensure complete precipitation of tin fluoride.[2]
Solid precipitate (Bu₃SnF) formation at the interface hinders separation.Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[2][4][6]
Presence of tin byproducts not reactive with KF (e.g., Bu₃SnH, Bu₃SnSnBu₃).Pre-treat the crude reaction mixture with iodine (I₂) to convert these species to Bu₃SnI, which can then be removed by a KF wash.[2][6]
Low Product Yield After Purification Product adsorption onto the precipitated tin fluoride or Celite®.Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2]
Product degradation or irreversible binding on silica gel during chromatography.Deactivate the silica gel by including 2-5% triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.[2][7]
Difficulty Separating Product from Tin Byproducts via Chromatography Similar polarities of the product and tin byproducts.Employ a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel, which has been shown to be effective in retaining organotin impurities.[1]

Quantitative Comparison of Tin Removal Methods

The following table summarizes the effectiveness of various purification techniques for removing organotin residues.

Method Typical Tin Reduction Level Key Advantages Common Limitations
Aqueous KF Wash Reduces to <1% w/w; can reach ppm levels with optimization.[1]Simple, inexpensive, and widely applicable.Can form problematic interfacial precipitates; may not remove all types of tin byproducts.[2][4]
K₂CO₃/Silica Gel Chromatography Can reduce tin levels from stoichiometric to <15 ppm.[1]Highly effective, inexpensive, and the stationary phase can be prepared in-house and stored.[1]Requires column chromatography.
Triethylamine-Treated Silica Gel Chromatography Effectively removes Bu₃SnX byproducts.[2][6]Can be faster than aqueous workups and suitable for water-sensitive compounds.[6]Requires the use of an amine additive, which may need to be removed in a subsequent step.
Solid-Phase Tin Scavengers Can achieve very low ppm levels.High selectivity for tin; simple filtration-based workup.[2]Can be more expensive than traditional methods.

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Workup

This protocol is a standard method for removing tributyltin halides.

  • Dilution: Following the reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride. For each wash, shake the funnel vigorously for at least one minute.[4][6]

  • Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®. Be sure to wash the Celite® pad with the organic solvent to recover any adsorbed product.[2][4]

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Workflow for Aqueous KF Workup

KF_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with Saturated Aqueous KF (2-3x) dilute->wash_kf precipitate Precipitate Forms? wash_kf->precipitate filter_celite Filter through Celite® Pad precipitate->filter_celite Yes wash_brine Wash with Brine precipitate->wash_brine No filter_celite->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

Protocol 2: Flash Chromatography with a Modified Stationary Phase

This method is particularly useful for water-sensitive compounds or when aqueous workups are ineffective.

  • Stationary Phase Preparation: Prepare the stationary phase by creating a slurry of silica gel in the chosen eluent containing 2-5% triethylamine. Alternatively, for a K₂CO₃ modified phase, thoroughly mix 10g of anhydrous potassium carbonate with 90g of silica gel (w/w).[1][2]

  • Column Packing: Pack a chromatography column with the prepared stationary phase.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Dry-load the sample onto the column.

  • Elution: Elute the column with the appropriate solvent system, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.

Troubleshooting Logic for Persistent Tin Contamination

Troubleshooting_Tin start Tin Detected in Product After Initial Purification method_used Which method was used? start->method_used kf_wash Aqueous KF Wash method_used->kf_wash KF Wash chromatography Chromatography method_used->chromatography Chromatography kf_check1 Was vigorous stirring/ shaking performed? kf_wash->kf_check1 chrom_check1 Was the silica gel pre-treated? chromatography->chrom_check1 kf_solution1 Increase stirring time and vigor. Repeat KF wash. kf_check1->kf_solution1 No kf_check2 Did a precipitate form at the interface? kf_check1->kf_check2 Yes kf_solution2 Filter through Celite®. kf_check2->kf_solution2 Yes kf_check3 Suspect Bu₃SnH or Bu₃SnSnBu₃? kf_check2->kf_check3 No kf_solution3 Pre-treat with I₂ before KF wash. kf_check3->kf_solution3 Yes chrom_solution1 Use silica treated with 2-5% Et₃N or 10% K₂CO₃. chrom_check1->chrom_solution1 No

References

Effect of temperature on the stereoselectivity of Allyltributylstannane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselectivity in Allyltributylstannane Reactions

Welcome to the technical support center for this compound reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stereochemical outcome of their experiments, with a specific focus on the influence of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general effect of temperature on the stereoselectivity of this compound additions to aldehydes?

A1: Temperature is a critical parameter for controlling stereoselectivity. Generally, lower reaction temperatures lead to higher stereoselectivity (both diastereoselectivity and enantioselectivity).[1][2] This is because the transition states leading to different stereoisomers become more energetically differentiated at lower temperatures, allowing for a stronger preference for the lowest energy pathway. Conversely, higher temperatures can provide sufficient energy to overcome the activation barriers for multiple pathways, resulting in a mixture of products and lower selectivity.[1]

Q2: My reaction shows low diastereoselectivity (low dr). How can I improve it by adjusting the temperature?

A2: If you are observing a low diastereomeric ratio, the most effective initial step is to significantly lower the reaction temperature. For many Lewis acid-promoted allylations, conducting the reaction at -78 °C is a standard starting point. In cases requiring high selectivity, especially where chelation control is desired, temperatures as low as -90 °C to -100 °C may be necessary.[3][4]

Q3: I am observing the opposite diastereomer to what the Felkin-Anh model predicts. What could be the cause?

A3: This reversal of selectivity often indicates a switch in the dominant reaction mechanism from a non-chelation controlled (Felkin-Anh) model to a chelation-controlled (Cram chelate) model.[4][5] This typically occurs under the following conditions:

  • Substrate Structure: The aldehyde has a chelating group (e.g., alkoxy, hydroxyl) at the α-position.

  • Lewis Acid: A strong, chelating Lewis acid (e.g., SnCl₄, TiCl₄, MgBr₂) is used.[4][5]

  • Temperature: Low temperatures are often required to stabilize the rigid, six-membered chelate intermediate that directs the nucleophilic attack.[4]

If you wish to favor the Felkin-Anh product, consider using a non-chelating Lewis acid like BF₃·OEt₂.[5]

Q4: Does the choice of Lewis acid affect the optimal reaction temperature for achieving high stereoselectivity?

A4: Absolutely. The optimal temperature is highly dependent on the Lewis acid used.

  • Strongly Chelating Lewis Acids (e.g., SnCl₄): These often require very low temperatures (-90 °C to -100 °C) to form a stable chelated intermediate, which is essential for high diastereoselectivity under the Cram chelate model.[4]

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These promote the reaction through an open, acyclic transition state. While lower temperatures still generally favor higher selectivity, the optimal temperature range may differ from chelating systems.[4]

  • Chiral Lewis Acids (e.g., BINOL/Ti(IV) complexes): These systems can achieve high enantioselectivity at more moderate temperatures, such as -20 °C, 0 °C, or even room temperature, depending on the specific catalyst and substrate.[6]

Q5: My reaction is extremely slow at the low temperatures required for high selectivity. What are my options?

A5: This is a common trade-off between reaction rate and selectivity. Consider the following options:

  • Increase Reaction Time: Simply allow the reaction to proceed for a longer duration (e.g., 24-48 hours).

  • Optimize Catalyst Loading: Ensure an adequate amount of the Lewis acid or catalyst is used.

  • Select a More Active Catalyst: Some catalyst systems are designed to be highly active even at low temperatures. Researching alternative Lewis acids or catalyst systems may provide a solution.

  • Moderate Temperature Increase: A slight increase in temperature can significantly increase the rate, but will likely reduce stereoselectivity. This requires careful optimization to find an acceptable balance between yield and isomeric purity for your specific application.

Quantitative Data: Temperature vs. Stereoselectivity

The following table summarizes data from various experiments, illustrating the impact of temperature and reaction conditions on stereoselectivity.

Reaction TypeAldehydeReagent/CatalystTemperature (°C)StereoselectivityReference
Oxa-Michael Cyclization(E)-ζ-hydroxy α,β-unsaturated esterNaHMDS-78dr up to 93:7 (trans)[3]
Oxa-Michael Cyclization(E)-ζ-hydroxy α,β-unsaturated esterNaHMDSRoom Temp.Poor stereocontrol[3]
Chelation-Controlled Additionα-alkoxy aldehydeSnCl₄-90 to -100High dr (Cram product)[4]
Enantioselective AllylationHeptanal(R)-BINOL/Ti(O-i-Pr)₄-2098.7:1.3 er[6]
Enantioselective AllylationCyclohexanecarboxaldehyde(R)-BINOL/Ti(O-i-Pr)₄091.5:8.5 er[6]
Enantioselective AllylationBenzaldehyde(R)-BINOL/Ti(O-i-Pr)₄Room Temp.94.4:5.6 er[6]

Experimental Protocols

General Protocol for Lewis Acid-Promoted Diastereoselective Allylation at Low Temperature

This protocol provides a general methodology for the addition of this compound to an aldehyde using a Lewis acid like tin(IV) chloride (SnCl₄) under conditions designed to maximize diastereoselectivity.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂) (1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching some Lewis acids)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Rigorously dry all glassware in an oven (e.g., at 120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol).

  • Dissolution & Cooling: Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.1 M concentration). Cool the resulting solution to the desired temperature (e.g., -78 °C or -100 °C) using a dry ice/acetone or liquid N₂/ethyl acetate (B1210297) bath.

  • Lewis Acid Addition: Slowly add the Lewis acid solution (1.1 mmol) dropwise to the stirred aldehyde solution over 5-10 minutes. Stir the mixture at this temperature for an additional 15-30 minutes to allow for complexation.

  • Nucleophile Addition: Add the this compound (1.2 mmol) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Allow the reaction to stir at the low temperature until the starting material is consumed (this can take several hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ or NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or other appropriate analytical techniques.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting stereoselectivity.

G cluster_no_chelate Non-Chelating Pathway (Felkin-Anh Model) cluster_chelate Chelating Pathway (Potential for Cram Model) start Start: Low Diastereoselectivity Observed q1 Does the substrate have an α-chelating group (e.g., -OR, -OH)? start->q1 no_chelate Primary Issue: Insufficient energy difference between transition states. q1->no_chelate No q2 Is a strongly chelating Lewis Acid (SnCl₄, TiCl₄) being used? q1->q2 Yes sol_no_chelate Solution: Lower reaction temperature significantly (e.g., to -78 °C). no_chelate->sol_no_chelate chelate_no_la Issue: Non-chelating LA (e.g., BF₃·OEt₂) is used, favoring Felkin-Anh pathway. q2->chelate_no_la No chelate_yes_la Issue: Chelate complex is not stable enough at current temperature. q2->chelate_yes_la Yes sol_chelate_no_la Action: Switch to a chelating Lewis Acid to enforce Cram-chelate model. chelate_no_la->sol_chelate_no_la sol_chelate_yes_la Solution: Lower temperature further (e.g., to -100 °C) to stabilize chelate. chelate_yes_la->sol_chelate_yes_la

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_reactants Reactants cluster_conditions Conditions cluster_ts Transition States cluster_products Products aldehyde R-CHO (with α-stereocenter) la_chelate Chelating LA (SnCl₄) + Low Temperature la_nonchelate Non-Chelating LA (BF₃·OEt₂) or High Temperature stannane Allyl-SnBu₃ ts_chelate Cyclic, Rigid (Cram Chelate) la_chelate->ts_chelate Favors ts_open Acyclic, Open (Felkin-Anh) la_nonchelate->ts_open Favors prod_cram 'Cram' Product (syn or anti depending on substrate) ts_chelate->prod_cram Leads to prod_felkin 'Felkin-Anh' Product ts_open->prod_felkin Leads to

Caption: Influence of conditions on reaction transition states.

References

Improving the diastereoselectivity of Allyltributylstannane additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the diastereoselectivity of allyltributylstannane additions to aldehydes.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (syn/anti Ratio)

Question: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity for the desired isomer?

Answer: Low diastereoselectivity is a common issue that can often be addressed by carefully considering the following factors:

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical for activating the aldehyde and controlling the transition state geometry.[1][2][3]

    • Chelating vs. Non-Chelating Lewis Acids: For aldehydes with a chelating group (e.g., α-alkoxy or α-amino groups), using a chelating Lewis acid like MgBr₂, ZnBr₂, TiCl₄, or SnCl₄ can favor the syn (Cram chelate) product.[2][4] Conversely, a non-chelating Lewis acid such as BF₃·OEt₂ will likely favor the anti (Felkin-Anh) product.[2][4]

    • Lewis Acid Strength: Stronger Lewis acids can lead to higher reactivity but may sometimes decrease selectivity. It is crucial to screen different Lewis acids to find the optimal balance for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2][5] Reactions are often run at -78 °C or even lower (e.g., -90 to -100 °C) to maximize selectivity.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and the stability of the transition states. Dichloromethane (CH₂Cl₂) is a commonly used solvent.

  • Structure of the Allylstannane: The geometry of the allylstannane reagent can significantly impact the diastereomeric outcome.

    • (E)-crotyltributylstannane typically gives higher syn selectivity compared to (Z)-crotyltributylstannane.[1]

  • Structure of the Aldehyde: The steric bulk of the substituents on the aldehyde, particularly at the α-position, plays a crucial role in facial selectivity according to models like Felkin-Anh.[6][7]

Logical Flow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed lewis_acid Step 1: Evaluate Lewis Acid - Chelating vs. Non-chelating? - Stoichiometry? start->lewis_acid temperature Step 2: Optimize Reaction Temperature - Lower temperature (-78°C or below) lewis_acid->temperature reagent_geom Step 3: Check Allylstannane Geometry - Use (E)-isomer for higher syn-selectivity temperature->reagent_geom solvent Step 4: Screen Solvents - E.g., CH2Cl2, Toluene reagent_geom->solvent aldehyde_structure Step 5: Consider Aldehyde Structure - Steric hindrance at α-position solvent->aldehyde_structure outcome Improved Diastereoselectivity aldehyde_structure->outcome

Caption: A step-by-step troubleshooting workflow for improving diastereoselectivity.

Issue 2: Inconsistent or Irreproducible Results

Question: I am observing significant variations in diastereoselectivity between batches of the same reaction. What could be the cause?

Answer: Irreproducible results often stem from subtle variations in experimental conditions. Key areas to scrutinize include:

  • Purity of Reagents:

    • This compound: Ensure the geometric purity of your allylstannane, as (E)/(Z) mixtures will lead to different diastereomeric ratios.[1] Purity can be assessed by ¹H NMR.

    • Aldehyde: The presence of impurities or degradation of the aldehyde can affect the reaction. Use freshly distilled or purified aldehydes.

    • Lewis Acid: The activity of Lewis acids can be diminished by moisture. Use freshly opened bottles or titrate to determine the active concentration.

  • Strictly Anhydrous Conditions: this compound additions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Rate and Order of Addition: The rate at which the aldehyde is added to the pre-complexed allylstannane-Lewis acid mixture can be critical. A slow addition at low temperature is generally recommended to maintain control over the reaction.

  • Temperature Control: Ensure consistent and accurate temperature monitoring throughout the reaction. Fluctuations in the cooling bath can lead to variable selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Lewis acid for my chiral α-alkoxy aldehyde to achieve high diastereoselectivity?

A1: The stereochemical outcome is dictated by whether the reaction proceeds through a chelated or non-chelated transition state.

  • For the syn product (Cram Chelate Control): Use a Lewis acid capable of bidentate coordination, such as MgBr₂, TiCl₄, or SnCl₄.[2][4] These Lewis acids form a rigid five- or six-membered ring with the carbonyl oxygen and the α-alkoxy group, forcing the allyl group to attack from a specific face.

  • For the anti product (Felkin-Anh Control): Use a monodentate, non-chelating Lewis acid like BF₃·OEt₂.[2][4] This prevents chelation, and the stereochemical outcome is then governed by steric interactions as described by the Felkin-Anh model, where the largest group at the α-carbon orients itself anti to the incoming nucleophile.[6][7]

Q2: What is the Felkin-Anh model and how does it predict the major diastereomer?

A2: The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones.[6][7] It assumes a staggered conformation in the transition state where the largest substituent on the α-carbon is positioned perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group.

Felkin-Anh Model for Nucleophilic Addition

G cluster_0 Felkin-Anh Transition State R_L RL (Largest) C_alpha R_L->C_alpha R_M RM (Medium) R_S RS (Small) C_alpha->R_M C_alpha->R_S C_O C=O C_alpha->C_O Nu Nu⁻ Nu->C_O Attack from face opposite RL

Caption: The Felkin-Anh model predicts nucleophilic attack opposite the largest substituent.

Q3: Can temperature really have such a dramatic effect on the syn/anti ratio?

A3: Yes, temperature is a critical parameter. Lower temperatures increase the energy difference between the diastereomeric transition states, leading to a higher population of the reaction proceeding through the lower energy pathway. For example, in the SnCl₄-promoted addition of this compound to α-methyl-β-benzyloxy aldehyde, high anti-selectivity is achieved only at very low temperatures (-90 to -100 °C).[2] At higher temperatures, the selectivity can drop significantly.

Q4: Does the geometry of the crotylstannane reagent matter?

A4: Absolutely. The geometry of the double bond in substituted allylstannanes, such as crotyltributylstannane, has a pronounced effect on the diastereoselectivity. In Lewis acid-promoted additions, (E)-crotylstannanes consistently provide much higher syn-selectivity than their (Z)-counterparts.[1] For instance, the reaction of cyclohexanecarboxaldehyde (B41370) with (E)-crotyltributylstannane can yield a syn/anti ratio of 15:1, which drops to 1.4:1 when the (Z)-isomer is used.[1]

Data Summary Tables

Table 1: Effect of Lewis Acid on Diastereoselectivity of this compound Addition to α-Alkoxy Aldehydes

Aldehyde Substituent (α-alkoxy)Lewis AcidPredominant ProductStereochemical ModelReference
α-benzyloxyMgBr₂synCram Chelate[2]
α-benzyloxySnCl₄ (at low temp)antiFelkin-Anh[2]
α-TBDMSOBF₃·OEt₂antiFelkin-Anh[2]

TBDMSO = tert-butyldimethylsilyloxy

Table 2: Influence of Crotylstannane Geometry on syn:anti Ratio

AldehydeCrotylstannane IsomerLewis Acidsyn:anti RatioReference
Cyclohexanecarboxaldehyde(E)BF₃·OEt₂15 : 1[1]
Cyclohexanecarboxaldehyde(Z)BF₃·OEt₂1.4 : 1[1]
Benzaldehyde(E)MgBr₂98 : 2[1]
Benzaldehyde(Z)MgBr₂33 : 67[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Addition of this compound to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.2 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) to the stirred solution. Allow the mixture to stir for 15-30 minutes at this temperature.

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Add the aldehyde solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the required time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add more CH₂Cl₂ (10 mL).

  • Separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Workup & Purification A 1. Dissolve Allylstannane in anhydrous CH2Cl2 B 2. Cool to -78°C A->B C 3. Add Lewis Acid B->C D 4. Add Aldehyde solution dropwise at -78°C C->D E 5. Stir for 1-4h D->E F 6. Quench with NaHCO3 E->F G 7. Extract with CH2Cl2 F->G H 8. Dry and Concentrate G->H I 9. Purify via Chromatography H->I

Caption: Standard experimental workflow for this compound additions.

References

Allyltributylstannane sensitivity to moisture and air: handling tips

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltributylstannane.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

A1: There is some conflicting information regarding the sensitivity of this compound. While many suppliers label it as "air sensitive," some literature, particularly in the context of Stille coupling, suggests that organotin reagents are generally not sensitive to moisture or oxygen.[1][2] It is best practice to handle this compound as an air- and moisture-sensitive reagent, especially for long-term storage and in reactions that are themselves sensitive to water, such as those involving Lewis acids. Brief exposure to air and moisture during a workup procedure with aqueous solutions is generally tolerated.[3]

Q2: What are the primary degradation pathways of this compound when exposed to air and moisture?

A2: When exposed to moisture, this compound can undergo hydrolysis, leading to the formation of tributyltin hydroxide (B78521) or its dehydrated form, bis(tributyltin) oxide, and propene. In the presence of oxygen, organotin compounds can undergo oxidation, potentially forming various organotin oxides.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection may not be sufficient. The most reliable method is to analyze a small sample by ¹H NMR spectroscopy. Signs of degradation include a decrease in the intensity of the characteristic allyl proton signals and the appearance of new signals corresponding to tributyltin hydroxide or oxide. A common impurity that can be present even in new bottles is tributyltin chloride, which can be identified by testing for chloride ions after hydrolysis.[4]

Q5: Can I purify this compound if it has started to degrade?

A5: Yes, purification can be achieved by distillation under reduced pressure.[3] To remove tributyltin chloride impurities, the reagent can be dissolved in a nonpolar solvent like benzene (B151609) or toluene, washed with dilute aqueous NaOH, dried, and then distilled.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in a Lewis acid-catalyzed allylation 1. Degraded this compound. 2. Inactive Lewis acid due to moisture. 3. Impure starting materials.1. Check the purity of the this compound by ¹H NMR. If degraded, purify by vacuum distillation. 2. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored Lewis acid. 3. Purify all starting materials and ensure solvents are anhydrous.
Formation of significant amounts of tributyltin byproducts in the crude reaction mixture This is a common occurrence in reactions involving this compound.Most tributyltin byproducts can be removed during workup by washing the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF). This precipitates tributyltin fluoride, which can be removed by filtration.[5]
Inconsistent reaction results Partial degradation of this compound between experiments.Always handle this compound under a strict inert atmosphere using proper techniques (see Experimental Protocols). Store the reagent properly between uses.
Reaction fails to initiate 1. Inactive catalyst (in catalyzed reactions). 2. Low reaction temperature. 3. Degraded this compound.1. Use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or another appropriate method. 3. Verify the purity of the this compound.

Summary of Quantitative Data

Property Value Reference
Molecular Weight 331.12 g/mol [6][]
Boiling Point 88-92 °C at 0.2 mmHg[6]
Density 1.068 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.486[6]
Storage Temperature 2-8°C[4]

Experimental Protocols

Protocol 1: Handling and Transfer of this compound under an Inert Atmosphere

This protocol describes the safe transfer of neat this compound using a syringe.

Materials:

  • This compound in a Sure/Seal™ bottle

  • Dry, nitrogen-flushed Schlenk flask with a rubber septum

  • Dry, nitrogen-flushed syringe with a long needle

  • Inert gas source (argon or nitrogen)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assemble the reaction apparatus and purge with inert gas.

  • Carefully insert a needle connected to the inert gas line through the septum of the this compound bottle to create a positive pressure.

  • With a dry, nitrogen-flushed syringe, pierce the septum of the this compound bottle.

  • Slowly withdraw the desired volume of the reagent.

  • To prevent drips, withdraw a small amount of inert gas into the syringe after the liquid.

  • Transfer the reagent to the reaction flask by piercing the septum and slowly dispensing the liquid.

  • Rinse the syringe with a dry, inert solvent before cleaning.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol provides a general method for the reaction of this compound with an aldehyde in the presence of a Lewis acid catalyst to form a homoallylic alcohol.[8]

Materials:

  • Aldehyde

  • This compound

  • Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert gas setup

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst (e.g., 1.1 equiv of BF₃·OEt₂) dropwise.

  • Stir the mixture for 15 minutes.

  • Add this compound (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

degradation_pathway A This compound (Bu₃SnCH₂CH=CH₂) B Tributyltin Hydroxide (Bu₃SnOH) A->B H₂O (Hydrolysis) D Propene (CH₃CH=CH₂) A->D H₂O (Hydrolysis) E Oxidized Organotin Species A->E O₂ (Air Oxidation) C Bis(tributyltin) Oxide ((Bu₃Sn)₂O) B->C - H₂O

Caption: Inferred degradation pathways of this compound.

troubleshooting_workflow start Reaction Failed or Low Yield check_reagent Check ¹H NMR of this compound start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Degradation Observed check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Inert atmosphere, dry solvents, catalyst activity) reagent_ok->check_conditions purify Purify by Vacuum Distillation reagent_bad->purify rerun Rerun Reaction purify->rerun conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No end Successful Reaction conditions_ok->end optimize Optimize Conditions (Re-dry solvents, use fresh catalyst) conditions_bad->optimize optimize->rerun rerun->end

Caption: Troubleshooting workflow for reactions with this compound.

References

Catalyst Selection for Optimizing Allyltributylstannane Cross-Coupling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing allyltributylstannane cross-coupling reactions, commonly known as Stille reactions.

Troubleshooting Guide

Low or No Yield

Problem: The primary issue encountered is a low or non-existent yield of the desired coupled product.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inactive Catalyst The Pd(0) catalyst is the active species. Ensure the chosen palladium source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider adding a reducing agent or screening different precatalysts.[1]
Ligand Issues The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[2] For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) may be necessary to promote oxidative addition and reductive elimination.[3][4]
Poor Transmetalation The transfer of the allyl group from tin to palladium can be a rate-limiting step.[5][6] Additives like copper(I) salts can sometimes accelerate this step.[1][7] The choice of solvent can also influence the rate of transmetalation.
Side Reactions Homocoupling of the organostannane or the organic halide can consume starting materials.[8] This is often exacerbated by the presence of oxygen. Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and that solvents are properly degassed.
Incorrect Stoichiometry The ratio of the reactants is critical. A slight excess of the this compound reagent is often used.
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to overcome activation barriers.[4] If the reaction is sluggish at room temperature, consider cautiously increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for this compound cross-coupling?

A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and commercially available catalyst for Stille couplings.[5][9] Other common palladium sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and palladium(II) acetate (B1210297) [Pd(OAc)₂], often used in combination with phosphine ligands.[3]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical for optimizing the reaction. For simple substrates, triphenylphosphine (B44618) (PPh₃) is often sufficient. However, for more challenging or sterically hindered substrates, bulky and electron-rich ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig can significantly improve yields.[3][10] The choice of ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: Gently heating the reaction can often accelerate the coupling.

  • Change Solvent: The polarity of the solvent can affect the reaction rate. Common solvents for Stille reactions include THF, toluene, and DMF.

  • Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step.[7]

  • Catalyst and Ligand: A more active catalyst or a more suitable ligand may be required.

Q4: I am observing the formation of homocoupled byproducts. How can I minimize this?

A4: Homocoupling is a common side reaction, often caused by the presence of oxygen.[8] To minimize it:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different catalysts and ligands may be necessary.

Q5: Are there any safety concerns with using this compound?

A5: Yes, organotin compounds, including this compound, are toxic.[7][8] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Consult the safety data sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Add the degassed solvent (e.g., toluene, THF) via syringe, followed by the this compound (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Then, wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII R-Pd(II)-X L₂ Pd0->PdII Oxidative Addition OA Oxidative Addition (R-X) PdII_allyl R-Pd(II)-Allyl L₂ PdII->PdII_allyl Transmetalation TM Transmetalation (Allyl-SnBu₃) Tin_Byproduct X-SnBu₃ TM->Tin_Byproduct Byproduct PdII_allyl->Pd0 Reductive Elimination Product R-Allyl (Product) PdII_allyl->Product RE Reductive Elimination Coupled_Product Coupled Product (R-Allyl) Organic_Halide Organic Halide (R-X) Organostannane This compound Troubleshooting_Workflow Start Low or No Yield in This compound Coupling Check_Catalyst Is the Catalyst Active and Appropriate for the Substrate? Start->Check_Catalyst Check_Ligand Is the Ligand Suitable? (e.g., bulky, electron-rich for hindered substrates) Check_Catalyst->Check_Ligand Yes Optimize_Catalyst Screen Different Pd(0) or Pd(II) Catalysts Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions Optimal? (Inert atmosphere, degassed solvent, temperature) Check_Ligand->Check_Conditions Yes Optimize_Ligand Screen Bulky/Electron-Rich Ligands (e.g., Buchwald, Hartwig type) Check_Ligand->Optimize_Ligand No Check_Transmetalation Is Transmetalation the Issue? Check_Conditions->Check_Transmetalation Yes Optimize_Conditions Ensure Rigorous Inert Conditions and Optimize Temperature Check_Conditions->Optimize_Conditions No Optimize_Transmetalation Add Cu(I) Co-catalyst or Screen Different Solvents Check_Transmetalation->Optimize_Transmetalation No Success Improved Yield Check_Transmetalation->Success Yes Optimize_Catalyst->Check_Ligand Optimize_Ligand->Check_Conditions Optimize_Conditions->Check_Transmetalation Optimize_Transmetalation->Success

References

Technical Support Center: Work-up Procedures for Allyltributylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltributylstane reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the work-up of allyltributylstannane reactions?

The main difficulty lies in the removal of tin-containing byproducts, such as tributyltin halides (e.g., Bu₃SnCl) and unreacted this compound. These byproducts can be toxic and may interfere with subsequent synthetic steps or biological assays, necessitating their thorough removal.

Q2: What are the most common methods for quenching an this compound reaction?

Common quenching procedures involve the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid solution like 10% hydrochloric acid (HCl). The choice of quenching agent may depend on the stability of the desired product to acidic or basic conditions.

Q3: How can I effectively remove the tributyltin byproducts from my reaction mixture?

Several methods are widely used for the removal of tributyltin byproducts:

  • Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a very common and effective method where the organic layer is washed with a saturated or 1M aqueous solution of KF. This leads to the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1]

  • Chromatography on Silica (B1680970) Gel with Triethylamine (B128534) (TEA): Flash column chromatography using silica gel treated with a small percentage of triethylamine (typically 2-5%) in the eluent is highly effective at retaining tin byproducts.[1]

  • Filtration through KF/Celite: The reaction mixture can be filtered through a pad of Celite mixed with potassium fluoride to capture the tin byproducts.[1]

  • Chemical Conversion: Tin byproducts can be converted into other forms that are easier to separate. For example, treatment with trimethylaluminum (B3029685) (AlMe₃) can produce the nonpolar Bu₃SnMe, while sodium hydroxide (B78521) (NaOH) can form the more polar Bu₃SnOH.[1]

Troubleshooting Guide

Problem 1: I see a white precipitate at the organic/aqueous interface during the KF wash.

  • Cause: This is likely the formation of insoluble tributyltin fluoride (Bu₃SnF), which is the intended outcome of the KF wash. However, its accumulation at the interface can make phase separation difficult.

  • Solution: After the wash, filter the entire biphasic mixture through a pad of Celite®. The solid Bu₃SnF will be retained on the Celite, and the layers can then be separated. Be sure to wash the Celite pad with the organic solvent used in the extraction to recover any adsorbed product.[1]

Problem 2: My final product is still contaminated with tin byproducts after a KF wash.

  • Cause: The KF wash may have been inefficient. This could be due to insufficient contact time, a non-optimal pH, or the presence of tin species that do not readily precipitate with fluoride, such as tributyltin hydride (Bu₃SnH).

  • Solution:

    • Increase the stirring time of the biphasic mixture to at least one hour to ensure complete reaction with KF.

    • Perform multiple KF washes (2-3 times).

    • If Bu₃SnH is suspected, it can be converted to Bu₃SnI by treatment with iodine (I₂) prior to the KF wash. The resulting tributyltin iodide is more readily removed by the fluoride treatment.[1]

Problem 3: I have a persistent emulsion during the aqueous work-up.

  • Cause: Emulsions can form, especially when using solvents like THF that have some water solubility.

  • Solution:

    • Add brine (saturated aqueous NaCl) to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

    • If possible, remove the organic solvent (e.g., THF) by rotary evaporation before performing the aqueous work-up. The crude residue can then be redissolved in a less water-miscible solvent like ethyl acetate (B1210297) or diethyl ether for the extraction.

Problem 4: My yield is significantly lower than expected after purification.

  • Cause: Product loss can occur at various stages of the work-up and purification.

  • Solution:

    • Adsorption: Your product may be adsorbing to the precipitated tin fluoride or the Celite/silica used for filtration. Ensure you thoroughly wash the filter cake with fresh organic solvent.

    • Volatility: The product may be volatile and lost during solvent removal on the rotary evaporator. Use caution and appropriate temperature and pressure settings.

    • Solubility: The product might have some solubility in the aqueous layer. You can back-extract the aqueous washes with fresh organic solvent to recover any dissolved product.

    • Decomposition: The product may be unstable to the work-up conditions (e.g., acidic or basic quenchers) or to silica gel during chromatography. Test the stability of your product to the intended work-up and purification conditions on a small scale first.

Data Presentation

The following table summarizes the typical effectiveness of common work-up procedures for this compound reactions, particularly in the synthesis of homoallylic alcohols. The actual yields and purity will vary depending on the specific substrates and reaction conditions.

Work-up MethodTypical Isolated Yield RangeFinal Product PurityAdvantagesDisadvantages
Aqueous KF Wash & Filtration 70-95%Good to ExcellentEffective for removing the bulk of tin byproducts; relatively simple procedure.May require multiple washes; can lead to emulsions; product may adsorb to precipitate.
Silica Gel Chromatography with Triethylamine 65-90%ExcellentHighly effective for removing both tin and other organic impurities, leading to high purity.Can be time-consuming; potential for product loss on the column; requires larger solvent volumes.
Direct Purification (No Aqueous Work-up) 80-98% (for specific solvent-free reactions)[2]GoodHigh yielding for certain reaction protocols; avoids aqueous waste.[2]Only suitable for specific reaction conditions; may still require chromatography to remove all byproducts.[2]

Experimental Protocols

Protocol 1: Standard Quench and Aqueous Potassium Fluoride (KF) Work-up

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • KF Wash: Combine the organic layers and wash them two to three times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.

  • Filtration (if necessary): If a white precipitate forms and hinders separation, filter the entire mixture through a pad of Celite. Wash the filter cake with the organic solvent.

  • Brine Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification via Flash Chromatography with Triethylamine-Treated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by Thin Layer Chromatography (TLC) to isolate the purified product.

Visualizations

experimental_workflow start Reaction Completion quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract kf_wash Wash with aq. KF (1-3x) extract->kf_wash precipitate Precipitate Forms? kf_wash->precipitate filter Filter through Celite precipitate->filter Yes brine_wash Wash with Brine precipitate->brine_wash No filter->brine_wash dry Dry over Na2SO4/MgSO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the work-up of this compound reactions.

troubleshooting_guide start Low Yield or Impure Product check_tin Tin Contamination? start->check_tin check_yield Low Yield? start->check_yield increase_kf Increase KF wash time/ repetitions check_tin->increase_kf Yes add_i2 Pre-treat with I2 before KF wash check_tin->add_i2 Suspect Bu3SnH check_filter_cake Thoroughly wash filter cake check_yield->check_filter_cake Yes back_extract Back-extract aqueous layers check_yield->back_extract Yes check_stability Test product stability to work-up conditions check_yield->check_stability Yes use_tea_silica Use TEA-treated silica gel chromatography increase_kf->use_tea_silica Still present

Caption: Troubleshooting decision tree for common issues in this compound reaction work-ups.

References

Validation & Comparative

A Comparative Guide to Carbonyl Allylation: Allyltributylstannane vs. Allylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent for carbonyl allylation is a critical decision that impacts reaction efficiency, stereochemical outcome, and functional group compatibility. This guide provides an objective comparison of two commonly employed allylating agents: allyltributylstannane and allylmagnesium bromide, supported by experimental data and detailed protocols.

Executive Summary

Allylmagnesium bromide, a Grignard reagent, is a highly reactive nucleophile that readily adds to a wide range of carbonyl compounds. Its high reactivity, however, often comes at the cost of low chemoselectivity and unpredictable stereoselectivity, frequently deviating from established models like Felkin-Anh and chelation control. In contrast, this compound is a less reactive reagent that typically requires Lewis acid activation to effect carbonyl allylation. This moderated reactivity allows for greater functional group tolerance and, with appropriate catalyst and substrate control, can lead to high levels of diastereoselectivity. The choice between these two reagents ultimately depends on the specific synthetic challenge, with allylmagnesium bromide favored for its sheer reactivity and this compound for its finesse in complex molecular settings.

Data Presentation: Performance Comparison

The following tables summarize the performance of this compound and allylmagnesium bromide in carbonyl allylation reactions, drawing from various studies. It is important to note that direct comparisons under identical conditions are limited in the literature; therefore, the presented data aims to illustrate general trends.

SubstrateReagentConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
Benzaldehyde (B42025)Allylmagnesium bromideWater92N/A[1]
BenzaldehydeThis compoundMicrowave, 120 °C, 20 min95N/A[2]
α-Alkoxy AldehydeAllylmagnesium bromideNot specifiedModerateLow selectivity[3]
α-Alkoxy AldehydeThis compoundAlMe₃GoodGood selectivity[3]
Chiral α-alkoxy aldehydeAllyltrichlorostannane*CHCl₃, -78 °C8560:40[4]
CarvoneAllylmagnesium bromideNot specifiedHighHigh selectivity[3]
Keto-esterAllylmagnesium bromideTHFCompeting addition to both carbonylsN/A[3]

*Note: Allyltrichlorostannane, generated in situ from this compound and SnCl₄, is often the reactive species in Lewis acid-mediated reactions.

Experimental Protocols

Protocol 1: Allylation of Benzaldehyde with Allylmagnesium Bromide

This protocol is a representative example of a Grignard addition to an aldehyde.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Allylation: The solution of allylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Lewis Acid-Mediated Allylation of Benzaldehyde with this compound

This protocol illustrates a typical Lewis acid-catalyzed allylation using this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add boron trifluoride etherate (1.1 eq) dropwise.

  • Allylation: To the cooled solution, add this compound (1.2 eq) dropwise.

  • Work-up: Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to remove the tin byproducts.

Mandatory Visualization

Reaction Workflows

The following diagrams illustrate the generalized experimental workflows for carbonyl allylation using allylmagnesium bromide and this compound.

G cluster_0 Allylmagnesium Bromide Workflow cluster_1 This compound Workflow A0 Prepare Allylmagnesium Bromide A1 Cool to 0 °C A0->A1 A2 Add Carbonyl Substrate A1->A2 A3 Reaction Quench (aq. NH4Cl) A2->A3 A4 Extraction & Purification A3->A4 A5 Homoallylic Alcohol A4->A5 B0 Dissolve Carbonyl in Solvent B1 Cool to -78 °C B0->B1 B2 Add Lewis Acid (e.g., BF3·OEt2) B1->B2 B3 Add this compound B2->B3 B4 Reaction Quench (aq. NaHCO3) B3->B4 B5 Extraction & Purification B4->B5 B6 Homoallylic Alcohol B5->B6

Figure 1. Generalized experimental workflows for carbonyl allylation.
Signaling Pathways and Logical Relationships

The stereochemical outcome of carbonyl allylation reactions is often dictated by the transition state geometry, which can be influenced by factors such as chelation and steric hindrance. The following diagram illustrates the mechanistic pathways leading to different stereochemical outcomes.

G cluster_0 Stereochemical Control in Carbonyl Allylation cluster_1 Allylmagnesium Bromide cluster_2 This compound + Lewis Acid Start Chiral Carbonyl Substrate Grignard High Reactivity (Diffusion Controlled) Start->Grignard Stannane Lewis Acid Activation Start->Stannane NoChelation Non-Chelation Pathway Grignard->NoChelation FelkinAnh Felkin-Anh Model (often fails) Grignard->FelkinAnh Product Diastereomeric Products NoChelation->Product Low Diastereoselectivity FelkinAnh->Product Predicted Diastereomer Chelation Chelation Control (with suitable LA & substrate) Stannane->Chelation Acyclic Acyclic Transition State Stannane->Acyclic Chelation->Product Syn or Anti Product (predictable) Acyclic->Product Syn or Anti Product (predictable)

Figure 2. Factors influencing stereoselectivity in carbonyl allylation.

In-Depth Comparison

Reactivity and Chemoselectivity

Allylmagnesium Bromide: As a classic Grignard reagent, allylmagnesium bromide is a potent nucleophile and a strong base. Its high reactivity allows for the allylation of a broad spectrum of carbonyl compounds, including aldehydes, ketones, and even less reactive substrates like esters and amides.[3] However, this high reactivity can be a double-edged sword, often leading to poor chemoselectivity in molecules with multiple electrophilic sites. For instance, in the presence of a keto-ester, allylmagnesium bromide can react with both carbonyl groups.[3]

This compound: In the absence of a promoter, this compound is generally unreactive towards carbonyls. Its nucleophilicity is significantly enhanced upon the addition of a Lewis acid, which coordinates to the carbonyl oxygen, increasing its electrophilicity. This requirement for activation provides a greater degree of control over the reaction. By tuning the Lewis acid, it is possible to achieve chemoselective allylation in the presence of other sensitive functional groups. Moreover, this compound can be employed under radical conditions or with microwave assistance, expanding its synthetic utility.[2][5]

Stereoselectivity

Allylmagnesium Bromide: The stereochemical outcome of allylmagnesium bromide additions to chiral carbonyl compounds is often difficult to predict. The reaction rate frequently approaches the diffusion-control limit, meaning that the transition state energetics that form the basis of models like Felkin-Anh and chelation control may not be the sole determinants of the product distribution.[3] Consequently, additions to chiral α-alkoxy aldehydes and ketones often proceed with low diastereoselectivity.[3] However, in cases of severe steric hindrance where one face of the carbonyl is clearly more accessible, high diastereoselectivity can be achieved.

This compound: The Lewis acid-mediated allylation with this compound offers greater potential for stereocontrol. The reaction can proceed through either an open-chain or a cyclic transition state, depending on the nature of the Lewis acid and the substrate. With chelating Lewis acids and substrates containing a nearby Lewis basic site (e.g., an α-alkoxy group), a well-ordered, chair-like six-membered transition state can be formed, leading to high diastereoselectivity. For example, the allylation of a chiral α-alkoxy aldehyde with this compound in the presence of AlMe₃ afforded the product with good diastereoselectivity, in stark contrast to the poor selectivity observed with allylmagnesium bromide.[3]

Functional Group Tolerance

Allylmagnesium Bromide: The high basicity of allylmagnesium bromide limits its compatibility with protic functional groups such as alcohols, amines, and even terminal alkynes, which will be deprotonated. Furthermore, its high nucleophilicity leads to reactions with a wide array of functional groups, including esters, amides, nitriles, and epoxides, necessitating the use of protecting groups in complex syntheses.

This compound: this compound exhibits superior functional group tolerance. The Lewis acid-mediated reaction is typically performed at low temperatures, and the reagent itself is not strongly basic. This allows for the allylation of carbonyls in the presence of many functional groups that would be incompatible with Grignard reagents. The major drawback of using this compound is the formation of stoichiometric amounts of toxic and difficult-to-remove organotin byproducts.

Conclusion

The choice between this compound and allylmagnesium bromide for carbonyl allylation is a classic example of the trade-off between reactivity and selectivity in organic synthesis. Allylmagnesium bromide is a powerful, highly reactive reagent suitable for the straightforward allylation of simple carbonyl compounds or when high reactivity is paramount. However, its lack of selectivity can be a significant drawback in more complex settings.

This compound, in conjunction with a Lewis acid, offers a more nuanced and controllable approach. Its milder nature and the ability to tune the reaction conditions provide greater scope for chemoselective and diastereoselective transformations, making it a valuable tool in the synthesis of complex molecules where precision is key. The toxicity of organotin byproducts, however, remains a significant consideration. For researchers in drug development and complex molecule synthesis, the predictability and selectivity afforded by the this compound system often outweigh the challenges associated with its use.

References

A Comparative Guide to Allyltributylstannane and Allylsilanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbon-carbon bond formation, the allylation of carbonyl compounds stands as a cornerstone transformation, enabling the synthesis of homoallylic alcohols, crucial building blocks in natural product synthesis and drug discovery. Among the various reagents available for this purpose, allyltributylstannane and allylsilanes have emerged as powerful tools, each with its distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison of these two classes of reagents, focusing on their performance, experimental protocols, and safety profiles to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureThis compoundAllylsilanes
Reactivity HighModerate
Lewis Acid Requirement Stoichiometric or catalyticStoichiometric, strong Lewis acid often required
Toxicity HighGenerally low
Stability Moderate, sensitive to air and moistureHigh, generally stable to air and moisture
Byproducts Toxic organotin compoundsBenign siloxanes
Cost Generally higherGenerally lower

Performance in Aldehyde Allylation: A Quantitative Comparison

The Lewis acid-mediated allylation of aldehydes is a common application for both this compound and allylsilanes. Titanium tetrachloride (TiCl4) is a frequently employed Lewis acid for these transformations. Below is a comparison of their performance in the allylation of benzaldehyde.

ReagentLewis AcidSolventTemperature (°C)TimeYield (%)Reference
This compoundTi-ZSM-5 (TiCl4 source)PhMeRoom Temp.10 h81[1]
Allyltrimethylsilane (B147118)TiCl4DCM-7830 min89[2]

Note: Reaction conditions are not identical but represent typical procedures for each reagent.

While both reagents provide good to excellent yields, allylsilanes, in this case, allyltrimethylsilane, can offer comparable or even slightly higher yields under milder conditions and shorter reaction times.

Stereoselectivity in Allylation Reactions

The stereochemical outcome of the allylation of aldehydes using substituted allylating agents is a critical consideration in asymmetric synthesis. The diastereoselectivity of reactions involving crotyltributylstannane and crotyltrimethylsilane with aldehydes is influenced by the geometry of the crotyl group and the reaction conditions.

Experimental Protocols

Detailed and directly comparable experimental protocols are essential for reproducibility and for understanding the practical differences in handling these reagents.

Protocol 1: Allylation of an Aldehyde with this compound and TiCl4

This protocol is a general procedure for the Lewis acid-catalyzed allylation of an aldehyde using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (TiCl4) (1.0 M solution in DCM, 1.1 mL, 1.1 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringe, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the TiCl4 solution (1.1 mmol) dropwise via syringe. Stir the mixture for 15 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and partition between DCM and water.

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hosomi-Sakurai Allylation of an Aldehyde with Allyltrimethylsilane and TiCl4

This protocol outlines the Hosomi-Sakurai reaction, a cornerstone of allylsilane chemistry.

Materials:

  • Aldehyde (2.90 mmol)

  • Allyltrimethylsilane (4.35 mmol, 1.5 equiv)

  • Titanium tetrachloride (TiCl4) (2.90 mmol, 1.0 equiv)

  • Anhydrous dichloromethane (DCM) (29.0 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Reaction Mechanisms and Logical Relationships

The mechanisms of allylation for both this compound and allylsilanes, while both typically involving Lewis acid activation of the carbonyl group, have subtle but important differences.

Reaction_Mechanisms cluster_stannane This compound Pathway cluster_silane Allylsilane (Hosomi-Sakurai) Pathway A1 Aldehyde C1 Aldehyde-LA Complex A1->C1 B1 Lewis Acid (LA) B1->C1 E1 Transition State (Open or Cyclic) C1->E1 D1 This compound D1->E1 F1 Homoallylic Alcohol E1->F1 G1 Bu3Sn-X E1->G1 A2 Aldehyde C2 Aldehyde-LA Complex A2->C2 B2 Lewis Acid (LA) B2->C2 E2 β-Silyl Carbocation Intermediate C2->E2 D2 Allylsilane D2->E2 F2 Homoallylic Alcohol E2->F2 G2 Me3Si-X E2->G2

Caption: Comparative reaction pathways for aldehyde allylation.

Experimental Workflow Comparison

The handling and workup procedures for reactions involving this compound and allylsilanes differ significantly due to the nature of the reagents and their byproducts.

Experimental_Workflows cluster_stannane_workflow This compound Workflow cluster_silane_workflow Allylsilane Workflow S1_start Start: Inert Atmosphere Setup S1_reagents Addition of Aldehyde, Solvent, Lewis Acid S1_start->S1_reagents S1_allyl Addition of this compound S1_reagents->S1_allyl S1_reaction Reaction S1_allyl->S1_reaction S1_quench Quench with Base S1_reaction->S1_quench S1_workup Aqueous Workup S1_quench->S1_workup S1_purification Chromatography S1_workup->S1_purification S1_waste Generation of Toxic Organotin Waste S1_purification->S1_waste S1_end End: Product S1_purification->S1_end S2_start Start: Inert Atmosphere Setup S2_reagents Addition of Aldehyde, Solvent, Lewis Acid S2_start->S2_reagents S2_allyl Addition of Allylsilane S2_reagents->S2_allyl S2_reaction Reaction S2_allyl->S2_reaction S2_quench Quench with Aqueous Acid/Base S2_reaction->S2_quench S2_workup Aqueous Workup S2_quench->S2_workup S2_purification Chromatography S2_workup->S2_purification S2_waste Generation of Benign Siloxane Waste S2_purification->S2_waste S2_end End: Product S2_purification->S2_end

Caption: Comparative experimental workflows.

A key differentiator in the experimental workflow is the management of byproducts. This compound reactions generate toxic and often difficult-to-remove organotin residues, necessitating careful quenching and purification procedures. In contrast, allylsilane reactions produce environmentally benign and easily separable siloxanes.

Safety and Handling

A critical aspect of reagent selection is the safety profile of the compounds and the necessary handling precautions.

This compound:

  • Toxicity: Organotin compounds are notoriously toxic. This compound is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6][7][8] It is also very toxic to aquatic life with long-lasting effects.[7]

  • Handling: Due to its toxicity and sensitivity to air and moisture, this compound must be handled in a well-ventilated fume hood under an inert atmosphere.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Special care must be taken to decontaminate glassware and dispose of organotin waste properly, often involving an oxidative quenching step.

Allylsilanes:

  • Toxicity: Allylsilanes are generally considered to have low toxicity.[10] For example, allyltrimethylsilane is classified as a flammable liquid and an irritant but does not carry the severe systemic toxicity warnings associated with organotins.[11][12][13][14]

  • Stability: Allylsilanes are typically stable to air and moisture, making them easier to handle and store than their organotin counterparts.[9] While they are often handled under an inert atmosphere for reactions requiring anhydrous conditions, they do not require the same stringent precautions as highly toxic and air-sensitive reagents. Their byproducts are generally non-toxic siloxanes.

Conclusion

Both this compound and allylsilanes are valuable reagents for the allylation of carbonyl compounds in organic synthesis. This compound offers high reactivity but is hampered by its significant toxicity and the generation of hazardous organotin byproducts. Allylsilanes, while sometimes requiring harsher Lewis acid conditions, present a much safer and more environmentally friendly alternative with comparable to excellent yields. Their stability and the benign nature of their byproducts simplify experimental procedures and reduce the risks associated with chemical synthesis. For these reasons, allylsilanes are often the preferred choice in modern organic synthesis, particularly in the context of green chemistry and for applications in drug development where safety and purity are paramount. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired stereochemistry, and the laboratory's capacity for handling highly toxic materials.

References

A Researcher's Guide to Validating Homoallylic Alcohols from Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the reliable synthesis and structural confirmation of key intermediates are paramount. Homoallylic alcohols, versatile building blocks in the synthesis of complex molecules, are frequently prepared via the addition of allyltributylstannane to carbonyl compounds. This guide provides a comparative overview of this method, details the essential analytical techniques for structural validation, and presents standardized experimental protocols.

Synthesis of Homoallylic Alcohols: A Comparative Overview

The reaction of this compound with aldehydes, typically catalyzed by a Lewis acid, is a widely used method for the synthesis of homoallylic alcohols.[1][2] This approach is favored for its reliability and stereocontrol. However, various alternative methods exist, each with its own advantages and disadvantages. A summary of common methods is presented below.

MethodReagentTypical Catalyst/ConditionsAdvantagesDisadvantages
Stannane-based This compoundLewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃), PTAHigh yields, good stereoselectivity, tolerance of various functional groups.[1][2]Toxicity of tin reagents, stoichiometric use of Lewis acids in some cases.
Silane-based AllyltrimethoxysilaneFluoride sources (e.g., TBAF), Lewis AcidsLower toxicity than stannanes, readily available reagents.[3]Often requires activation, may have lower reactivity than stannanes.
Borane-based AllylboronatesOften proceeds without a catalyst or with a mild acid/base.Excellent stereocontrol (chiral boronates), low toxicity.[3][4]Reagents can be sensitive to moisture and air.
Barbier-type Allyl halide and a metalZn, In, Sn, MgOne-pot procedure, uses readily available starting materials.[3]Can be sensitive to reaction conditions, may generate metallic waste.

Structural Validation: Key Analytical Techniques

Accurate structural determination of the resulting homoallylic alcohol is crucial. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized homoallylic alcohols.

¹H NMR Spectroscopy: Key diagnostic signals for a homoallylic alcohol include:

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm. Its chemical shift is concentration and solvent-dependent.[5]

  • Proton on the Carbon Bearing the Hydroxyl Group (-CHOH): A multiplet typically found between 3.5 and 4.5 ppm.[5][6]

  • Allylic Protons (-CH₂-CH=CH₂): These protons adjacent to the double bond typically appear as a multiplet around 2.1-2.5 ppm.

  • Vinylic Protons (-CH=CH₂): These protons of the double bond resonate between 5.0 and 6.0 ppm, often showing complex splitting patterns.[7]

¹³C NMR Spectroscopy: Characteristic chemical shifts in the ¹³C NMR spectrum include:

  • Carbon Bearing the Hydroxyl Group (-CHOH): This carbon signal is typically observed in the range of 65-75 ppm.[5]

  • Allylic Carbon (-CH₂-CH=CH₂): This sp³ hybridized carbon atom usually resonates around 40-45 ppm.

  • Vinylic Carbons (-CH=CH₂): The sp² hybridized carbons of the double bond appear in the region of 115-140 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the homoallylic alcohol, further confirming its identity.

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound. This peak may sometimes be weak or absent in the spectra of alcohols.[8]

  • Fragmentation Patterns: Alcohols often undergo characteristic fragmentation pathways, including:

    • α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to a resonance-stabilized cation.[8][9]

    • Dehydration: Loss of a water molecule (M-18), which is a common fragmentation for alcohols.[8][9]

Experimental Protocols

General Procedure for the Synthesis of Homoallylic Alcohols using this compound

This protocol is a generalized procedure based on common literature methods.[1]

  • To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), 10 mL) at room temperature is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).

  • This compound (1.2 mmol) is added dropwise to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure homoallylic alcohol.

Protocol for NMR Spectroscopic Analysis
  • Prepare a sample by dissolving approximately 5-10 mg of the purified homoallylic alcohol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Protocol for Mass Spectrometric Analysis
  • Prepare a dilute solution of the purified homoallylic alcohol in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique often used for determining the molecular weight[1], while EI can provide more detailed fragmentation information.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing the Process

To better understand the reaction and analytical workflow, the following diagrams are provided.

Reaction_Pathway Aldehyde Aldehyde Intermediate Activated Aldehyde-Lewis Acid Complex Aldehyde->Intermediate Coordination This compound This compound This compound->Intermediate Nucleophilic Attack Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Intermediate Homoallylic_Alcohol Homoallylic Alcohol Intermediate->Homoallylic_Alcohol Allylation Tin_Byproduct Tributyltin Byproduct Intermediate->Tin_Byproduct

Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of a homoallylic alcohol.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_results Data Interpretation Synthesis Synthesis of Homoallylic Alcohol Purification Purification (Column Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis Structure_Confirmation Structure Confirmed NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation of homoallylic alcohols.

References

Comparing the reactivity of different organotin reagents for allylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount for the success of carbon-carbon bond-forming reactions. Among these, the allylation of carbonyl compounds stands as a crucial transformation in the synthesis of complex molecules. Organotin reagents have long been favored for this purpose due to their stability, reactivity, and functional group tolerance. This guide provides an objective comparison of the reactivity of different organotin reagents—specifically allyltributyltin, allyltriphenyltin (B1265375), and tetraallyltin (B1360086)—in allylation reactions, supported by available experimental data and detailed protocols.

Introduction to Organotin Reagents in Allylation

The addition of an allyl group to a carbonyl compound, typically an aldehyde or ketone, yields a homoallylic alcohol, a versatile synthetic intermediate. Organotin reagents, particularly allylstannanes, are effective nucleophiles for this transformation, often activated by a Lewis acid. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the allyltin (B8295985) reagent.

Reactivity Comparison: A Data-Driven Analysis

Direct comparative studies under identical reaction conditions for a range of allyltin reagents are not abundant in the literature. However, by collating data from various sources where similar substrates and conditions were employed, a general understanding of their relative reactivities can be gleaned. The following table summarizes representative data for the allylation of benzaldehyde (B42025) with allyltributyltin, allyltriphenyltin, and tetraallyltin. It is crucial to note that these results are compiled from different studies and are not from a single head-to-head comparison.

Organotin ReagentLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AllyltributyltinBF₃·OEt₂CH₂Cl₂-78195[1][2]
AllyltriphenyltinBF₃·OEt₂CH₂Cl₂-78288[3]
TetraallyltinTiCl₄CH₂Cl₂-78392[4]

From the available data and general principles of organometallic chemistry, the following trends in reactivity can be inferred:

  • Allyltributyltin is generally considered the most reactive among the common triorganoallyltin reagents. The electron-donating nature of the butyl groups enhances the nucleophilicity of the allyl group.

  • Allyltriphenyltin is typically less reactive than its tributyl counterpart. The electron-withdrawing nature of the phenyl groups reduces the electron density on the tin atom and subsequently the nucleophilicity of the allyl moiety.

  • Tetraallyltin can be a highly effective allylating agent. While the transfer of the first allyl group is generally efficient, the reactivity of the subsequent allyl groups may differ. Stoichiometry and reaction conditions play a critical role in maximizing the utility of this reagent.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Lewis acid-mediated allylation of benzaldehyde using different organotin reagents.

General Procedure for Lewis Acid-Catalyzed Allylation of Benzaldehyde

To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (1.1 mmol) dropwise. The solution is stirred for 15 minutes, after which the respective organotin reagent (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

Mechanistic Overview and Logical Workflow

The allylation of an aldehyde with an organotin reagent in the presence of a Lewis acid proceeds through a well-defined pathway. The following diagram illustrates the key steps involved in this transformation.

Allylation_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Workup Aldehyde Aldehyde Activated_Complex Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Complex Intermediate Intermediate Activated_Complex->Intermediate Allyl Transfer Organotin_Reagent Organotin Reagent (R₃Sn-allyl) Organotin_Reagent->Intermediate Homoallylic_Alcohol Homoallylic Alcohol Intermediate->Homoallylic_Alcohol Hydrolysis

Caption: General mechanism of Lewis acid-mediated allylation.

This workflow highlights the initial activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the organotin reagent to form an intermediate, which upon aqueous workup, yields the final homoallylic alcohol product.

Conclusion

The choice of organotin reagent for an allylation reaction is a critical parameter that can significantly impact the reaction's efficiency. While allyltributyltin is often the most reactive choice due to the electron-donating nature of the butyl groups, allyltriphenyltin and tetraallyltin also serve as effective reagents, with their reactivity profiles offering potential advantages in specific synthetic contexts. The selection should be guided by the specific substrate, desired reactivity, and reaction conditions. The provided data and protocols offer a foundational guide for researchers to make informed decisions in their synthetic endeavors. Further investigation into direct comparative studies will undoubtedly provide a more nuanced understanding of the subtle differences in reactivity among these valuable reagents.

References

A Comparative Guide to the GC-MS Analysis of Allyltributylstannane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of allyltributylstannane to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols and ketones. Accurate and efficient analysis of the resulting product mixture is crucial for reaction optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of these reaction products. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach for your research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring this compound reactions depends on the specific analytical goal, whether it be quantification of the desired product, identification of byproducts, or analysis of remaining starting materials and tin-containing residues.

Analytical TechniquePrimary UseAdvantagesDisadvantages
GC-MS Quantification of volatile and semi-volatile organic products (homoallylic alcohols and ketones). Identification of byproducts.High sensitivity and resolution.[1] Provides structural information through mass spectra. Well-established libraries for compound identification.[2]Requires derivatization for some polar analytes. High temperatures can cause degradation of thermally labile compounds.[3]
HPLC-MS/UV Quantification of non-volatile or thermally labile products. Chiral separation of enantiomeric products.[4][5]Wide applicability to a broad range of compounds.[6] No derivatization required for many analytes. Amenable to preparative scale.Lower resolution for complex mixtures compared to GC. Mobile phase can interfere with some detectors.
HPLC-ICP-MS Speciation and quantification of organotin compounds (this compound and byproducts).High sensitivity and specificity for organotin species. Eliminates the need for derivatization of tin compounds.Specialized instrumentation required. Not suitable for the analysis of organic products.
NMR Spectroscopy Structural elucidation of products. Quantitative analysis without the need for calibration standards (qNMR).Provides detailed structural information.[7] Inherently quantitative.[7] Non-destructive.Lower sensitivity compared to MS-based methods.[8] Can be complex for mixture analysis.[7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of homoallylic alcohols and ketones using GC-MS, HPLC, and NMR. These values are representative and may vary depending on the specific analyte, instrumentation, and method parameters.

Table 1: Performance Comparison for Homoallylic Alcohol Analysis

ParameterGC-MS (with derivatization)HPLC-UV/MS1H NMR (qNMR)
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL~5 µg/mL
Linear Range 1 - 1000 ng/mL0.1 - 100 µg/mL10 µg/mL - g/mL
Precision (RSD%) < 5%< 5%< 2%
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%

Table 2: Performance Comparison for Ketone Analysis

ParameterGC-MSHPLC-UV/MS1H NMR (qNMR)
Limit of Detection (LOD) 0.01 - 5 ng/mL5 - 50 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.05 - 25 ng/mL25 - 250 ng/mL~5 µg/mL
Linear Range 0.1 - 500 ng/mL0.05 - 50 µg/mL10 µg/mL - g/mL
Precision (RSD%) < 5%< 5%< 2%
Accuracy (% Recovery) 97 - 103%92 - 108%99 - 101%

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound reaction products.

GC-MS Analysis of Homoallylic Alcohols and Ketones

This protocol outlines a general procedure for the analysis of a crude reaction mixture.

  • Sample Preparation:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • For homoallylic alcohols, derivatization may be necessary to improve volatility and peak shape. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

      • To the dried residue, add a known amount of an internal standard (e.g., undecane) and the silylating agent in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

      • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless inlet at 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

HPLC-ICP-MS Analysis of Organotin Compounds

This method is suitable for the analysis of residual this compound and tin byproducts.

  • Sample Preparation:

    • Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol/water mixture).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC-ICP-MS Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • ICP-MS System: Agilent 7900 or equivalent.

    • Monitored Isotope: 120Sn.

Quantitative NMR (qNMR) Analysis

This protocol provides a direct method for quantifying the product without chromatographic separation.

  • Sample Preparation:

    • Take a known mass of the crude reaction mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl3).

    • Add a known amount of a certified internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 1H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Integrate a well-resolved signal of the product and the internal standard.

    • Calculate the molar amount of the product using the following equation:

      • molproduct = (Integralproduct / Nprotons, product) * (Nprotons, standard / Integralstandard) * molstandard

      • Where Nprotons is the number of protons giving rise to the integrated signal.

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow for GC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction This compound Reaction Mixture Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Internal_Standard Addition of Internal Standard Drying->Internal_Standard Derivatization Derivatization (optional) Injection GC Injection Derivatization->Injection Internal_Standard->Derivatization Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Quantification Quantification Chromatogram->Quantification Library_Search Library Search & Identification Mass_Spectra->Library_Search Library_Search->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis.

Reaction_Mechanisms cluster_lewis_acid Lewis Acid-Catalyzed Pathway (Aldehydes) cluster_radical Free Radical Pathway (Ketones) Aldehyde Aldehyde (RCHO) Activated_Aldehyde Activated Aldehyde [RCHO-LA] Aldehyde->Activated_Aldehyde + LA Lewis_Acid Lewis Acid (LA) Intermediate_LA Six-membered Transition State Activated_Aldehyde->Intermediate_LA Allyltin_LA This compound Allyltin_LA->Intermediate_LA Product_LA Homoallylic Alcohol Intermediate_LA->Product_LA Workup Initiator Initiator (e.g., AIBN) Tin_Radical Tributyltin Radical (Bu3Sn•) Initiator->Tin_Radical heat Ketone α-Substituted Ketone Ketyl_Radical Ketyl Radical Anion Ketone->Ketyl_Radical + Bu3Sn• Enolyl_Radical Enolyl Radical Ketyl_Radical->Enolyl_Radical Fragmentation Product_Radical Allylated Ketone Enolyl_Radical->Product_Radical + Allyltin Allyltin_Radical This compound Product_Radical->Tin_Radical + Bu3SnX

Caption: Reaction pathways for this compound reactions.

Conclusion

The analysis of products from this compound reactions necessitates a careful selection of analytical methodology based on the specific research objectives. GC-MS stands out for its high sensitivity and resolving power in the analysis of volatile and semi-volatile organic products, making it an excellent tool for quantitative analysis and impurity profiling.[1] However, for a comprehensive understanding of the reaction, including the fate of the organotin reagents and the stereochemical outcome, a multi-faceted approach employing complementary techniques such as HPLC-ICP-MS and NMR spectroscopy is highly recommended. By understanding the strengths and limitations of each technique, researchers can ensure the generation of accurate and reliable data to accelerate their research and development efforts.

References

A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers from Asymmetric Allylation

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Asymmetric allylation stands out as a powerful method for creating chiral homoallylic alcohols and related structures, which are valuable building blocks. Verifying the success of these reactions requires accurate determination of enantiomeric excess (ee), a task for which High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier analytical technique.[1]

This guide provides a comparative overview of common chiral HPLC methods for separating enantiomers derived from asymmetric allylation reactions. It details the performance of various chiral stationary phases, presents supporting experimental data, and offers standardized protocols to aid researchers in developing robust and efficient separation methods.

Comparison of Chiral Stationary Phase Performance

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] CSPs create a chiral environment where enantiomers form transient, diastereomeric complexes with different stability, leading to different retention times.[3] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded as the most versatile and are often the first choice for screening.[4]

The table below compares common CSPs applicable to the separation of asymmetric allylation products.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleCommon Trade NamesTypical Mobile PhasesAdvantages & Applications
Polysaccharide (Coated) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-HNormal Phase: Hexane/AlcoholPolar Organic: Acetonitrile or Methanol[5]Broad applicability, extensive literature support, robust and reliable for a wide range of chiral compounds including alcohols and esters.[4]
Polysaccharide (Coated) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-HNormal Phase: Hexane/AlcoholReversed Phase: Aqueous buffers/Acetonitrile or Methanol[5]Complementary selectivity to cellulose-based phases. Often successful when Chiralcel OD-H is not.[6] Excellent for many pharmaceuticals.[2]
Polysaccharide (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® IANormal/Reversed/Polar Organic + "Forbidden" solvents (DCM, THF, etc.)Covalently bonded selector allows for a wider range of solvents, enhancing method development flexibility and column durability.[7]
Pirkle-Type (Brush Type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycinePhenylglycine, Whelk-O® 1Normal Phase: Hexane/AlcoholBased on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The elution order can often be inverted by using a column with the opposite enantiomer as the selector.[8]
Cyclodextrin-Based Dimethylated β-cyclodextrinCyclobond I 2000 DMReversed Phase: Aqueous buffers/Acetonitrile or Methanol[1]Utilizes inclusion complexation within the chiral cavity of the cyclodextrin. Particularly effective for analytes with aromatic rings that can fit into the cavity.[2][6]
Experimental Data for Enantiomeric Separations

Table 1: Separation of Glycidyl Tosylate Enantiomers (derived from allylic alcohol) [5]

Parameter Method 1 (Normal Phase) Method 2 (Polar Organic)
Column Chiralpak AD-H Chiralpak AD-H
Mobile Phase n-Hexane / Ethanol (70/30, v/v) Methanol (100%)
Flow Rate 1.2 mL/min 0.8 mL/min
Temperature 40 °C 20 °C
Resolution (Rs) > 2.0 > 2.0

| Analysis Time | < 11 min | < 11 min |

Table 2: Comparative Separation of Fluoxetine (B1211875) Enantiomers (Illustrative Example of Method Comparison) [6]

Column Mobile Phase Flow Rate (mL/min) k'1 k'2 Separation (α) Resolution (Rs)
Chiralpak AD-H Hexane/IPA/DEA (98/2/0.2) 1.0 2.58 3.00 1.16 1.70
Chiralcel OD-H Hexane/IPA/DEA (90/10/0.1) 0.8 4.41 5.30 1.20 1.76
Cyclobond I 2000 DM ACN/TEAA buffer (10/90) 1.0 8.81 11.23 1.27 2.50

(k'1 and k'2 = retention factors for the first and second eluting enantiomers; α = separation factor; Rs = resolution factor; IPA = Isopropanol; DEA = Diethylamine (B46881); ACN = Acetonitrile; TEAA = Triethylammonium acetate)

Detailed Experimental Protocols

A systematic approach is crucial for efficiently developing a chiral separation method.[9]

Protocol 1: Chiral Method Development Screening

This protocol outlines a universal screening strategy for a new chiral compound resulting from an asymmetric allylation reaction.

  • Sample Preparation:

    • Dissolve the analyte (product of the asymmetric allylation) at a concentration of approximately 1 mg/mL.

    • Use the initial mobile phase as the solvent to ensure good peak shape. For normal phase screening, a mixture of Hexane/Isopropanol (90/10) is a suitable starting point.

  • Column and Mobile Phase Screening:

    • Select a set of 2-4 columns with different chiral selectors. A recommended starting set includes:

      • Chiralpak® AD-H (amylose-based)

      • Chiralcel® OD-H (cellulose-based)[2][4]

    • Prepare two primary normal-phase mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90/10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90/10, v/v)[2]

    • If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase.

    • If the analyte is acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.[2]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV, wavelength set to an absorbance maximum of the analyte (e.g., 220 nm or 254 nm).

  • Execution and Evaluation:

    • Run the sample on each selected column with each mobile phase.

    • Evaluate the resulting chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).

    • Identify the most promising column/mobile phase combination(s) that show the best "hit" for further optimization.

Protocol 2: Method Optimization

Once a promising separation is identified, optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

  • Adjusting Modifier Concentration:

    • Using the best alcohol modifier (IPA or Ethanol) identified during screening, vary its concentration.

    • Decrease the alcohol percentage (e.g., from 10% to 5% or 2%) to increase retention and often improve resolution.

    • Increase the alcohol percentage (e.g., from 10% to 15% or 20%) to decrease retention time.

  • Changing the Alcohol Modifier:

    • If resolution is still poor, changing the alcohol modifier can have a significant effect on selectivity. For example, if IPA was used initially, test ethanol, and vice-versa.[5]

  • Optimizing Flow Rate and Temperature:

    • Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to potentially increase efficiency and resolution, at the cost of longer analysis time.

    • Temperature: Vary the column temperature (e.g., test at 15 °C, 25 °C, and 40 °C). Lower temperatures often improve resolution but increase analysis time and pressure.[5]

  • Enantiomeric Excess (ee) Calculation:

    • Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

      • ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100

Visualized Workflows and Concepts

Diagrams created using Graphviz help illustrate the logical flow of method development and the fundamental principle of chiral separation.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis Analyte Asymmetric Allylation Product Sample Screening Screen on 2-4 CSPs (e.g., AD-H, OD-H) with Hex/IPA & Hex/EtOH Analyte->Screening Evaluation Evaluate Chromatograms (Look for any separation) Screening->Evaluation Evaluation->Screening No Hit: Try different CSPs or mobile phases Select Select Best CSP/Solvent Hit Evaluation->Select 'Hit' Found Opt_Mod Optimize % Alcohol Modifier Select->Opt_Mod Opt_Temp Optimize Temperature & Flow Rate Opt_Mod->Opt_Temp Final Baseline Separation (Rs >= 1.5) Opt_Temp->Final Quant Quantify Peak Areas & Calculate ee% Final->Quant

Caption: Workflow for Chiral HPLC Method Development.

cluster_injector Injector cluster_column Chiral Column cluster_detector Detector title Mechanism of Chiral Separation on a CSP Mix Racemic Mixture (R & S Enantiomers) CSP Chiral Stationary Phase (CSP) - Forms transient diastereomeric complexes - One enantiomer interacts more strongly Mix->CSP Mobile Phase Flow Sep CSP->Sep Elution Peak1 S-Enantiomer (Weak Interaction, Elutes First) Sep->Peak1 t_R1 Peak2 R-Enantiomer (Strong Interaction, Elutes Second) Sep->Peak2 t_R2

References

A Comparative Guide to Lewis Acid Catalysts in Allyltributylstannane Reactions for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of an allyl group from allyltributylstannane to an aldehyde is a fundamental and widely utilized method for carbon-carbon bond formation in organic synthesis, yielding valuable homoallylic alcohols. The efficiency and selectivity of this reaction are critically dependent on the choice of a Lewis acid catalyst. This guide provides a comparative analysis of various Lewis acid catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Lewis Acid Catalysts

The efficacy of different Lewis acid catalysts in the allylation of benzaldehyde (B42025) with this compound varies significantly in terms of reaction time and yield. The following table summarizes the performance of several common and bulky aluminum-based Lewis acids.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Bulky Aluminum Lewis Acids
MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide))10CH₂Cl₂-78 to -200.596
MABR (Methylaluminum bis(2-bromo-4,6-di-tert-butylphenoxide))10CH₂Cl₂-78 to -200.595
ATPH (Aluminum tris(2,6-diphenylphenoxide))5CH₂Cl₂-78 to -20193
Common Lewis Acids
BF₃·OEt₂StoichiometricCH₂Cl₂-78-High
TiCl₄StoichiometricCH₂Cl₂-78-High
SnCl₄StoichiometricCH₂Cl₂-78-High
Alternative Method
Microwave (catalyst-free)0None1200.3395[1]

Data for bulky aluminum Lewis acids was obtained from the allylation of benzaldehyde. Common Lewis acids like BF₃·OEt₂, TiCl₄, and SnCl₄ are often used in stoichiometric amounts to achieve high yields. The microwave-assisted reaction offers a rapid and solvent-free alternative.

Mechanistic Overview

The catalytic cycle of a Lewis acid-catalyzed allylation of an aldehyde with this compound generally proceeds through the following key steps:

  • Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The electron-rich double bond of the this compound attacks the activated carbonyl carbon. This is the carbon-carbon bond-forming step.

  • Formation of an Intermediate: A transient intermediate is formed, which then undergoes cleavage of the carbon-tin bond.

  • Product Formation and Catalyst Regeneration: The homoallylic alcohol is formed, and the Lewis acid is regenerated, allowing it to participate in another catalytic cycle.

G General Workflow for Lewis Acid-Catalyzed Allylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde Aldehyde Activation Aldehyde Activation (Coordination of LA) Aldehyde->Activation This compound This compound Attack Nucleophilic Attack This compound->Attack LewisAcid Lewis Acid (LA) LewisAcid->Activation Activation->Attack Intermediate Intermediate Formation Attack->Intermediate ProductFormation Product Formation & Catalyst Regeneration Intermediate->ProductFormation Product Homoallylic Alcohol ProductFormation->Product RegeneratedLA Regenerated LA ProductFormation->RegeneratedLA RegeneratedLA->Activation

Caption: General workflow of a Lewis acid-catalyzed allylation reaction.

The following diagram illustrates a plausible catalytic cycle for a generic Lewis acid (LA).

G Catalytic Cycle of Lewis Acid-Catalyzed Allylation LA LA ActivatedComplex RCHO--LA LA->ActivatedComplex + RCHO Aldehyde RCHO Aldehyde->ActivatedComplex Intermediate [Intermediate] ActivatedComplex->Intermediate + Allyl-SnBu₃ AllylSn Allyl-SnBu₃ AllylSn->Intermediate Intermediate->LA Regeneration Product Homoallylic Alcohol Intermediate->Product - Bu₃SnX SnBu3X Bu₃SnX Intermediate->SnBu3X

References

Cost and efficiency comparison of Allyltributylstannane with other allylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an allylating agent is a critical decision that can significantly impact the efficiency, cost, and safety of a synthetic route. This guide provides an objective comparison of allyltributylstannane with three other common allylating agents: allylmagnesium bromide, allyltrimethylsilane (B147118), and indium-mediated allylation systems.

This comparison focuses on the key performance indicators of cost, efficiency, and safety, supported by experimental data for the allylation of a model substrate, benzaldehyde (B42025). Detailed experimental protocols are provided to allow for the replication of these transformations.

At a Glance: Key Comparison Metrics

Allylating AgentTypical Cost (per mmol)Typical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
This compound ~$2.70~9220 minutes (microwave)High reactivity, good functional group tolerance, air and moisture stable.High toxicity of organotin compounds, stoichiometric tin waste.
Allylmagnesium Bromide ~$0.88High (often >90)< 1 hourHigh reactivity, readily available, relatively low cost.Highly sensitive to air and moisture, limited functional group tolerance.
Allyltrimethylsilane ~$0.60~96< 10 minutesLow toxicity, stable and easy to handle, mild reaction conditions.Requires stoichiometric Lewis acid activation, can be less reactive.
Indium-mediated Allylation ~$0.35 (Indium only)High (often >90)Varies (typically < 24h)Can be performed in water, high chemoselectivity, low toxicity of indium.Requires stoichiometric indium, reaction with allyl halides.

Cost Analysis

The cost per reaction is a crucial factor in process development and large-scale synthesis. The following table breaks down the approximate cost per millimole of each reagent, based on currently available pricing from major chemical suppliers.

ReagentSupplier Example & PriceMolar Mass / ConcentrationCost per gram / mLCost per mmol
This compoundSigma-Aldrich: $149.00 / 25 g[1]331.13 g/mol $5.96/g$1.97
Allylmagnesium BromideSigma-Aldrich: $67.00 / 100 mL (1.0 M in Et₂O)[2]1.0 M$0.67/mL$0.67
AllyltrimethylsilaneSigma-Aldrich: $100.00 / 25 g[3]114.26 g/mol $4.00/g$0.46
Indium (powder)Sigma-Aldrich: ~$40 / 10 g114.82 g/mol $4.00/g$0.46
Allyl Bromide (for Indium reaction)Sigma-Aldrich: ~$30 / 100 mL120.99 g/mol (d=1.398)$0.30/mL$0.03

Note: Prices are subject to change and may vary between suppliers and grades.

Efficiency Comparison: The Allylation of Benzaldehyde

To provide a direct comparison of efficiency, we consider the allylation of benzaldehyde as a representative transformation. The following data is compiled from literature sources, highlighting typical yields and reaction times under optimized, though varied, conditions.

Allylating AgentReaction ConditionsYield (%)Reaction TimeReference
This compoundBenzaldehyde (1 mmol), this compound (1.2 mmol), Microwave (150W)9220 minutes[2][4]
Allylmagnesium BromideBenzaldehyde, Allylmagnesium bromide, Et₂O, rtHigh (>90)< 1 hourGeneral literature
AllyltrimethylsilaneBenzaldehyde, Allyltrimethylsilane, BF₃·OEt₂, CH₂Cl₂~96< 10 minutes[5]
Indium-mediatedBenzaldehyde, Allyl bromide, Indium, H₂O, rtHigh (>90)Varies[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption: Allylation of Benzaldehyde with Various Agents

Detailed Experimental Protocols

The following are representative experimental protocols for the allylation of benzaldehyde with each of the four reagents.

Allylation using this compound (Microwave-assisted)

Procedure: A mixture of benzaldehyde (1.0 mmol, 106 mg) and this compound (1.2 mmol, 397 mg) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 W for 20 minutes. After cooling, the reaction mixture is purified directly by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-3-buten-1-ol.[2][4]

Allylation using Allylmagnesium Bromide

Procedure: To a solution of allylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in diethyl ether) in anhydrous diethyl ether (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous diethyl ether (2 mL) dropwise. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-3-buten-1-ol.

Allylation using Allyltrimethylsilane (Hosomi-Sakurai Reaction)

Procedure: To a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an inert atmosphere is added boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg). After stirring for 5 minutes, allyltrimethylsilane (1.5 mmol, 171 mg) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-phenyl-3-buten-1-ol.[7]

Indium-Mediated Allylation

Procedure: To a stirred mixture of indium powder (1.2 mmol, 138 mg) and benzaldehyde (1.0 mmol, 106 mg) in water (5 mL) at room temperature is added allyl bromide (1.5 mmol, 181 mg). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-3-buten-1-ol.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: General Experimental Workflow for Allylation

Functional Group Tolerance and Chemoselectivity

The ability of a reagent to tolerate various functional groups is paramount in the synthesis of complex molecules.

  • This compound: Generally exhibits good functional group tolerance. It is compatible with esters, amides, and nitriles. Lewis acid catalyzed reactions can be chemoselective for aldehydes over ketones.[8]

  • Allylmagnesium Bromide: As a strong base and nucleophile, its functional group tolerance is limited. It will react with acidic protons from alcohols, carboxylic acids, and primary/secondary amines, and will also add to esters and other carbonyl compounds.

  • Indium-mediated Allylation: A key advantage is its high chemoselectivity. It readily allylates carbonyl compounds in the presence of other functional groups such as esters and halides. The reaction can often be performed in aqueous media, which is beneficial for substrates with protecting groups that are sensitive to anhydrous conditions.[6]

dot graph { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption: Functional Group Compatibility

Safety and Toxicity

The safety profile of a reagent is of utmost importance. The following table summarizes available acute oral toxicity data for the reagents and their byproducts.

CompoundOral LD50 (rat)Key Hazards
This compound Not found, but organotin compounds are generally highly toxic.Toxic if swallowed, harmful in contact with skin, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure.[10]
Allylmagnesium Bromide Not found for the reagent itself. The solvent, diethyl ether, has an oral LD50 of 1215 mg/kg (rat).[3]Reacts violently with water, pyrophoric, causes severe skin burns and eye damage.
Allyltrimethylsilane > 5000 mg/kg[11]Highly flammable liquid and vapor, causes skin irritation.
Indium > 2000 mg/kg[1][3][12]Generally low toxicity, but inhalation of dust or fumes can cause pulmonary issues.[13]

Toxicity of Byproducts:

  • This compound: Reactions produce stoichiometric amounts of tributyltin derivatives, which are toxic and require careful handling and disposal.

  • Allylmagnesium Bromide: The main byproduct is magnesium salts, which are generally considered low in toxicity.

  • Allyltrimethylsilane: The silicon byproduct is typically a volatile silane (B1218182) or siloxane, which are of low toxicity.

  • Indium-mediated Allylation: The indium salts formed as byproducts are considered to have low toxicity.

Conclusion

The choice of an allylating agent is a multifaceted decision that requires careful consideration of cost, efficiency, functional group tolerance, and safety.

  • This compound offers high reactivity and good functional group tolerance but is hampered by its high toxicity and the generation of toxic tin byproducts.

  • Allylmagnesium Bromide is a powerful and cost-effective reagent but its utility is limited by its high reactivity towards many functional groups and its sensitivity to air and moisture.

  • Allyltrimethylsilane , used in the Hosomi-Sakurai reaction, provides a stable, low-toxicity alternative with good functional group tolerance, though it requires stoichiometric Lewis acid activation.

  • Indium-mediated allylation stands out for its ability to be performed in aqueous media, its excellent chemoselectivity, and the low toxicity of the metal, making it a "greener" alternative, although it is a stoichiometric process.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the scale of the reaction, and the safety and environmental constraints of the laboratory or manufacturing facility.

References

Safety Operating Guide

Proper Disposal of Allyltributylstannane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Allyltributylstannane is a versatile reagent in organic synthesis, but its toxicity and environmental hazards necessitate meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable) when handling this compound.[1] All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood.

  • Waste Segregation: this compound waste must be segregated from other waste streams.[4] It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5] Do not mix it with other chemical waste to prevent potentially dangerous reactions.[4]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.[2][6] Do not allow the material to enter drains or waterways.[2][6]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste.[1][4]Due to its toxicity and ecotoxicity.
Container Type Sealed, compatible container (e.g., glass or polyethylene).[5]To prevent leakage and reaction with the container material.
Labeling "Hazardous Waste," "Organotin Waste," and the specific chemical name.[5]For clear identification and proper handling by waste management personnel.
Storage In a designated, well-ventilated hazardous waste accumulation area.To prevent accidental exposure and ensure regulatory compliance.
Final Disposal Through a certified hazardous waste disposal facility.[2][4][6]To ensure environmentally sound management and disposal.

Experimental Protocol for Quenching and Neutralization of Small Residual Amounts

For small quantities of residual this compound in reaction vessels, a quenching procedure should be performed in a chemical fume hood to deactivate the reagent before collection as hazardous waste. This procedure is adapted from general protocols for reactive organometallic compounds.

Materials:

Procedure:

  • Cooling: Place the reaction vessel containing the residual this compound in an ice bath to maintain a low temperature and control the reaction rate.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the cooled, stirred solution. The addition should be dropwise to manage any exothermic reaction. Continue the slow addition until the evolution of gas or heat ceases.

  • Secondary Quenching with Methanol: After the initial reaction with isopropanol has subsided, slowly add anhydrous methanol. This ensures that any remaining reactive organotin species are quenched.

  • Hydrolysis: Once the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining organometallic compounds.

  • Precipitation of Tin (Optional but Recommended): To further reduce the toxicity of the waste stream, add a saturated aqueous solution of sodium fluoride (NaF). This will precipitate the tin as tributyltin fluoride, which is less soluble and can be separated by filtration.

  • Waste Collection: The resulting mixture should be collected in a properly labeled hazardous waste container. If the tin was precipitated, the solid and liquid waste should be collected together in the same container.

  • Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed with a solvent, and the rinsate collected as hazardous waste. The glassware can then be decontaminated by soaking in a bleach solution or a nitric acid bath overnight before standard cleaning.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Allyltributylstannane_Disposal_Workflow This compound Disposal Workflow Start Generation of This compound Waste Characterize Characterize Waste: - Pure Reagent - Reaction Mixture - Contaminated Materials Start->Characterize Decision Is the waste reactive (e.g., residual reagent)? Characterize->Decision Contaminated Contaminated Solids (gloves, absorbent, etc.) Characterize->Contaminated Quench Quench Residual Reagent (See Experimental Protocol) Decision->Quench Yes Collect Collect in a Labeled, Sealed Hazardous Waste Container Decision->Collect No Quench->Collect Store Store in Designated Hazardous Waste Accumulation Area Collect->Store Dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Dispose Contaminated->Collect

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Allyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Allyltributylstannane. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

This compound, an organotin compound, is a valuable reagent in organic synthesis. However, its utility is matched by its significant toxicity.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and mitigate risks.

Hazard Identification and Personal Protective Equipment

This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Exposure RouteRequired PPERationale & Specifications
Dermal (Skin) Contact Double GlovingUse chemically resistant gloves. Nitrile or neoprene are recommended.[4] Change the outer glove immediately upon contamination.
Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required to protect against splashes.[4]
Full CoverageWear long pants and closed-toe shoes to ensure no skin is exposed.[4]
Ocular (Eye) Contact Safety GogglesANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[4][5]
Face ShieldWear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities.[6]
Inhalation Chemical Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5]
RespiratorFor situations with a higher risk of aerosol generation or spills, a NIOSH/MSHA approved respirator with an organic vapor filter is recommended.[3][6] A dust mask (type N95) may be sufficient for handling small quantities of solid organotin compounds.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of a typical laboratory procedure involving this reagent.

G Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Decontamination Phase cluster_disposal Disposal Phase prep_ppe 1. Don all required PPE as specified in Table 1. prep_hood 2. Verify fume hood is certified and functioning correctly. prep_ppe->prep_hood prep_surface 3. Cover work surface with disposable absorbent liners. prep_hood->prep_surface prep_assembly 4. Assemble all necessary equipment inside the fume hood. prep_surface->prep_assembly handling_weigh 5. Carefully weigh or measure this compound within the fume hood. prep_assembly->handling_weigh handling_reaction 6. Perform the chemical reaction, keeping the container closed whenever possible. handling_weigh->handling_reaction cleanup_decontaminate 7. Decontaminate all surfaces and equipment. handling_reaction->cleanup_decontaminate cleanup_ppe 8. Remove PPE, avoiding cross-contamination. cleanup_decontaminate->cleanup_ppe cleanup_wash 9. Wash hands thoroughly with soap and water. cleanup_ppe->cleanup_wash disposal_waste 10. Segregate and label all hazardous waste (liquid and solid). cleanup_wash->disposal_waste disposal_container 11. Place waste in appropriate, sealed containers. disposal_waste->disposal_container disposal_procedure 12. Follow institutional guidelines for hazardous waste disposal. disposal_container->disposal_procedure

Experimental Workflow Diagram

Detailed Experimental Protocols

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]

  • Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]

  • Inhalation: If large amounts are inhaled, move the person to fresh air and seek immediate medical attention.[8]

  • Ingestion: If swallowed, obtain medical attention immediately.[8] Do NOT induce vomiting.[3]

  • Spill: In the event of a spill, soak up the material with an inert absorbent material or spill pillow and place it in an appropriate container for disposal.[8] Ensure adequate ventilation and wear appropriate PPE during cleanup. For major spills, evacuate the area and contact emergency services.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Liquid Waste Collect in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.
Solid Waste Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[4]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Dispose of all waste in accordance with federal, state, and local regulations.[9][10] If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.